molecular formula C11H17NOS B1373805 H-Cysteinol(4-MeBzl) CAS No. 438237-83-3

H-Cysteinol(4-MeBzl)

Cat. No.: B1373805
CAS No.: 438237-83-3
M. Wt: 211.33 g/mol
InChI Key: YORIOJRHRGVUSU-LLVKDONJSA-N
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Description

H-Cysteinol(4-MeBzl) is a useful research compound. Its molecular formula is C11H17NOS and its molecular weight is 211.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Cysteinol(4-MeBzl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Cysteinol(4-MeBzl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13/h2-5,11,13H,6-8,12H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORIOJRHRGVUSU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-Cysteinol(4-MeBzl) chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to S-(4-Methylbenzyl)-L-Cysteinol

Introduction

S-(4-Methylbenzyl)-L-Cysteinol, systematically known as (2S)-2-amino-3-[(4-methylbenzyl)sulfanyl]propan-1-ol, is a chiral amino alcohol derived from the naturally occurring amino acid L-cysteine. This specialized building block is of significant interest to researchers in medicinal chemistry and drug development. Its structure combines the chirality of the cysteine backbone with a hydroxyl group, replacing the native carboxyl functional group, and a 4-methylbenzyl (4-MeBzl) moiety protecting the thiol side chain.

The 4-MeBzl group provides robust protection for the sulfur atom, preventing unwanted side reactions such as oxidation or disulfide bond formation during synthetic sequences. This strategic protection, coupled with the versatile amino alcohol motif, makes S-(4-Methylbenzyl)-L-Cysteinol a valuable intermediate for constructing complex molecules, including peptidomimetics and other targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for professionals in the field.

Chemical Identity and Structure

The fundamental identity of S-(4-Methylbenzyl)-L-Cysteinol is defined by its unique arrangement of functional groups, which dictates its chemical behavior and utility.

  • Systematic Name: (2S)-2-amino-3-[(4-methylbenzyl)sulfanyl]propan-1-ol

  • Common Synonyms: H-Cysteinol(4-MeBzl), S-(p-Methylbenzyl)-L-cysteinol

  • Parent Amino Acid: S-4-Methylbenzyl-L-cysteine[1]

Molecular Structure

The structure features a central chiral carbon, an amino group, a primary alcohol, and a thioether side chain containing the 4-methylbenzyl protecting group.

Caption: Figure 1: Chemical Structure of S-(4-Methylbenzyl)-L-Cysteinol

Core Chemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₇NOSCalculated
Molecular Weight 211.32 g/mol Calculated
Parent CAS Number 42294-52-0 (for S-4-Methylbenzyl-L-cysteine)[1]

Physicochemical Properties

The physical and chemical properties of S-(4-Methylbenzyl)-L-Cysteinol are largely inferred from its parent amino acid and the functional groups present.

PropertyDescriptionRationale / Notes
Appearance White to off-white crystalline solid.Based on related amino acid derivatives.[2]
Solubility Soluble in polar organic solvents such as DMSO, methanol, and ethanol. Limited solubility in water and non-polar solvents.The presence of the amino and hydroxyl groups confers polarity, while the benzyl group increases organic solubility compared to unprotected cysteinol.
Stability The 4-MeBzl thioether is stable under standard peptide synthesis conditions (e.g., Fmoc or Boc strategies). It is susceptible to removal by strong reducing agents (e.g., Na/NH₃) or strong acids (e.g., HF). The compound should be protected from strong oxidizing agents to prevent sulfoxide/sulfone formation.The 4-methylbenzyl group is a well-established, moderately stable thiol protecting group.
Storage Store in a cool, dry, well-ventilated place (0-8°C recommended) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[3]Standard practice for sulfur-containing amino acid derivatives.

Synthesis and Characterization

S-(4-Methylbenzyl)-L-Cysteinol is not typically available commercially and must be synthesized in the laboratory. The most common and reliable route involves the chemical reduction of its parent amino acid, S-4-Methylbenzyl-L-cysteine.

Synthetic Workflow Overview

A robust synthetic strategy involves a two-step process: N-protection of the starting amino acid followed by selective reduction of the carboxylic acid. This approach prevents unwanted side reactions and ensures a high yield of the desired product.

G start S-4-Methylbenzyl-L-cysteine (Starting Material) step1 Step 1: N-Protection (e.g., with Boc₂O) start->step1 intermediate N-Boc-S-4-Methylbenzyl-L-cysteine step1->intermediate step2 Step 2: Carboxylic Acid Reduction (e.g., with BH₃·THF) intermediate->step2 product N-Boc-S-4-Methylbenzyl-L-Cysteinol step2->product step3 Step 3: Deprotection (Optional) (e.g., with TFA or HCl) product->step3 final_product S-4-Methylbenzyl-L-Cysteinol (Final Product) step3->final_product

Caption: Figure 2: General Synthetic Workflow for S-(4-Methylbenzyl)-L-Cysteinol

Detailed Experimental Protocol

This protocol describes a representative synthesis starting from S-4-Methylbenzyl-L-cysteine.

Step 1: N-terminal Protection with Boc Anhydride

  • Suspend S-4-Methylbenzyl-L-cysteine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the suspension to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.

  • Adjust the pH to 9-10 by the dropwise addition of 1M NaOH, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product, N-Boc-S-4-Methylbenzyl-L-cysteine, with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-protected amino acid.

Step 2: Reduction to N-Boc-S-4-Methylbenzyl-L-Cysteinol

  • Dissolve the N-Boc-S-4-Methylbenzyl-L-cysteine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C.

  • Slowly add a solution of borane-THF complex (BH₃·THF, ~2.0-3.0 eq) dropwise. Causality Note: Borane is used as it selectively reduces carboxylic acids in the presence of the Boc protecting group and the thioether.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-S-4-Methylbenzyl-L-Cysteinol.

Analytical Characterization
  • ¹H NMR: Expected signals include aromatic protons from the 4-MeBzl group (~7.0-7.3 ppm), a singlet for the benzylic CH₂ (~3.7 ppm), a singlet for the methyl group (~2.3 ppm), and characteristic multiplets for the cysteinol backbone protons (CH, CH₂S, CH₂OH).

  • ¹³C NMR: Will show distinct peaks for the aromatic carbons, the benzylic carbon, the methyl carbon, and the three carbons of the cysteinol backbone.

  • Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ is expected at m/z 212.1.

  • Infrared (IR) Spectroscopy: Key absorbances are expected for O-H (~3300 cm⁻¹), N-H (~3300-3400 cm⁻¹), and C-H stretching (~2850-3000 cm⁻¹).

Applications in Research and Drug Development

S-(4-Methylbenzyl)-L-Cysteinol serves as a highly specialized chiral building block.

  • Peptidomimetics: Replacing an amino acid residue with an amino alcohol can alter the resulting peptide's conformation and increase its resistance to enzymatic degradation by proteases. This modification can improve bioavailability and pharmacokinetic profiles.

  • Chiral Ligands: The defined stereochemistry and multiple coordination sites (N, O, S) make it a candidate for the synthesis of chiral ligands used in asymmetric catalysis.

  • Thiol Functionalization: The 4-MeBzl protecting group is stable but can be selectively removed at a later synthetic stage. This unmasks the thiol group, allowing for the formation of crucial disulfide bonds in peptide and protein engineering or for conjugation to other molecules.[3]

Safety, Handling, and Storage

While specific toxicological data for S-(4-Methylbenzyl)-L-Cysteinol is not available, safe laboratory practices should be followed based on the handling requirements for related sulfur-containing organic compounds and amino alcohols.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool (0-8°C), dry place away from incompatible materials such as strong oxidizing agents.[3][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Aapptec Peptides. (n.d.). Fmoc-Cys(pMeBzl)-OH [136050-67-4]. Retrieved from [Link]

Sources

Synthesis and purification of H-Cysteinol(4-MeBzl)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of H-Cysteinol(4-MeBzl)

Abstract

H-Cysteinol(4-MeBzl), or S-(4-methylbenzyl)-L-cysteinol, is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its structure, featuring a primary alcohol, a primary amine, and a protected thiol, makes it a versatile intermediate for the synthesis of complex molecules, including peptide mimics and pharmaceutical agents. The 4-methylbenzyl (4-MeBzl) group provides robust protection for the sulfur moiety, which is stable to a wide range of reaction conditions but can be removed when necessary. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis and subsequent purification of H-Cysteinol(4-MeBzl) from L-cysteine, emphasizing the rationale behind procedural choices and ensuring reproducibility for researchers.

Introduction and Strategic Overview

The synthesis of chiral amino alcohols from their corresponding amino acids is a fundamental transformation in medicinal chemistry.[1] These motifs are present in numerous biologically active compounds. The target molecule, H-Cysteinol(4-MeBzl), requires a synthetic strategy that selectively modifies the carboxylic acid of L-cysteine while preserving the stereochemistry and protecting the reactive amine and thiol functional groups.

The 4-methylbenzyl (MeBzl) protecting group for the cysteine thiol is widely used in peptide synthesis due to its stability and its role in enhancing the solubility and reactivity of the amino acid derivative.[2][3] The tert-butyloxycarbonyl (Boc) group is an ideal choice for amine protection as it is stable under the basic and reductive conditions used in subsequent steps but can be cleanly removed under acidic conditions.[][5]

Our synthetic strategy is a four-stage process:

  • S-Protection: Alkylation of the thiol group of L-cysteine with 4-methylbenzyl chloride.

  • N-Protection: Introduction of the Boc protecting group onto the primary amine.

  • Carboxylic Acid Reduction: Chemoselective reduction of the carboxylic acid to a primary alcohol.

  • N-Deprotection and Purification: Removal of the Boc group and purification of the final product.

This approach ensures high yields and stereochemical fidelity throughout the synthesis.

G cluster_0 Synthetic Strategy Start L-Cysteine S_Protection Stage 1: S-Protection (Thiol Alkylation) Start->S_Protection N_Protection Stage 2: N-Protection (Boc Group Introduction) S_Protection->N_Protection Reduction Stage 3: Reduction (Carboxylic Acid to Alcohol) N_Protection->Reduction Deprotection Stage 4: N-Deprotection (Boc Removal) Reduction->Deprotection Purification Final Purification Deprotection->Purification End H-Cysteinol(4-MeBzl) Purification->End

Caption: High-level workflow for the synthesis of H-Cysteinol(4-MeBzl).

Synthesis of N-Boc-S-(4-methylbenzyl)-L-cysteinol

This section details the preparation of the key protected intermediate. The synthesis begins from commercially available L-cysteine hydrochloride monohydrate to ensure better solubility and stability of the starting material.

Stage 1 & 2: One-Pot S-Alkylation and N-Boc Protection

A one-pot procedure for the protection of both the thiol and amine groups is efficient for large-scale synthesis.[6] The reaction is performed in a biphasic system to facilitate the reaction and subsequent workup.

Rationale: L-cysteine is first dissolved in an aqueous base (NaOH) to deprotonate both the thiol and the ammonium group, generating the thiolate which is a potent nucleophile. The reaction with 4-methylbenzyl chloride proceeds as a standard SN2 reaction. Following S-alkylation, di-tert-butyl dicarbonate (Boc₂O) is introduced. The amine, being more nucleophilic than the remaining carboxylate, selectively attacks the Boc₂O to form the N-Boc protected intermediate.[7]

Experimental Protocol:

  • To a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, add L-cysteine hydrochloride monohydrate (50.0 g, 0.285 mol) and deionized water (500 mL).

  • Cool the slurry to 0-5 °C in an ice bath.

  • Slowly add a 4 M aqueous solution of sodium hydroxide (NaOH) until the pH of the solution reaches 10.5-11.0, ensuring the temperature remains below 10 °C. All solids should dissolve.

  • In a separate flask, dissolve 4-methylbenzyl chloride (44.2 g, 0.314 mol, 1.1 equiv) in tetrahydrofuran (THF, 250 mL).

  • Add the 4-methylbenzyl chloride solution dropwise to the cysteine solution over 1 hour, maintaining the temperature at 0-5 °C. Stir vigorously for an additional 3 hours.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O) (68.4 g, 0.314 mol, 1.1 equiv) in THF (150 mL).

  • Add the Boc₂O solution to the reaction mixture and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

  • After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 200 mL) to remove unreacted 4-methylbenzyl chloride.

  • Cool the aqueous layer to 0-5 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution.

  • A white precipitate of N-Boc-S-(4-methylbenzyl)-L-cysteine will form. Extract the product into ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equiv.
L-Cysteine HCl·H₂O175.6350.00.2851.0
4-Methylbenzyl chloride140.6144.20.3141.1
Di-tert-butyl dicarbonate218.2568.40.3141.1
Sodium Hydroxide40.00As needed--
Tetrahydrofuran (THF)-400 mL--
Ethyl Acetate-~1.3 L--
Expected Yield 355.47 ~85-95 g (83-93%)
Stage 3: Reduction of Carboxylic Acid to Alcohol

The reduction of a carboxylic acid in the presence of other functional groups requires a chemoselective reagent. While powerful reagents like lithium aluminum hydride (LAH) are effective, they are non-selective and hazardous on a large scale.[8][9] A safer and highly selective method involves the formation of a mixed anhydride intermediate, which is then reduced by sodium borohydride (NaBH₄).[10][11]

Rationale: The carboxylic acid is first activated with isobutyl chloroformate in the presence of a non-nucleophilic base, N-methylmorpholine (NMM), at low temperature. This forms a mixed carbonic-carboxylic anhydride, which is highly electrophilic. Sodium borohydride, a mild reducing agent, can then efficiently reduce this activated intermediate to the primary alcohol.[11] The low temperature (-15 °C) is critical to prevent side reactions and ensure the stability of the mixed anhydride.

Experimental Protocol:

  • Dissolve N-Boc-S-(4-methylbenzyl)-L-cysteine (80.0 g, 0.225 mol) in anhydrous THF (800 mL) in a 2 L three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -15 °C using an acetone/dry ice bath.

  • Add N-methylmorpholine (NMM) (25.0 g, 0.247 mol, 1.1 equiv) dropwise, keeping the temperature below -10 °C.

  • Slowly add isobutyl chloroformate (33.8 g, 0.247 mol, 1.1 equiv) dropwise over 30 minutes, ensuring the temperature does not exceed -10 °C. Stir for an additional 30 minutes at -15 °C.

  • In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (17.0 g, 0.450 mol, 2.0 equiv) in deionized water (100 mL).

  • Add the NaBH₄ suspension dropwise to the reaction mixture, maintaining the temperature at -15 °C. Vigorous gas evolution (H₂) will be observed.

  • After the addition is complete, stir the reaction at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous residue with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield N-Boc-S-(4-methylbenzyl)-L-cysteinol as a viscous oil or low-melting solid.

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equiv.
N-Boc-S-(4-MeBzl)-L-Cys355.4780.00.2251.0
N-Methylmorpholine101.1525.00.2471.1
Isobutyl chloroformate136.5833.80.2471.1
Sodium Borohydride37.8317.00.4502.0
Anhydrous THF-800 mL--
Expected Yield 341.49 ~69-75 g (90-98%)

N-Deprotection and Purification of H-Cysteinol(4-MeBzl)

The final step is the removal of the acid-labile Boc group to unmask the primary amine.

Stage 4: Boc Deprotection

Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent effectively cleaves the Boc group.[] Using a solution of HCl in dioxane is often preferred as it yields the hydrochloride salt of the product directly, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.[12]

Rationale: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then scavenged, and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

Experimental Protocol:

  • Dissolve the crude N-Boc-S-(4-methylbenzyl)-L-cysteinol (~0.225 mol) in anhydrous 1,4-dioxane (200 mL) in a 1 L flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (280 mL, 1.12 mol, ~5 equiv) dropwise.

  • Remove the ice bath and stir the solution at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to about one-third of its original volume.

  • Add diethyl ether (500 mL) to the concentrated solution to precipitate the product.

  • Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 100 mL), and dry under vacuum to yield crude H-Cysteinol(4-MeBzl) hydrochloride.

Purification of the Final Product

The crude hydrochloride salt can be further purified by recrystallization or by conversion to the free base followed by column chromatography. Recrystallization is often sufficient for high purity.

Purification by Recrystallization:

  • Dissolve the crude H-Cysteinol(4-MeBzl) hydrochloride in a minimal amount of hot methanol or ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C overnight to induce crystallization.

  • If crystallization is slow, add a small amount of diethyl ether as an anti-solvent.

  • Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture (e.g., ethanol/ether), and dry under high vacuum.

Purification by Column Chromatography (as Free Base):

  • Dissolve the crude hydrochloride salt in water and basify to pH 9-10 with aqueous ammonia.

  • Extract the free base into dichloromethane or ethyl acetate.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the resulting oil by silica gel flash chromatography using a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain H-Cysteinol(4-MeBzl) as a pure, often colorless oil.

G cluster_1 Purification Workflow Crude Crude H-Cysteinol(4-MeBzl)·HCl in Ether Slurry Filter Vacuum Filtration Crude->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallization (Methanol/Ether) Dry->Recrystallize FinalProduct Pure H-Cysteinol(4-MeBzl)·HCl Recrystallize->FinalProduct

Caption: General workflow for the purification of H-Cysteinol(4-MeBzl)·HCl.

Overall Reaction Scheme

G Cys L-Cysteine S_Protected S-(4-MeBzl)-Cysteine Cys->S_Protected Step 1 Step1_reagents 1. NaOH, H₂O 2. 4-MeBzl-Cl, THF Boc_Protected N-Boc-S-(4-MeBzl)-Cysteine S_Protected->Boc_Protected Step 2 Step2_reagents Boc₂O, THF/H₂O Boc_Alcohol N-Boc-S-(4-MeBzl)-Cysteinol Boc_Protected->Boc_Alcohol Step 3 Step3_reagents 1. i-BuOCOCl, NMM, THF 2. NaBH₄, H₂O Final_Product H-Cysteinol(4-MeBzl) Boc_Alcohol->Final_Product Step 4 Step4_reagents HCl/Dioxane

Caption: Detailed multi-step reaction scheme for the synthesis.

Safety and Handling

  • 4-Methylbenzyl chloride: Lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and with adequate cooling.

  • Isobutyl chloroformate: Highly corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Trifluoroacetic acid (TFA) / HCl in Dioxane: Highly corrosive. Use in a fume hood and wear acid-resistant gloves and face shield.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Google. (n.d.). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives. Google Patents.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1164 - Deprotection of Cys(4-MeBzl). Retrieved January 18, 2026, from [Link]

  • Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. Retrieved January 18, 2026, from [Link]

  • Bolin, D. R., et al. (2007). A Viable Synthesis of N-Methyl Cysteine. Protein and Peptide Letters, 14(7), 651-657. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). L-Proline. Org. Synth. 2014, 91, 195. Retrieved January 18, 2026, from [Link]

  • Friedman, M., & Noma, A. T. (1986). The Chromatographic Determination of Cystine and Cysteine Residues in Proteins as S-β-(4-Pyridylethyl)cysteine. Journal of Chromatography A, 351, 293-301. Retrieved January 18, 2026, from [Link]

  • Li, J., et al. (2014). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(5), 784-788. Retrieved January 18, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, January 29). Reduction of Carbonyls to Alcohols. YouTube. Retrieved January 18, 2026, from [Link]

  • Majethia, G., Haq, W., & Balendiran, G. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry, 12, 116-125. Retrieved January 18, 2026, from [Link]

  • Google. (n.d.). US20080190854A1 - Process For Purifying L-Cysteine. Google Patents.
  • Chen, F. F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804936. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Org. Synth. 1981, 60, 47. Retrieved January 18, 2026, from [Link]

  • Google. (n.d.). EP0272365B1 - Method of producing l-cystine. Google Patents.
  • Reddy, L. R., et al. (2003). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 68(13), 5420-5423. Retrieved January 18, 2026, from [Link]

  • Gotti, R., et al. (2001). S-trityl-(R)-cysteine, a powerful chiral selector for the analytical and preparative ligand-exchange chromatography of amino acids. Journal of Chromatography A, 915(1-2), 45-55. Retrieved January 18, 2026, from [Link]

  • Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). p-Nitrobenzyl Protection for Cysteine and Selenocysteine: A More Stable Alternative to the Acetamidomethyl Group. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved January 18, 2026, from [Link]

  • Mao, S. S., & Anderson, K. S. (1998). Formation of the cystine between cysteine 225 and cysteine 462 from ribonucleoside diphosphate reductase is kinetically competent. Biochemistry, 37(22), 8036-8043. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). In Situ Oxidation-Imine Formation-Reduction Routes from Alcohols to Amines. Retrieved January 18, 2026, from [Link]

  • Kumar, P., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 59(32), 3133-3136. Retrieved January 18, 2026, from [Link]

  • Thieme. (n.d.). Synthesis of Peptides. Science of Synthesis. Retrieved January 18, 2026, from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 325-341. Retrieved January 18, 2026, from [Link]

  • Moroder, L., & Besse, D. (2005). Synthesis of single- and multiple-stranded cystine-rich peptides. Biopolymers, 80(2-3), 257-268. Retrieved January 18, 2026, from [Link]

  • Majethia, G., Haq, W., & Balendiran, G. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Scirp.org. Retrieved January 18, 2026, from [Link]

Sources

The Strategic Application of the 4-Methylbenzyl (Meb) Protecting Group for Cysteine Thiols in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Cysteine Protection in Peptide Synthesis

Cysteine, with its nucleophilic thiol side chain, is a cornerstone of peptide and protein structure and function. It is instrumental in forming disulfide bridges that stabilize tertiary and quaternary structures, chelating metal ions in enzymes, and serving as a key site for bioconjugation. However, this inherent reactivity presents a significant challenge during chemical peptide synthesis.[1] Unprotected thiols are prone to a host of side reactions, including oxidation to disulfides, alkylation by reactive carbocations generated during synthesis, and even racemization.[2][3]

Effective peptide synthesis, therefore, mandates a robust strategy for thiol protection. An ideal protecting group must be introduced efficiently, remain stable throughout the iterative steps of chain elongation, and be selectively removed under conditions that do not compromise the integrity of the final peptide. This concept of selective removal is known as orthogonality , a principle that allows for the deprotection of one functional group in the presence of others.[1]

Among the arsenal of thiol protecting groups, the 4-methylbenzyl (Meb, or p-MeBzl) group holds a distinct and strategic position, particularly within the framework of tert-butyloxycarbonyl (Boc) based Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth analysis of the Meb group, grounded in mechanistic principles and field-proven applications, to empower researchers in its effective utilization.

The 4-Methylbenzyl Group: Chemical Profile and Strategic Niche

The 4-methylbenzyl group is a benzyl-type protecting group characterized by its stability to moderately strong acids, such as trifluoroacetic acid (TFA), which is used for the repetitive Nα-Boc deprotection in Boc-SPPS.[4] Its removal requires treatment with very strong acids, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]

This profile places it in a unique strategic niche:

  • Compatibility with Boc-SPPS: It is fully stable to the repeated TFA treatments required to deprotect the Nα-Boc group during peptide chain elongation.[3]

  • Orthogonality to Acid-Labile Groups: Its stability in TFA renders it orthogonal to highly acid-labile groups like Trityl (Trt) and 4-Methoxytrityl (Mmt), which are cleaved by low concentrations of TFA.[3]

  • Orthogonality to Oxidation/Reduction-Labile Groups: It is orthogonal to groups like Acetamidomethyl (Acm), which is removed by oxidative methods (e.g., iodine), and tert-butylthio (StBu), which is removed by reduction with thiols.[7][8]

The causality behind this stability lies in the mechanism of acid-catalyzed cleavage. Benzyl-type groups are removed via an SN1 mechanism, which proceeds through a benzyl carbocation intermediate. The electron-donating methyl group on the para position of the Meb group provides slight electronic stabilization to this carbocation compared to the unsubstituted benzyl (Bzl) group. This makes the S-Meb bond slightly easier to cleave with strong acids like HF than the S-Bzl bond, often resulting in higher deprotection yields.[9] However, this stabilization is insufficient for cleavage to occur with TFA, which readily cleaves groups that form highly stabilized carbocations, such as Trityl.

Visualization: Orthogonality Map

The following diagram illustrates the orthogonal relationship of the Meb group with other common cysteine protecting groups based on their cleavage conditions.

Orthogonality cluster_Acid Acid Cleavage cluster_Other Other Methods Very Mild Acid\n(1-2% TFA) Very Mild Acid (1-2% TFA) Moderate Acid\n(95% TFA) Moderate Acid (95% TFA) Strong Acid\n(HF, TFMSA) Strong Acid (HF, TFMSA) Oxidation (I₂) Oxidation (I₂) Reduction (Thiols) Reduction (Thiols) Heavy Metals (Hg²⁺) Heavy Metals (Hg²⁺) Mmt Mmt Mmt->Very Mild Acid\n(1-2% TFA) Trt Trt Trt->Moderate Acid\n(95% TFA) tBu tBu tBu->Strong Acid\n(HF, TFMSA) Meb Meb Meb->Strong Acid\n(HF, TFMSA) Acm Acm Acm->Oxidation (I₂) Acm->Heavy Metals (Hg²⁺) StBu StBu StBu->Reduction (Thiols)

Figure 1. Orthogonality of Cysteine Protecting Groups.

Synthesis of Protected Cysteine Building Blocks

The successful incorporation of Cys(Meb) into a peptide sequence begins with the synthesis of the Nα-protected amino acid building block. The most common methods involve S-alkylation of L-cysteine followed by Nα-protection.

Synthesis of N-Boc-S-(4-methylbenzyl)-L-cysteine

A highly efficient, one-pot procedure involves the reductive S-alkylation of L-cysteine with 4-methylbenzaldehyde, followed by the introduction of the Boc group.[10]

Experimental Protocol: Reductive S-Alkylation
  • Dissolution: Dissolve L-cysteine (1 eq.) in trifluoroacetic acid (TFA).

  • Aldehyde Addition: Add 4-methylbenzaldehyde (1 eq.) to the solution.

  • Reduction: Add triethylsilane (TES) (2 eq.) dropwise to the stirring solution. The reaction is typically complete within 2-3 hours at room temperature. Monitor by TLC.

  • Work-up (S-alkylation): Remove the TFA under reduced pressure. The resulting crude S-(4-methylbenzyl)-L-cysteine can be carried forward directly.

  • Boc Protection: Dissolve the crude product in a mixture of dioxane and 1M aqueous NaOH.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.). The reaction is typically stirred for 2-4 hours at room temperature.

  • Final Work-up: Acidify the reaction mixture with a citric acid solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, Boc-Cys(Meb)-OH .[6]

Synthesis of N-Fmoc-S-(4-methylbenzyl)-L-cysteine

While less common due to the Meb group's primary application in Boc-SPPS, the Fmoc-protected version can be synthesized analogously. After the reductive S-alkylation (steps 1-4 above), the Nα-Fmoc group is introduced.

Experimental Protocol: Fmoc Protection
  • Dissolution: Dissolve the crude S-(4-methylbenzyl)-L-cysteine in an aqueous acetone solution containing a mild base like sodium bicarbonate (NaHCO₃).

  • Reagent Addition: Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) (1.05 eq.) and stir the reaction at room temperature for several hours until completion.

  • Work-up: Remove the acetone under reduced pressure. Acidify the remaining aqueous solution with dilute HCl to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to yield Fmoc-Cys(Meb)-OH .[11]

Deprotection of the S-4-Methylbenzyl Group

The removal of the Meb group is a critical final step, typically performed concurrently with cleavage of the peptide from the resin in Boc-SPPS. This requires strong, non-oxidizing acids.

Anhydrous Hydrogen Fluoride (HF) Cleavage

HF cleavage is the classic and most robust method for removing Meb and other benzyl-type protecting groups.[12] The procedure is highly effective but requires specialized Teflon apparatus and stringent safety precautions due to the extreme corrosivity and toxicity of HF.

The key to successful Meb cleavage is the composition of the "scavenger" cocktail mixed with the HF. During cleavage, the Meb group is released as a 4-methylbenzyl carbocation. This reactive electrophile can re-alkylate nucleophilic side chains, particularly the newly liberated cysteine thiol or the indole ring of tryptophan. Scavengers are nucleophiles added in excess to trap these carbocations.

Causality of Scavenger Choice

Standard scavengers like anisole are only moderately effective for Cys(Meb) deprotection, with recoveries of the free thiol often around 80%.[1] A significant improvement is achieved by using a combination of a "hard" scavenger (p-cresol) and a "soft" scavenger (p-thiocresol).

  • p-Cresol: As a hard nucleophile, it effectively traps the hard 4-methylbenzyl carbocation.

  • p-Thiocresol: As a soft nucleophile, it serves two roles. It helps to keep the cysteine thiol in its reduced state, preventing oxidative side reactions. It also acts as an excellent carbocation scavenger itself.

This optimized cocktail provides nearly quantitative recovery of the free cysteine thiol.[1]

Experimental Protocol: High HF Cleavage

Safety Warning: Anhydrous HF is extremely hazardous. This procedure must only be performed by trained personnel in a dedicated, properly ventilated fume hood using a specialized HF cleavage apparatus.

  • Preparation: Place the dried peptide-resin (e.g., 0.2 mmol scale) into the Teflon reaction vessel of the HF apparatus.

  • Scavenger Addition: Add the scavenger cocktail. The recommended mixture for peptides containing Cys(Meb) is p-cresol (0.5 mL) and p-thiocresol (0.5 mL).[1]

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF (approx. 9 mL) into the vessel.

  • Reaction: Warm the vessel to 0 °C and stir the reaction mixture for 60-90 minutes. The removal rate for Cys(Meb) is slower at temperatures below -5 °C.[12]

  • HF Removal: Evaporate the HF under a stream of dry nitrogen or under vacuum.

  • Peptide Precipitation: Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavengers. The crude peptide will precipitate.

  • Isolation: Filter and wash the precipitated peptide thoroughly with cold ether. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for lyophilization.

Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA (triflic acid) is a strong acid alternative to HF that does not require a specialized apparatus.[5][13] The cleavage is typically performed in TFA as a solvent, with thioanisole and ethanedithiol (EDT) as scavengers.

Experimental Protocol: Standard TFMSA Cleavage
  • Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a stir bar.

  • Scavenger Addition: Add a scavenger mixture of thioanisole and ethanedithiol (EDT) (e.g., 750 µL of a 2:1 v/v mixture).

  • TFA Addition: Chill the flask in an ice bath and add cold TFA (5 mL). Stir for 10 minutes.

  • TFMSA Addition: Slowly add TFMSA (500 µL) dropwise with vigorous stirring to dissipate the heat generated.

  • Reaction: Allow the reaction to warm to room temperature and stir for 90-120 minutes.

  • Isolation: Filter the resin and wash with fresh TFA. Precipitate the peptide from the combined filtrate by adding 8-10 volumes of cold diethyl ether.

  • Work-up: Isolate the peptide by centrifugation, wash with ether, and dry.

Orthogonality and Comparative Stability

The utility of the Meb group is defined by its stability relative to other protecting groups. While it is broadly classified as "TFA-stable," understanding its precise lability is key to designing complex synthetic strategies.

Stability to Piperidine

The S-4-methylbenzyl group, like other S-benzyl ethers, is completely stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF). This makes it theoretically compatible with Fmoc-SPPS, although its use in this context is rare because its removal requires strong acids that would also cleave the tBu-based side-chain protecting groups and the peptide from most standard Fmoc-resins. Its primary utility remains in Boc/Bzl synthesis strategies.

Comparative Acid Lability

The following table summarizes the relative stability of common cysteine protecting groups to acidic conditions. This data is synthesized from multiple literature sources and provides a guide for planning orthogonal strategies.

Protecting GroupCleavage ConditionStability to 95% TFAPrimary SPPS StrategyCitation(s)
Trityl (Trt) ~95% TFA, scavengersLabile Fmoc[8]
Acetamidomethyl (Acm) I₂, Hg(OAc)₂, AgOTfStable Fmoc / Boc[7]
tert-Butyl (tBu) HF, TFMSA, MeSiCl₃/Ph₂SOStable Fmoc / Boc[1]
4-Methylbenzyl (Meb) HF, TFMSA Stable Boc [3][4]
4-Methoxybenzyl (Mob) HF, TFMSA, high % TFAPartially LabileBoc[1][3]

Note: Stability can be sequence-dependent. "Stable" indicates that significant cleavage (<5%) is not expected under standard deprotection/cleavage times.

Visualization: Cleavage Workflow

This diagram illustrates a typical workflow in Boc-SPPS incorporating a Cys(Meb) residue, highlighting the stability of the Meb group during the synthesis cycles and its removal in the final step.

Figure 2. Boc-SPPS Workflow for a Cys(Meb)-containing Peptide.

Potential Side Reactions and Mitigation Strategies

A Senior Application Scientist's role is not just to provide protocols, but to anticipate and solve problems. The use of Cys(Meb) is generally robust, but two potential side reactions warrant attention.

Sulfoxide Formation

The thioether of the Cys(Meb) side chain can be partially oxidized to the corresponding sulfoxide during synthesis. This is a slow process, estimated at ~0.15% per cycle under standard SPPS conditions.[1] While minor, in the synthesis of long peptides, this can accumulate. The Cys(Meb)(O) sulfoxide is resistant to standard high HF cleavage conditions and, if not addressed, will lead to a significant impurity in the crude product.

Validation and Mitigation:

  • Detection: The sulfoxide adduct can be detected by mass spectrometry as a +16 Da mass addition to the peptide.

  • Reduction: If sulfoxide formation is detected, it can be reduced back to the thioether prior to cleavage. A reported method involves treating the peptide-resin with a mixture of TFA, dimethyl sulfide (DMS), and CH₂Cl₂ (45:10:45 v/v) containing tetraethylammonium chloride.[1] This effectively reduces the sulfoxide without cleaving the protecting group.

Alkylation During Cleavage

As discussed in Section 3.1, the primary risk during deprotection is the alkylation of nucleophilic residues by the liberated 4-methylbenzyl carbocation. Cysteine's free thiol is a prime target.

Validation and Mitigation:

  • Self-Validating Protocol: The use of the optimized HF/p-cresol/p-thiocresol (90:5:5) cocktail is a self-validating system.[1] The combination of hard and soft scavengers is specifically designed to trap the carbocation with near-quantitative efficiency, preventing re-alkylation of the target peptide. Adherence to this protocol is the most effective mitigation strategy.

Field-Proven Application: Regioselective Synthesis of α-Conotoxins

The true power of an orthogonal protecting group strategy is realized in the synthesis of complex peptides with multiple disulfide bonds. α-Conotoxins, neurotoxic peptides from marine cone snails, often contain two or more disulfide bridges, and their biological activity is critically dependent on the correct connectivity. The Meb group has been instrumental in strategies for their regioselective synthesis.[7]

Case Study: Synthesis of an α-Conotoxin Dimer

In a strategy to synthesize a dimeric α-conotoxin with four distinct disulfide bridges, a combination of four orthogonally protected cysteine residues was employed: Cys(Trt), Cys(Acm), Cys(tBu), and Cys(Meb) .[7]

The Logic of the Strategy:

  • Peptide Synthesis: The linear peptide was assembled using Boc-SPPS.

  • First Disulfide Bond (Trt/Trt): After synthesis, the peptide was cleaved from the resin using a mild TFA cocktail that selectively removes the Trt groups, leaving the Acm, tBu, and Meb groups intact. The resulting dithiol was oxidized (e.g., with iodine or air) to form the first disulfide bond.

  • Second Disulfide Bond (Acm/Acm): The monocyclic peptide was then treated with iodine to oxidatively cleave the Acm groups and form the second disulfide bridge. The tBu and Meb groups remained stable.

  • Third and Fourth Disulfide Bonds (tBu/Meb): Finally, a "one-pot" oxidation was performed using a strong acid/oxidant system (e.g., TFMSA/DMSO at elevated temperature) to simultaneously cleave the tBu and Meb groups and form the final two disulfide bonds.[1]

This hierarchical deprotection and oxidation, enabled by the distinct stabilities of the four protecting groups, ensures the formation of the correct disulfide isomer, demonstrating the power of a well-planned orthogonal strategy where Meb plays the role of the most robust, strong-acid labile group.

Conclusion

The 4-methylbenzyl (Meb) protecting group is a reliable and strategically vital tool for the protection of cysteine thiols, primarily within Boc-based solid-phase peptide synthesis. Its defining feature—stability to TFA and lability to strong acids like HF—positions it as the anchor in many orthogonal protection schemes for the regioselective synthesis of complex, multi-disulfide-containing peptides. By understanding the chemical principles behind its stability, employing optimized protocols for its removal, and anticipating potential side reactions, researchers and drug development professionals can leverage the Cys(Meb) group to successfully synthesize challenging peptide targets with high fidelity and yield.

References

  • Hargittai, B., et al. (2003). Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds. Organic Letters, 5(16), 2955-7.

  • Pons, M. & Giralt, E. (1986). Improved deprotection of cysteine-containing peptides in HF. International Journal of Peptide and Protein Research.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.

  • Góngora-Benítez, M., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5155-62.

  • Barlos, K., & Gatos, D. (1999). Convergent Peptide Synthesis. Chemistry & Biology, 6(7), R181-R190.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich Technical Documents.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Bofill, J. M., et al. (2007). Acid-labile Cys-protecting groups for the Fmoc/tBu strategy: filling the gap. Tetrahedron Letters, 48(38), 6748-6751.
  • Chem-Impex International. (n.d.). Boc-S-4-methylbenzyl-L-cysteine.

  • AAPPTEC. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTEC Technical Library.

  • Moroder, L., & Besse, D. (2008). Regioselective Disulfide Formation. In Oxidative Folding of Peptides and Proteins. Royal Society of Chemistry.
  • Live, D. H., et al. (1977). A rapid, efficient synthesis of oxytocin and 8-arginine-vasopressin. Comparison of benzyl, p-methoxybenzyl, and p-methylbenzyl as protecting groups for cysteine. The Journal of Organic Chemistry, 42(22), 3556-3561.
  • Novabiochem. (n.d.). Boc-Cys(4-MeBzl)-OH. MilliporeSigma Product Page.

  • Brik, A., et al. (2018). General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. Nature Communications, 9(1), 443.

  • Hou, W., et al. (2020). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 18(10), 509.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Hart, R. A., et al. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protocol Exchange.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library.

  • Houghten, R. A., et al. (1986). A new solid phase peptide synthesis method for use in the simultaneous synthesis of hundreds of peptides. International Journal of Peptide and Protein Research, 27(6), 673-678.
  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

  • Mezo, G., et al. (2007). Disulfide Bond Rearrangement During Regioselective Oxidation in PhS(O)Ph/CH3SiCl3 Mixture for the Synthesis of α-Conotoxin GI. Biopolymers, 88(1), 20-28.
  • Barlos, K., et al. (1993). Synthesis of α-conotoxin SI, a bicyclic tridecapeptide amide with two disulfide bridges: illustration of novel protection schemes and oxidation strategies. The Journal of Organic Chemistry, 58(21), 5774–5782.
  • Chem-Impex International. (n.d.). Fmoc-S-4-methylbenzyl-L-cysteine.

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich Technical Documents.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Han, Y., & Barany, G. (1997). A New Practical Approach to the Synthesis of Fmoc-L-Cysteine Derivatives. The Journal of Organic Chemistry, 62(12), 3841-3848.
  • Albericio, F., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

  • Fields, G. B. (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(4), 1181-1186.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Yajima, H., et al. (1979). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Chemical & Pharmaceutical Bulletin, 27(9), 2238-2241.
  • Nuti, F., et al. (2004).

Sources

An In-Depth Technical Guide to the pH Stability of S-(4-methylbenzyl)-L-cysteine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-(4-methylbenzyl)-L-cysteine in Drug Development

S-(4-methylbenzyl)-L-cysteine, often abbreviated as H-Cysteinol(4-MeBzl), is a pivotal building block in the synthesis of complex peptides and therapeutic molecules.[1][2] Its unique structure, featuring a protective 4-methylbenzyl group on the sulfur atom of the cysteine residue, offers enhanced stability and facilitates controlled manipulations during peptide synthesis.[2] Understanding the stability of this compound under various pH conditions is paramount for ensuring the integrity, efficacy, and safety of the final drug product. This guide provides a comprehensive analysis of the stability of H-Cysteinol(4-MeBzl) across a range of pH values, offering insights into its degradation pathways and outlining robust analytical methodologies for its assessment.

The benzyl group in S-benzyl-L-cysteine derivatives serves as a crucial protecting group in peptide synthesis, preventing unwanted side reactions involving the highly reactive thiol group of cysteine.[3] The addition of a methyl group on the benzyl ring, as in H-Cysteinol(4-MeBzl), can further influence the electronic properties and steric hindrance around the sulfur atom, potentially impacting its stability. This guide will delve into the anticipated behavior of this molecule under acidic, neutral, and alkaline conditions, drawing upon established principles of cysteine chemistry and forced degradation studies.[4][5][6]

Chemical Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to predicting its chemical behavior.

H-Cysteinol(4-MeBzl)_Structure mol S-(4-methylbenzyl)-L-cysteine

Figure 1: Chemical structure of S-(4-methylbenzyl)-L-cysteine.

Table 1: Physicochemical Properties of S-(4-methylbenzyl)-L-cysteine

PropertyValueReference
CAS Number 42294-52-0[1]
Molecular Formula C11H15NO2S[1]
Molecular Weight 225.3 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in acidic and basic aqueous solutions, and organic solvents.

Stability Profile of H-Cysteinol(4-MeBzl) Across Different pH Conditions

Acidic Conditions (pH 1-3)

Under strongly acidic conditions, the primary concern for many biomolecules is hydrolysis. However, the thioether bond in S-alkyl-L-cysteine derivatives is generally stable to acid hydrolysis.[8][9] The main degradation pathway anticipated for H-Cysteinol(4-MeBzl) under acidic conditions, particularly in the presence of heat, would be the cleavage of the S-benzyl bond.

Potential Degradation Pathway in Acidic Conditions:

Acidic_Degradation H-Cysteinol(4-MeBzl) H-Cysteinol(4-MeBzl) Cysteine Cysteine H-Cysteinol(4-MeBzl)->Cysteine H+, Δ (Thioether Cleavage) 4-Methylbenzyl Cation 4-Methylbenzyl Cation H-Cysteinol(4-MeBzl)->4-Methylbenzyl Cation H+, Δ (Thioether Cleavage) Further Products Further Products 4-Methylbenzyl Cation->Further Products Reaction with solvent

Figure 2: Postulated degradation pathway of H-Cysteinol(4-MeBzl) under acidic conditions.

Neutral Conditions (pH 6-8)

In neutral to slightly alkaline solutions, the primary degradation pathway for cysteine and its derivatives is oxidation of the sulfur atom.[10][11] The presence of the benzyl group in H-Cysteinol(4-MeBzl) reduces the susceptibility of the sulfur to direct oxidation compared to free cysteine. However, under oxidative stress (e.g., in the presence of peroxides or metal ions), the thioether can be oxidized to a sulfoxide and subsequently to a sulfone.

Potential Degradation Pathway in Neutral/Slightly Alkaline Conditions (Oxidative Stress):

Neutral_Oxidative_Degradation H-Cysteinol(4-MeBzl) H-Cysteinol(4-MeBzl) S-(4-methylbenzyl)-L-cysteine sulfoxide S-(4-methylbenzyl)-L-cysteine sulfoxide H-Cysteinol(4-MeBzl)->S-(4-methylbenzyl)-L-cysteine sulfoxide [O] S-(4-methylbenzyl)-L-cysteine sulfone S-(4-methylbenzyl)-L-cysteine sulfone S-(4-methylbenzyl)-L-cysteine sulfoxide->S-(4-methylbenzyl)-L-cysteine sulfone [O]

Figure 3: Postulated oxidative degradation pathway of H-Cysteinol(4-MeBzl).

Furthermore, at physiological pH, intramolecular reactions involving the amino group can occur, although this is more pronounced in S-haloethyl derivatives.[12] For H-Cysteinol(4-MeBzl), this is less likely to be a major degradation route.

Alkaline Conditions (pH > 9)

Under strong alkaline conditions, S-alkyl-L-cysteine derivatives can undergo elimination reactions (β-elimination), particularly with heating, leading to the formation of dehydroalanine and the corresponding thiol.[13][14] This pathway is a significant concern for the stability of H-Cysteinol(4-MeBzl) in basic solutions.

Potential Degradation Pathway in Alkaline Conditions:

Alkaline_Degradation H-Cysteinol(4-MeBzl) H-Cysteinol(4-MeBzl) Dehydroalanine Dehydroalanine H-Cysteinol(4-MeBzl)->Dehydroalanine OH-, Δ (β-elimination) 4-Methylbenzylthiol 4-Methylbenzylthiol H-Cysteinol(4-MeBzl)->4-Methylbenzylthiol OH-, Δ (β-elimination)

Figure 4: Postulated degradation pathway of H-Cysteinol(4-MeBzl) under alkaline conditions.

Additionally, racemization at the α-carbon is a possibility under strong basic conditions, leading to the formation of the D-enantiomer.

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[15][16] A combination of chromatographic and spectroscopic techniques is typically employed.

Experimental Workflow for a Forced Degradation Study

The following workflow outlines a comprehensive approach to assessing the stability of H-Cysteinol(4-MeBzl).

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Techniques Acidic (e.g., 0.1M HCl, 60°C) Acidic (e.g., 0.1M HCl, 60°C) HPLC-UV/DAD HPLC-UV/DAD Acidic (e.g., 0.1M HCl, 60°C)->HPLC-UV/DAD Basic (e.g., 0.1M NaOH, 60°C) Basic (e.g., 0.1M NaOH, 60°C) Basic (e.g., 0.1M NaOH, 60°C)->HPLC-UV/DAD Oxidative (e.g., 3% H2O2, RT) Oxidative (e.g., 3% H2O2, RT) Oxidative (e.g., 3% H2O2, RT)->HPLC-UV/DAD LC-MS/MS LC-MS/MS HPLC-UV/DAD->LC-MS/MS Peak Identification NMR NMR LC-MS/MS->NMR Structure Elucidation H-Cysteinol(4-MeBzl) Solution H-Cysteinol(4-MeBzl) Solution H-Cysteinol(4-MeBzl) Solution->Acidic (e.g., 0.1M HCl, 60°C) H-Cysteinol(4-MeBzl) Solution->Basic (e.g., 0.1M NaOH, 60°C) H-Cysteinol(4-MeBzl) Solution->Oxidative (e.g., 3% H2O2, RT)

Figure 5: A typical experimental workflow for a forced degradation study of H-Cysteinol(4-MeBzl).

Detailed Experimental Protocols

1. Sample Preparation for Forced Degradation:

  • Stock Solution: Prepare a stock solution of H-Cysteinol(4-MeBzl) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.

2. High-Performance Liquid Chromatography (HPLC-UV/DAD) Method:

A reversed-phase HPLC method is suitable for separating H-Cysteinol(4-MeBzl) from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and Diode Array Detector (DAD) for peak purity analysis.

  • Injection Volume: 10 µL.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradant Identification:

LC-MS/MS is a powerful tool for identifying the molecular weights and fragmentation patterns of degradation products.[17][18]

  • Utilize an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Employ the same chromatographic conditions as the HPLC-UV method.

  • Acquire data in both positive and negative ion modes to obtain comprehensive information.

  • Perform MS/MS fragmentation on the parent ions of the degradation products to aid in structural elucidation.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

For definitive structural confirmation of major degradation products, isolation followed by NMR analysis is recommended.[19][20]

  • Isolate the degradation products using preparative HPLC.

  • Dissolve the isolated compounds in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

Summary of Anticipated Stability and Degradation Products

The following table summarizes the expected stability and major degradation products of H-Cysteinol(4-MeBzl) under different pH conditions based on the chemistry of related compounds.

Table 2: Summary of H-Cysteinol(4-MeBzl) Stability and Potential Degradation Products

pH ConditionExpected StabilityMajor Degradation PathwaysPotential Degradation Products
Acidic (pH 1-3) Relatively stable at room temperature; degradation increases with heat.Thioether bond cleavage.Cysteine, 4-Methylbenzyl alcohol/halide (depending on acid).
Neutral (pH 6-8) Generally stable; susceptible to oxidation.Oxidation of the sulfur atom.S-(4-methylbenzyl)-L-cysteine sulfoxide, S-(4-methylbenzyl)-L-cysteine sulfone.
Alkaline (pH > 9) Unstable, especially with heat.β-elimination, Racemization.Dehydroalanine, 4-Methylbenzylthiol, D-S-(4-methylbenzyl)-cysteine.

Conclusion and Recommendations

S-(4-methylbenzyl)-L-cysteine is a robust building block for peptide synthesis, exhibiting reasonable stability under a range of conditions. However, researchers and drug development professionals must be cognizant of its potential degradation pathways, particularly oxidation under neutral conditions and β-elimination under alkaline conditions. The implementation of a comprehensive forced degradation study, employing a stability-indicating HPLC method coupled with mass spectrometry, is crucial for ensuring the quality and safety of pharmaceuticals derived from this important cysteine derivative. For long-term storage of H-Cysteinol(4-MeBzl) in solution, slightly acidic conditions (pH 4-6) and protection from light and oxygen are recommended to minimize degradation.

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • L–Cysteine‐Catalysed Hydration of Activated Alkynes. (2020). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 18, 2026, from [Link]

  • (S(C),R(S))-S-BENZYL-D-CYSTEINE-SULFOXIDE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. (1986). PubMed. Retrieved January 18, 2026, from [Link]

  • The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. (1970). Journal of Biological Chemistry. Retrieved January 18, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 18, 2026, from [Link]

  • Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. (2002). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs – a review. (2014). Journal of Pharmaceutical Analysis. Retrieved January 18, 2026, from [Link]

  • Synthesis, structural studies and stability of model cysteine containing DNA–protein cross-links. (2017). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • l-Cystine. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation. (2012). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Exploring the Stability and Disorder in the Polymorphs of L-Cysteine through Density Functional Theory and Vibrational Spectroscopy. (2017). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • S-benzyl-L-cysteine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. (2019). PubMed. Retrieved January 18, 2026, from [Link]

  • The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. (1970). PubMed. Retrieved January 18, 2026, from [Link]

  • Novel Oxidative Modifications in Redox-Active Cysteine Residues. (2013). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry. (2010). PubMed. Retrieved January 18, 2026, from [Link]

  • Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS. (2010). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. (2023). Bezmialem Science. Retrieved January 18, 2026, from [Link]

  • Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. (2017). LSU Scholarly Repository. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of S-(4-Methylbenzyl)-L-cysteinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification efficiency, and formulation development.[1] S-(4-Methylbenzyl)-L-cysteinol, a protected amino alcohol derivative, presents a unique solubility challenge due to its amphiphilic nature, possessing both polar functional groups and a nonpolar aromatic moiety. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. It offers a predictive framework based on molecular structure and solvent properties, alongside a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in process development and drug discovery.

Introduction: The Critical Role of Solubility

S-(4-Methylbenzyl)-L-cysteinol is a chiral building block frequently employed in the synthesis of complex peptides and pharmaceutical agents. The 4-methylbenzyl (MeBzl) group serves as a protecting group for the thiol functionality of cysteine, preventing unwanted side reactions. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for efficient process design.[2][3] Inadequate solubility can lead to poor reaction yields, difficulties in product isolation and purification, and significant hurdles in developing viable formulations.[2][3]

This guide will deconstruct the factors influencing the solubility of S-(4-Methylbenzyl)-L-cysteinol and provide a robust methodology for its empirical determination.

Physicochemical Profile and Theoretical Solubility Considerations

To predict the solubility behavior of S-(4-Methylbenzyl)-L-cysteinol, we must first analyze its molecular structure. The molecule is characterized by a distinct duality:

  • Polar Head: The cysteinol backbone contains a primary amine (-NH₂) and a primary alcohol (-OH). Both groups are capable of acting as hydrogen bond donors and acceptors. This region of the molecule imparts hydrophilicity and favors interaction with polar solvents.

  • Nonpolar Tail: The S-(4-methylbenzyl) group is a large, hydrophobic moiety. This aromatic side chain limits aqueous solubility and promotes dissolution in nonpolar or moderately polar organic solvents.

This amphiphilic nature suggests that the compound will not be highly soluble in the extremes of the polarity scale (e.g., water or hexane) but will exhibit optimal solubility in solvents that can effectively solvate both the polar and nonpolar regions.

The "Like Dissolves Like" Principle in Practice

The principle of "like dissolves like" provides a foundational framework for solvent selection. Solvents are broadly classified based on their polarity and hydrogen bonding capabilities.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) These solvents possess O-H or N-H bonds and can engage in hydrogen bonding. They are expected to be effective at solvating the amine and alcohol groups of the cysteinol backbone.

  • Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone) These solvents have high dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solvents like DMF and DMSO are often excellent solvents for a wide range of organic compounds due to their high polarity.

  • Nonpolar Solvents: (e.g., Toluene, Hexane, Dichloromethane) These solvents have low dielectric constants and are incapable of significant hydrogen bonding. They are most likely to solvate the 4-methylbenzyl group.

Based on this, we can hypothesize that S-(4-Methylbenzyl)-L-cysteinol will exhibit significant solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be low in purely nonpolar solvents like hexane.

Solvent Parameter Correlation
SolventTypeRelative PolarityDielectric Constant (20°C)H-Bonding CapabilityPredicted Efficacy for S-(4-Methylbenzyl)-L-cysteinol
Hexane Nonpolar0.0091.9NoneLow
Toluene Nonpolar Aromatic0.0992.4NoneModerate (solvates benzyl group)
Dichloromethane (DCM) Polar Aprotic0.3099.0Weak AcceptorModerate
Tetrahydrofuran (THF) Polar Aprotic0.2077.5AcceptorHigh
Ethyl Acetate Polar Aprotic0.2286.0AcceptorModerate-High
Acetone Polar Aprotic0.35521AcceptorHigh
Acetonitrile (ACN) Polar Aprotic0.46037.5AcceptorHigh
Isopropanol (IPA) Polar Protic0.54619.9Donor & AcceptorModerate-High
Ethanol Polar Protic0.65424.5Donor & AcceptorModerate-High
Methanol Polar Protic0.76232.7Donor & AcceptorModerate
Dimethylformamide (DMF) Polar Aprotic0.38636.7Strong AcceptorVery High
Dimethyl Sulfoxide (DMSO) Polar Aprotic0.44446.7Strong AcceptorVery High
(Data compiled from multiple sources)[4]

Experimental Protocol for Thermodynamic Solubility Determination

To move from theoretical prediction to empirical data, a robust and reproducible experimental method is required. The Shake-Flask Method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[5][6][7] The following protocol is a self-validating system designed for accuracy.

Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid.[5][7] This ensures that the maximum amount of compound has dissolved under the given conditions (temperature, solvent). The subsequent analysis of the clear supernatant provides the solubility value. Using a prolonged incubation time (24 hours) helps ensure that this equilibrium is truly reached, distinguishing it from faster, less precise "kinetic" solubility assays.[3]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add excess S-(4-MeBzl)-L-cysteinol to a vial B 2. Add a precise volume of the selected organic solvent A->B Solvent Addition C 3. Seal vial and place in orbital shaker at 25°C B->C Incubation Start D 4. Agitate for 24 hours to ensure thermodynamic equilibrium C->D Equilibration Period E 5. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 min) D->E Post-Incubation F 6. Carefully collect the clear supernatant using a syringe E->F Supernatant Collection G 7. Filter supernatant through a 0.22 µm PTFE syringe filter F->G Final Filtration (removes fine particulates) H 8. Prepare a dilution series of the filtered supernatant G->H Sample Prep for Analysis I 9. Analyze concentration via a validated analytical method (e.g., HPLC-UV) H->I Quantification J 10. Calculate solubility (mg/mL or mol/L) against a standard curve I->J Data Processing

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Step-by-Step Methodology

Materials:

  • S-(4-Methylbenzyl)-L-cysteinol (solid)

  • Selected organic solvents (analytical grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Calibrated pipettes

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument

Protocol:

  • Preparation: Add an excess amount of solid S-(4-Methylbenzyl)-L-cysteinol to a glass vial. The key is to ensure a solid phase remains after equilibration; approximately 10-20 mg is a good starting point.

    • Causality: Using an excess of solid is the defining feature of this method, driving the system to a true thermodynamic equilibrium where the solution is saturated.[5]

  • Solvent Addition: Accurately add 1.0 mL of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. The agitation ensures continuous interaction between the solid and the solvent.[8]

    • Causality: Temperature control is critical as solubility is temperature-dependent. The 24-hour agitation period allows sufficient time for the dissolution process to reach equilibrium, which can be slow for some compounds.[3]

  • Phase Separation: After 24 hours, remove the vial. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes.

    • Causality: Centrifugation is a crucial step for achieving a clear separation of the liquid and solid phases without introducing potential errors from filter adsorption, which can be an issue for some compounds.[5][9]

  • Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant. For final clarification, pass the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial.

    • Causality: The final filtration step removes any fine particulate matter that may not have pelleted during centrifugation, ensuring the analytical sample is a true solution and preventing interference in the analysis.

  • Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of S-(4-Methylbenzyl)-L-cysteinol in the diluted samples using a validated analytical method, such as HPLC-UV, against a pre-prepared calibration curve.[9]

  • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated supernatant. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Conclusion

The quantitative data obtained from the shake-flask protocol will provide a definitive solubility profile for S-(4-Methylbenzyl)-L-cysteinol across various organic solvents. This empirical data allows for the direct selection of optimal solvents for synthesis, purification (e.g., recrystallization), and formulation.

Expected Outcome: Based on the theoretical analysis, it is anticipated that solvents like DMF and DMSO will exhibit the highest solubility values, followed by THF, acetone, and short-chain alcohols. Nonpolar solvents like hexane will likely show the lowest solubility. This information is invaluable for process optimization. For example, a solvent with high solubility would be ideal for a reaction medium, while a solvent pair consisting of one solvent in which the compound is highly soluble and another in which it is poorly soluble would be perfect for crystallization.

By integrating a deep understanding of the compound's physicochemical properties with a rigorous experimental protocol, researchers can confidently and efficiently navigate the challenges associated with the solubility of S-(4-Methylbenzyl)-L-cysteinol, accelerating the pace of drug development and chemical synthesis.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

  • BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare. Available at: [Link]

  • Polarity of Solvents. (n.d.). Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. Available at: [Link]

  • common polar protic solvents. (n.d.). Available at: [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization. Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency. Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of S-(4-methylbenzyl)-L-cysteinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for H-Cysteinol(4-MeBzl)

In the landscape of modern drug discovery and peptide chemistry, the structural and functional integrity of synthetic building blocks is paramount. S-(4-methylbenzyl)-L-cysteinol, hereafter referred to as H-Cysteinol(4-MeBzl), represents a critical chiral intermediate. The 4-methylbenzyl group provides robust protection for the thiol moiety of cysteinol, preventing unwanted disulfide bond formation and enabling precise, regioselective reactions in complex syntheses. Its applications range from the development of novel peptide-based therapeutics to the synthesis of targeted protease inhibitors.

Given its foundational role, the unambiguous characterization of H-Cysteinol(4-MeBzl) is not merely a procedural step but a prerequisite for ensuring the validity of downstream research and the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-tested framework for the definitive analysis of this compound using two synergistic, high-resolution techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that every analytical step is part of a self-validating system, grounded in established scientific principles and good laboratory practices (GLP).[1][2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for the elucidation of molecular structure in solution.[3] It provides unparalleled insight into the chemical environment of each atom, allowing for the confirmation of identity, assessment of purity, and verification of the covalent structure of H-Cysteinol(4-MeBzl).

Core Principles & Strategic Objectives

The primary objective of NMR analysis is to confirm that the synthesized molecule corresponds to the expected structure of S-(4-methylbenzyl)-L-cysteinol. This is achieved by:

  • ¹H NMR: Mapping the proton (¹H) framework of the molecule. We expect to observe distinct signals for each unique proton, with chemical shifts, integration values (proton count), and splitting patterns (coupling) that are consistent with the proposed structure.

  • ¹³C NMR: Probing the carbon backbone. This technique confirms the number of unique carbon environments and their electronic nature (aliphatic, aromatic, etc.).

  • 2D NMR (COSY, HSQC): Establishing connectivity. These advanced experiments correlate signals to reveal which protons are coupled to each other (through bonds) and which protons are directly attached to which carbons, removing any ambiguity from 1D spectral assignments.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[4] A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved peaks.

Methodology:

  • Material Weighing: Accurately weigh 5-10 mg of H-Cysteinol(4-MeBzl) for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. If solubility is limited, or if exchangeable protons (-OH, -NH₂) are of primary interest, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are superior alternatives.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5][6][7] Vortex gently until the sample is fully dissolved. A homogeneous solution free of particulate matter is critical.[4][7]

  • Filtration (If Necessary): If any solid particles remain, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[4]

  • Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be used, although referencing to the residual solvent peak is often sufficient for routine characterization.[6]

  • Tube Capping and Labeling: Securely cap the NMR tube and label it clearly. Transport the sample in a secondary container to the spectrometer.[4]

Data Acquisition & Interpretation: ¹H and ¹³C NMR

¹H NMR Analysis: The proton NMR spectrum provides a detailed fingerprint of the molecule. The expected signals for H-Cysteinol(4-MeBzl) are summarized below. Chemical shifts are predictive and may vary slightly based on solvent and concentration.

Assignment Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
Ar-H Aromatic~7.2-7.3Multiplet (m)4HProtons on the 4-methylbenzyl ring.
-S-CH₂ -ArBenzylic~3.7-3.8Singlet (s)2HMethylene protons adjacent to sulfur and the aromatic ring.
-CH (NH₂)Methine~3.0-3.2Multiplet (m)1HChiral center proton, coupled to adjacent CH₂ groups.
-CH₂ -S-Diastereotopic CH₂~2.6-2.8Multiplet (m)2HMethylene protons adjacent to the chiral center and sulfur.
Ar-CH₃ Methyl~2.3Singlet (s)3HMethyl group protons on the aromatic ring.
-OH , -NH₂ ExchangeableVariable (broad)Singlet (br s)3HProtons on heteroatoms; often broad and may exchange with D₂O.

¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H data by confirming the carbon skeleton.

Assignment Carbon(s) Predicted δ (ppm) Rationale for Assignment
C =O(Impurity)~170+Carbonyl carbon from starting material (if present).
Ar-C Aromatic~128-140Multiple signals for the aromatic carbons.
-C H₂OHMethylene~65Carbon bearing the hydroxyl group.
-C H(NH₂)Methine~55Chiral methine carbon.
-C H₂-S-Methylene~35Carbon adjacent to the sulfur atom.
Ar-C H₃Methyl~21Aromatic methyl carbon.
Workflow for Unambiguous Structural Confirmation

For definitive proof of structure, a series of 2D NMR experiments is indispensable. The workflow below ensures that every proton and carbon signal is assigned with the highest degree of confidence.

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_Validation Final Validation H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identify spin systems (e.g., -CH-CH₂-) HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC Assign ¹³C peaks based on attached protons C13 ¹³C NMR C13->HSQC Structure Confirm Covalent Structure & Assess Purity COSY->Structure HSQC->Structure Confirm H-C bonds & finalize assignments

Caption: NMR workflow for structural validation of H-Cysteinol(4-MeBzl).

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides orthogonal data to NMR by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. This confirms the elemental composition and provides further structural clues. High-resolution mass spectrometry (HRMS) is particularly powerful, capable of determining the molecular formula with sub-ppm accuracy.[8][9][10][11]

Core Principles & Ionization Strategy

For a polar molecule like H-Cysteinol(4-MeBzl), Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation. This allows for the clear determination of the molecular weight.

The primary objectives are:

  • Molecular Weight Confirmation: To observe an ion corresponding to the calculated exact mass of the protonated molecule.

  • Formula Verification: To use the high-resolution mass measurement to confirm the elemental formula (C₁₁H₁₇NO₂S)⁺.

  • Structural Elucidation (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting daughter ions to corroborate the structure determined by NMR.[12]

Experimental Protocol: HRMS Sample Preparation & Analysis

Methodology:

  • Stock Solution: Prepare a stock solution of H-Cysteinol(4-MeBzl) at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation and improves ionization efficiency.

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.[8]

  • Acquisition Mode: Acquire data in positive ion mode (ESI+). Perform a full scan MS experiment to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) to generate a fragmentation spectrum.[12]

Data Acquisition & Interpretation: HRMS and MS/MS

High-Resolution Mass Data: The elemental composition of H-Cysteinol(4-MeBzl) is C₁₁H₁₆NO₂S. The expected mass for the protonated molecule [M+H]⁺ is calculated as follows:

Formula Ion Calculated Monoisotopic Mass (Da)
C₁₁H₁₆NO₂S[M+H]⁺226.0953

An experimentally observed mass within 5 ppm of this calculated value provides high confidence in the assigned elemental formula.

Tandem MS (MS/MS) Fragmentation: The fragmentation pattern provides a roadmap of the molecule's structure. The bonds most likely to cleave are those adjacent to functional groups (amine, alcohol, sulfide) and the benzylic position.

MS_Fragmentation Parent [M+H]⁺ m/z 226.1 Frag1 Loss of H₂O m/z 208.1 Parent->Frag1 -H₂O Frag2 Loss of CH₂OH m/z 195.1 Parent->Frag2 -CH₂OH Frag3 4-methylbenzyl cation m/z 105.1 Parent->Frag3 C-S cleavage Frag4 Tropylium ion m/z 91.1 Frag3->Frag4 Rearrangement

Caption: Predicted MS/MS fragmentation pathway for H-Cysteinol(4-MeBzl).

  • Key Fragment 1 (m/z 105.1): The most characteristic fragment is often the stable 4-methylbenzyl cation, [CH₃C₆H₄CH₂]⁺, resulting from the cleavage of the C-S bond. This is a strong indicator of the S-protecting group.

  • Key Fragment 2 (m/z 91.1): The 4-methylbenzyl cation can further rearrange to the even more stable tropylium ion.

  • Other Fragments: Neutral losses, such as the loss of water (-18 Da) from the alcohol or the loss of the hydroxymethyl group (-31 Da), can also be observed.[13][14]

Part 3: Integrated Data Analysis for Complete Characterization

Neither NMR nor MS alone provides a complete picture. The true power of these techniques lies in their synergy. The definitive characterization of H-Cysteinol(4-MeBzl) is achieved when the structural framework from NMR is unequivocally confirmed by the molecular formula and fragmentation map from HRMS.

Integrated_Analysis cluster_NMR NMR Data cluster_MS MS Data NMR_Data ¹H, ¹³C, 2D NMR (COSY, HSQC) NMR_Result Provides: - Covalent Structure - Connectivity Map - Purity Estimate NMR_Data->NMR_Result MS_Data HRMS Full Scan MS/MS Fragmentation MS_Result Provides: - Elemental Formula - Molecular Weight - Key Structural Fragments MS_Data->MS_Result Final_Report Validated Structure & Certificate of Analysis NMR_Result->Final_Report Corroboration MS_Result->Final_Report Corroboration

Caption: Logic diagram for integrated NMR and MS data validation.

This integrated approach forms a self-validating system. The connectivity observed in COSY and HSQC experiments (e.g., the link between the chiral methine and the sulfur-adjacent methylene) is supported by the MS/MS data, which shows fragments consistent with this exact structure. The elemental formula derived from HRMS is validated by the complete assignment of all expected carbon and proton signals in the NMR spectra.

Conclusion

The rigorous analytical characterization of H-Cysteinol(4-MeBzl) is a non-negotiable step in ensuring the quality and success of research and development programs. By strategically employing a combination of 1D and 2D NMR spectroscopy and high-resolution tandem mass spectrometry, scientists can achieve an unambiguous confirmation of structure, identity, and purity. The methodologies and workflows detailed in this guide provide a robust framework for obtaining high-quality, defensible data, thereby upholding the principles of scientific integrity and accelerating the path from discovery to application.

References

  • Gault, J., Donlan, J.A., Liko, I. et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13, 333–336. Available at: [Link]

  • Schymanski, E.L., Jeon, J., Gulde, R., Fenner, K., & von der Ohe, P.C. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available at: [Link]

  • Zhang, H., Zhang, D., & Ray, K. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 19-26. Available at: [Link]

  • Kind, T., & Fiehn, O. (2011). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 83(21), 8247–8254. Available at: [Link]

  • Ulbrich, A., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. Available at: [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Liquid State NMR for Metabolomics. Available at: [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • C-CART. (n.d.). GOOD LAB PRACTICE-NMR. Available at: [Link]

  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. (Note: A direct link to the full text is not available, but the reference is standard in the field).
  • CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Available at: [Link]

  • MaterialsZone. (2024). 10 Examples of Good Laboratory Practice (GLP). Available at: [Link]

  • ResearchGate. (2024). 1H and 13C NMR spectra of Compound 4. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supporting information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Irie, M., et al. (2021). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Journal of the Mass Spectrometry Society of Japan, 69(1), 13-18. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000731). Available at: [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Cys(pMeBzl)-OH. Available at: [Link]

  • Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2427. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available at: [Link]

  • Husain, A., et al. (2012). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. Journal of Biological Chemistry, 287(28), 23624–23636. Available at: [Link]

  • Brown, J. (n.d.). mass spectrometry of organic compounds patterns of fragmentation. Doc Brown's Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Methylcatechol cysteine. National Center for Biotechnology Information. Available at: [Link]

  • Hulet, R. (2021, February 12). 31b: Determining molecular structure from H-NMR and C-NMR [Video]. YouTube. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000192). Available at: [Link]

  • PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). L-(+)-Cysteine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-Azaniumyl-3-((2-Azaniumyl-2-Carboxylatoethyl)Disulfanyl)Propanoate. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Introduction of the 4-Methylbenzyl (4-MeBzl) Group to L-Cysteine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic protection of the cysteine thiol group is a cornerstone of modern peptide synthesis and drug development.[1][2][3] The choice of protecting group dictates the synthetic route, influences purification strategies, and ultimately enables the regioselective formation of complex disulfide bridges.[2][3][4] Among the arsenal of available thiol protecting groups, the 4-methylbenzyl (4-MeBzl) group stands out for its remarkable stability and specific cleavage requirements, offering a unique advantage in orthogonal synthesis strategies. This technical guide provides an in-depth examination of the chemical principles, experimental protocols, and strategic applications for the introduction of the 4-MeBzl group to L-cysteine, tailored for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, present validated protocols, and contextualize the use of S-(4-methylbenzyl)-L-cysteine within the broader landscape of peptide chemistry.

The Rationale for Thiol Protection: Why 4-MeBzl?

The sulfhydryl group of cysteine is a potent nucleophile, making it susceptible to a variety of undesirable side reactions during peptide synthesis, including oxidation to disulfides, alkylation, and racemization.[3][5] Protecting this functionality is therefore mandatory to ensure the integrity of the peptide chain during assembly.[4]

The 4-MeBzl group is a benzyl-type protecting group valued for its high stability under the acidic conditions used for tert-butyloxycarbonyl (Boc) group removal and the basic conditions for fluorenylmethyloxycarbonyl (Fmoc) group removal.[4][6] This robustness distinguishes it from more labile groups like trityl (Trt) or 4-methoxybenzyl (Mob).[7][8] The primary utility of the 4-MeBzl group lies in its requirement for strong acidolysis, typically with anhydrous hydrogen fluoride (HF), for cleavage.[3][7][9] This property makes it an excellent choice for Boc-based solid-phase peptide synthesis (SPPS) and for complex Fmoc-based strategies where orthogonal protection is paramount.[4]

Comparative Properties of Common Cysteine Protecting Groups

To contextualize the strategic choice of the 4-MeBzl group, the following table summarizes its properties relative to other commonly employed thiol protecting groups.

Protecting GroupAbbreviationStable to TFAStable to PiperidinePrimary Cleavage MethodKey Application
4-Methylbenzyl 4-MeBzl, Meb Yes [6][7]Yes HF [3][9]Boc-SPPS; Orthogonal Fmoc-SPPS
TritylTrtNo (cleaved by dilute TFA)YesMild Acid (1-2% TFA)Fmoc-SPPS; on-resin cyclization
AcetamidomethylAcmYesYesHg(II), I₂, Ag(I)[4]Orthogonal protection, sequential disulfide formation
tert-ButyltBuYesYesHg(II), TFMSA[6]Orthogonal protection
4-MethoxybenzylMobModerately (less stable than 4-MeBzl)[3][7]YesHF, TFA/Scavengers[10]Boc-SPPS; more labile alternative to 4-MeBzl

The Core Chemistry: S-Alkylation Mechanism

The introduction of the 4-MeBzl group onto the cysteine thiol is achieved via a classical bimolecular nucleophilic substitution (SN2) reaction.[11] The process is predicated on enhancing the nucleophilicity of the sulfur atom.

Causality of the Mechanism:

  • Deprotonation: The thiol group (-SH) of L-cysteine is weakly acidic. In the presence of a base, it is deprotonated to form the thiolate anion (-S⁻). This anion is a significantly more potent nucleophile than the neutral thiol, a critical activation step for the subsequent reaction.

  • Nucleophilic Attack: The activated thiolate anion attacks the electrophilic benzylic carbon of a 4-methylbenzyl halide (typically chloride or bromide).

  • Displacement: The attack results in the displacement of the halide leaving group, forming a stable thioether bond and yielding S-(4-methylbenzyl)-L-cysteine.

This entire process is governed by the principles of SN2 reactions; therefore, reaction rates are influenced by reactant concentrations, solvent polarity, and temperature.

Diagram of the S-Alkylation Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Cys-SH L-Cysteine (thiol) Cys-S L-Cysteinate (thiolate) Cys-SH->Cys-S + Base Base Base (e.g., OH⁻) H2O H₂O Thiolate L-Cysteinate Cys-S->Thiolate Potent Nucleophile Product S-(4-Methylbenzyl) -L-Cysteine Thiolate->Product + 4-MeBzl-Cl MeBzlCl 4-Methylbenzyl Chloride Cl Cl⁻

Caption: S-alkylation proceeds via base-mediated thiolate formation followed by an SN2 attack.

Field-Proven Experimental Protocol

This section provides a reliable, step-by-step methodology for the synthesis of S-(4-methylbenzyl)-L-cysteine in a laboratory setting. This protocol is designed to be self-validating by including checkpoints for purification and characterization.

Overall Experimental Workflow

Caption: The workflow for synthesizing S-(4-methylbenzyl)-L-cysteine.

Step-by-Step Methodology

Materials and Reagents:

  • L-Cysteine hydrochloride monohydrate

  • 4-Methylbenzyl chloride

  • Sodium hydroxide (NaOH)

  • Ethanol (95% and absolute)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, pH meter, filtration apparatus

Procedure:

  • Preparation of Cysteine Solution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride monohydrate (e.g., 0.1 mol) in 100 mL of deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add a 4M NaOH solution dropwise while stirring until the pH of the solution reaches and is maintained at approximately 8.5-9.0. This step is critical for generating the thiolate anion. Causality Note: Maintaining this pH range ensures efficient thiolate formation while minimizing the risk of side reactions like N-alkylation.

  • Addition of Alkylating Agent: In a separate beaker, dissolve 4-methylbenzyl chloride (e.g., 0.1 mol) in 50 mL of ethanol. Add this solution dropwise to the stirring cysteine solution over 30 minutes. The reaction is mildly exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting cysteine spot has disappeared.

  • Product Precipitation (Work-up): After the reaction is complete, carefully acidify the mixture by adding 1M HCl dropwise. Monitor the pH closely. A white precipitate will begin to form. Continue adding acid until the pH reaches ~5.5, the isoelectric point of the product. Causality Note: At its isoelectric point, the amino acid has a net-zero charge, minimizing its solubility in the aqueous medium and maximizing precipitation.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) to remove inorganic salts, followed by cold 95% ethanol (2 x 30 mL) to remove any unreacted 4-methylbenzyl chloride and other organic impurities.

  • Drying: Dry the purified white powder in a vacuum oven at 40-50 °C to a constant weight.

Characterization and Quality Control

The identity and purity of the final product, S-(4-methylbenzyl)-L-cysteine, must be confirmed.

ParameterTypical Value / ObservationPurpose
Appearance White crystalline powder[12]Basic quality check
Melting Point ~215-220 °C (decomposes)Purity indicator
¹H NMR Consistent with structure (aromatic, benzylic, and amino acid protons)Structural confirmation
Mass Spec (MS) [M+H]⁺ peak corresponding to C₁₁H₁₅NO₂S (MW: 225.31)Molecular weight confirmation
Optical Rotation Specific rotation value (e.g., in AcOH or MeOH)[12][13]Confirmation of stereochemical integrity

Strategic Implementation in Peptide Synthesis

The true value of a protecting group is realized in its application. The S-4-MeBzl group offers distinct strategic advantages.

Orthogonality in Complex Syntheses

Orthogonality refers to the ability to remove one class of protecting groups in the presence of others.[3] The S-4-MeBzl group is a key player in creating multi-disulfide-bridged peptides. A common strategy involves using three different classes of thiol protection:

  • Acid-labile (Trt): Removed with dilute TFA.

  • Oxidation-labile (Acm): Removed with iodine.

  • Strong-acid-labile (4-MeBzl): Removed with HF.

This allows for the sequential and regioselective formation of three distinct disulfide bonds within the same peptide molecule.

Logical Flow of an Orthogonal Deprotection Strategy

G Start Fully Protected Peptide (Cys(Trt), Cys(Acm), Cys(4-MeBzl)) Step1 1. Treat with dilute TFA Start->Step1 Product1 Peptide with free Cys + Cys(Acm), Cys(4-MeBzl) Step1->Product1 Step2 2. Oxidize (e.g., air, I₂) Forms 1st Disulfide Bond Product1->Step2 Product2 Peptide with one bridge + Cys(Acm), Cys(4-MeBzl) Step2->Product2 Step3 3. Treat with I₂ Product2->Step3 Product3 Peptide with one bridge + free Cys + Cys(4-MeBzl) Step3->Product3 Step4 4. Oxidize Forms 2nd Disulfide Bond Product3->Step4 Product4 Peptide with two bridges + Cys(4-MeBzl) Step4->Product4 Step5 5. Treat with HF/cresol Product4->Step5 Product5 Peptide with two bridges + free Cys Step5->Product5 Step6 6. Oxidize Forms 3rd Disulfide Bond Product5->Step6 Final Final Peptide with Three Regioselective Disulfide Bridges Step6->Final

Caption: Orthogonal deprotection scheme enabling sequential disulfide bond formation.

Deprotection of S-4-MeBzl Cysteine

The removal of the 4-MeBzl group is a critical final step and requires specific, harsh conditions.

  • High-HF Cleavage: The standard procedure involves treating the peptide with anhydrous liquid hydrogen fluoride (HF) at 0 °C for 1 hour.[9] This is typically done in the presence of scavengers like p-cresol or p-thiocresol.[9]

    • Causality of Scavengers: Cleavage of the benzyl-sulfur bond proceeds via an SN1 mechanism, generating a reactive 4-methylbenzyl carbocation. This cation can re-alkylate other nucleophilic residues in the peptide (like tryptophan or methionine). Scavengers are electron-rich aromatic compounds that act as decoys, rapidly and irreversibly trapping the carbocation to prevent side reactions.

  • TFA/DMSO Method: For peptides synthesized via the Fmoc strategy where HF is not desirable, an alternative method involves heating the peptide in a mixture of TFA and dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 70 °C).[14] This procedure often leads to simultaneous deprotection and oxidative disulfide bond formation.[14]

Conclusion

The introduction of the 4-methylbenzyl group to L-cysteine is a robust and reliable S-alkylation reaction that provides a cornerstone building block for advanced peptide chemistry. The resulting S-(4-methylbenzyl)-L-cysteine derivative is distinguished by its high stability, making it indispensable for Boc-SPPS and for complex, multi-step syntheses requiring orthogonal protecting group schemes. Understanding the mechanism of its installation, the rationale behind the specific reaction and deprotection conditions, and its strategic place within the broader context of peptide synthesis empowers researchers to tackle challenging synthetic targets with greater precision and success.

References

  • New Protecting Groups for the Cysteine Side Chain. (2020). ChemistryViews. [Link]

  • Disulfide-Based Protecting Groups for the Cysteine Side Chain. (n.d.). ResearchGate. [Link]

  • Synthesis of S-(4-Methylbenzyl)-L-Cysteine t-butyl Ester. (n.d.). PrepChem.com. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. (2021). SciSpace. [Link]

  • Payne, R. J., & MacMillan, D. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(21), 12037-12093. [Link]

  • García-Martín, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5367-5379. [Link]

  • Tam, J. P., & Merrifield, R. B. (1986). Improved deprotection of cysteine-containing peptides in HF. International Journal of Peptide and Protein Research, 28(2), 158-172. [Link]

  • (a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting... (n.d.). ResearchGate. [Link]

  • Johnson, T., et al. (1996). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Peptide Research, 9(3), 112-118. [Link]

  • Solid-Phase S-Alkylation Promoted by Molecular Sieves. (2018). ResearchGate. [Link]

  • The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. (2017). ResearchGate. [Link]

  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine. (2019). ResearchGate. [Link]

  • D'Andrea, L. D., & De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry & Biodiversity, 14(10). [Link]

  • Process for the deprotection of protected thiols. (2001).
  • Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. (2019). Springer Nature Experiments. [Link]

  • Deprotection of Cys(4-MeBzl). (n.d.). Aapptec Peptides. [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-170. [Link]

  • Pearson, D. A., et al. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 19(11), 669-674. [Link]

Sources

An In-depth Technical Guide to S-(4-Methylbenzyl)-L-cysteinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of S-(4-Methylbenzyl)-L-cysteinol, a chiral amino alcohol derivative with significant applications in synthetic organic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights for its effective utilization in a research and development setting.

Core Compound Identification and Properties

S-(4-Methylbenzyl)-L-cysteinol, systematically named (2R)-2-amino-3-[(4-methylphenyl)methyl]sulfanylpropan-1-ol, is a derivative of the amino acid L-cysteine. The defining features of this molecule are the replacement of the carboxylic acid with a primary alcohol and the protection of the thiol group with a 4-methylbenzyl (p-methylbenzyl, MeBzl) group. This modification imparts specific chemical properties that are highly valuable in multi-step organic synthesis.

PropertyValueSource
CAS Number 438237-83-3[1]
Molecular Formula C₁₁H₁₇NOS[1]
Molecular Weight 225.2 g/mol [1]
Synonyms L-Cysteinol(4-MeBzl), H-L-Cys(4-MeBzl)-ol[1]
Appearance White to off-white solid
Melting Point 51 - 56 °C[1]
Optical Rotation [a]²⁰D = -45 ± 1 ° (c=1 in Methanol)[1]

It is crucial to distinguish S-(4-Methylbenzyl)-L-cysteinol from its carboxylic acid-containing counterpart, S-4-Methylbenzyl-L-cysteine. While structurally similar, the presence of the hydroxyl group in the cysteinol derivative significantly alters its reactivity and potential applications.

CompoundCAS NumberMolecular FormulaMolecular Weight
S-4-Methylbenzyl-L-cysteine42294-52-0C₁₁H₁₅NO₂S225.3 g/mol
S-4-Methylbenzyl-L-cysteinol438237-83-3C₁₁H₁₇NOS225.2 g/mol

Synthesis and Mechanistic Considerations

The synthesis of S-(4-Methylbenzyl)-L-cysteinol typically starts from the readily available amino acid, L-cysteine. The synthetic strategy involves two primary transformations: protection of the thiol group and reduction of the carboxylic acid.

Experimental Protocol: Synthesis of S-(4-Methylbenzyl)-L-cysteinol from L-Cysteine

Step 1: S-Alkylation of L-Cysteine

The first step is the protection of the highly reactive thiol group to prevent unwanted side reactions, particularly oxidation to the disulfide, cystine.[2] The 4-methylbenzyl group is a common protecting group for cysteine due to its stability under a range of reaction conditions and its relatively straightforward removal when necessary.

  • Rationale: The nucleophilic thiol of cysteine readily attacks electrophiles. 4-Methylbenzyl chloride is an effective electrophile for this purpose. The reaction is typically carried out under basic conditions to deprotonate the thiol, increasing its nucleophilicity.

Protocol:

  • Dissolve L-cysteine (1.0 eq) in a 2:1 mixture of water and ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.5 eq) in water, maintaining the temperature below 5 °C.

  • Add 4-methylbenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the mixture with a suitable acid (e.g., acetic acid) to precipitate the product, S-4-Methylbenzyl-L-cysteine.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Carboxylic Acid

The carboxylic acid of S-4-Methylbenzyl-L-cysteine is then reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice, although borane complexes can also be employed.

  • Rationale: The carboxylate, formed by the deprotonation of the carboxylic acid, is unreactive towards nucleophilic attack. Therefore, a highly reactive hydride source like LiAlH₄ is necessary to achieve the reduction. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.

Protocol:

  • Suspend S-4-Methylbenzyl-L-cysteine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C.

  • Carefully add lithium aluminum hydride (2.0-3.0 eq) portion-wise, controlling the rate of addition to manage the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the sequential and cautious addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude S-(4-Methylbenzyl)-L-cysteinol.

  • The product can be further purified by column chromatography or recrystallization.

Synthesis_Workflow L_Cysteine L-Cysteine S_Protected_Cysteine S-4-Methylbenzyl-L-cysteine L_Cysteine->S_Protected_Cysteine S-Alkylation (4-Methylbenzyl chloride, Base) Target_Molecule S-4-Methylbenzyl-L-cysteinol S_Protected_Cysteine->Target_Molecule Reduction (LiAlH4, Anhydrous THF)

Caption: Synthetic workflow for S-(4-Methylbenzyl)-L-cysteinol.

Applications in Drug Development and Organic Synthesis

The unique structural features of S-(4-Methylbenzyl)-L-cysteinol make it a valuable building block in several areas of chemical research.

  • Chiral Ligands: The amino alcohol functionality provides two coordination sites (nitrogen and oxygen) for metal ions. This makes it a precursor for the synthesis of chiral ligands used in asymmetric catalysis. These catalysts are instrumental in producing enantiomerically pure pharmaceutical compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect.

  • Peptide Mimetics: The replacement of the carboxylic acid with an alcohol changes the backbone structure compared to a natural peptide. Incorporating S-(4-Methylbenzyl)-L-cysteinol into peptide sequences can lead to the formation of peptidomimetics with increased stability towards enzymatic degradation and potentially altered biological activity.

  • Synthesis of Bioactive Molecules: The chiral nature of S-(4-Methylbenzyl)-L-cysteinol makes it a useful starting material for the synthesis of complex, biologically active molecules where stereochemistry is critical for function.

Applications Main S-4-Methylbenzyl-L-cysteinol Ligands Chiral Ligands Main->Ligands Peptidomimetics Peptidomimetics Main->Peptidomimetics Bioactive Bioactive Molecule Synthesis Main->Bioactive Catalysis Asymmetric Catalysis Ligands->Catalysis Stability Enhanced Enzymatic Stability Peptidomimetics->Stability Stereo Stereoselective Synthesis Bioactive->Stereo

Caption: Key application areas of S-(4-Methylbenzyl)-L-cysteinol.

Trustworthiness and Self-Validating Systems

The protocols and information presented in this guide are based on established principles of organic chemistry. To ensure the reliability and reproducibility of experimental work involving S-(4-Methylbenzyl)-L-cysteinol, a self-validating approach should be adopted:

  • Spectroscopic Confirmation: At each stage of the synthesis, it is imperative to confirm the structure and purity of the intermediates and the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, should be used to assess the purity and enantiomeric excess of the final product.

  • Comparison with Literature Data: The obtained analytical data should be rigorously compared with published data for S-(4-Methylbenzyl)-L-cysteinol to ensure consistency and accuracy.

By implementing these validation steps, researchers can have a high degree of confidence in the quality of the S-(4-Methylbenzyl)-L-cysteinol used in their subsequent research endeavors.

References

  • Chem-Impex International. (n.d.). S-4-methylbenzyl-L-cysteinol. Retrieved from [Link]

  • PubChem. (n.d.). Cystine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of H-Cysteinol(4-MeBzl): From Starting Materials to Final Product

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing (R)-2-amino-3-((4-methylbenzyl)thio)propan-1-ol, commonly referred to as H-Cysteinol(4-MeBzl). This valuable chiral building block is frequently utilized in medicinal chemistry and peptide science. The synthesis is approached from its most logical and cost-effective starting material, L-cysteine. This document details the core two-step synthetic strategy, encompassing the protection of the thiol group followed by the reduction of the carboxylic acid. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization of the final compound.

Introduction and Strategic Overview

H-Cysteinol(4-MeBzl) is an amino alcohol derivative whose structural rigidity and chirality make it a crucial intermediate in the synthesis of complex therapeutic agents. The presence of the 4-methylbenzyl (4-MeBzl) protecting group on the sulfur atom prevents unwanted side reactions, such as disulfide bond formation, while the primary alcohol allows for further synthetic elaboration.

The most direct and economically viable synthetic approach begins with the naturally occurring amino acid, L-cysteine. A retrosynthetic analysis reveals a straightforward two-step process:

  • S-Alkylation: The nucleophilic thiol side chain of L-cysteine is protected via an S-alkylation reaction with 4-methylbenzyl chloride. This step is critical to prevent the thiol from interfering with the subsequent reduction.

  • Carboxylic Acid Reduction: The carboxylic acid moiety of the resulting S-(4-methylbenzyl)-L-cysteine is reduced to a primary alcohol to yield the target molecule.

This guide will elaborate on the theoretical and practical considerations for each of these steps.

Retrosynthetic Analysis and Workflow

The logical disconnection of H-Cysteinol(4-MeBzl) points directly to S-(4-methylbenzyl)-L-cysteine as the immediate precursor. This intermediate, in turn, is readily accessible from L-cysteine and a suitable 4-methylbenzyl electrophile. This strategic workflow is outlined below.

G cluster_0 A H-Cysteinol(4-MeBzl) (Target Molecule) B S-(4-methylbenzyl)-L-cysteine (Intermediate) A->B  Reduction of  Carboxylic Acid C L-Cysteine (Starting Material) B->C  S-Alkylation D 4-Methylbenzyl Chloride (Reagent) D->B

Caption: Retrosynthetic pathway for H-Cysteinol(4-MeBzl).

Step 1: Synthesis of S-(4-methylbenzyl)-L-cysteine

Mechanistic Rationale

The initial step involves the nucleophilic attack of the cysteine-thiolate on the electrophilic benzylic carbon of 4-methylbenzyl chloride. The reaction is typically performed under basic conditions. The base serves to deprotonate the thiol group (pKa ≈ 8.3), forming the more nucleophilic thiolate anion, which readily displaces the chloride leaving group in a classic SN2 reaction. Liquid ammonia is an excellent solvent for this transformation as it can dissolve L-cysteine and the sodium metal used to generate the thiolate in situ.

Detailed Experimental Protocol: S-Alkylation

Materials:

  • L-cysteine: 1.0 equivalent

  • Sodium metal: 2.0 equivalents

  • 4-Methylbenzyl chloride: 1.05 equivalents

  • Anhydrous liquid ammonia

  • Ammonium chloride (for quenching)

  • Deionized water

  • Acetic acid

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel in an efficient fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 200 mL of anhydrous ammonia into the flask per 0.1 mol of L-cysteine.

  • Once the desired volume of ammonia is collected, add small, freshly cut pieces of sodium metal (2.0 eq.) to the stirring ammonia until a persistent deep blue color is observed.

  • Slowly add L-cysteine (1.0 eq.) in portions. The blue color will disappear as the sodium reacts to form the sodium salt of cysteine and the disodium cysteinate. Continue addition until all L-cysteine is dissolved.

  • Through the dropping funnel, add a solution of 4-methylbenzyl chloride (1.05 eq.) in a minimal amount of anhydrous ether or THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

  • Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the solution is colorless.

  • Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.

  • To the remaining solid residue, add 100 mL of deionized water. Adjust the pH of the solution to approximately 5-6 with glacial acetic acid.

  • A white precipitate of S-(4-methylbenzyl)-L-cysteine will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield S-(4-methylbenzyl)-L-cysteine as a white solid.

Step 2: Reduction of S-(4-methylbenzyl)-L-cysteine to H-Cysteinol(4-MeBzl)

Choice of Reducing Agent

Carboxylic acids are relatively resistant to reduction. Therefore, a powerful hydride-donating reagent is required. The choice of reagent is critical for the success of this step.

Reducing AgentSuitability for Carboxylic Acid ReductionKey Considerations
Lithium Aluminum Hydride (LiAlH₄) Excellent Highly reactive, pyrophoric. Reacts violently with water and protic solvents. Requires anhydrous conditions and careful workup.[1]
Borane (BH₃•THF or BH₃•SMe₂) Excellent More selective than LiAlH₄ (does not reduce esters as readily). Also requires anhydrous conditions but workup is often simpler.[2]
Sodium Borohydride (NaBH₄) Ineffective Not sufficiently reactive to reduce carboxylic acids. Primarily used for aldehydes and ketones.[1]

For this guide, we will detail the protocol using Lithium Aluminum Hydride (LiAlH₄), as it is a widely accessible and effective reagent for this transformation. The protocol is adapted from a well-established procedure for the reduction of other amino acids, ensuring its reliability.[3]

Detailed Experimental Protocol: LiAlH₄ Reduction

Materials:

  • S-(4-methylbenzyl)-L-cysteine: 1.0 equivalent

  • Lithium Aluminum Hydride (LiAlH₄): 3.0 equivalents (excess to ensure complete reduction)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (for quenching)

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of dry nitrogen.

  • To the flask, add LiAlH₄ (3.0 eq.) and suspend it in anhydrous THF (approx. 150 mL per 0.05 mol of amino acid).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • In a separate flask, suspend the S-(4-methylbenzyl)-L-cysteine (1.0 eq.) in anhydrous THF (approx. 100 mL).

  • Slowly add the amino acid suspension to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour. A vigorous evolution of hydrogen gas will be observed.

  • After the addition is complete, remove the ice bath, and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • CAUTION: The following workup must be performed slowly and with extreme care behind a safety shield. Sequentially and dropwise, add the following:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the white precipitate (aluminum salts) through a pad of Celite and wash the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude H-Cysteinol(4-MeBzl).

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Purification and Characterization

The final product, H-Cysteinol(4-MeBzl), should be a white to off-white solid.

  • Purification: Recrystallization is often sufficient to obtain a high-purity product. If necessary, silica gel chromatography using a mobile phase such as dichloromethane/methanol (e.g., 95:5) with a small amount of triethylamine (0.1%) to prevent streaking can be employed.

  • Expected Characterization Data:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the 4-methylbenzyl group (two doublets in the ~7.0-7.3 ppm region), a singlet for the benzylic CH₃ group (~2.3 ppm), signals for the benzylic CH₂-S protons, and signals corresponding to the -CH(NH₂)-CH₂OH backbone of the cysteinol moiety.

    • ¹³C NMR: Will show distinct signals for the aromatic carbons, the benzylic carbon, the methyl carbon, and the three carbons of the cysteinol backbone.

    • Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₁₇NOS).

    • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of H-Cysteinol(4-MeBzl) from L-cysteine is a robust and reliable two-step process. The key transformations—S-alkylation and carboxylic acid reduction—rely on fundamental and well-understood organic reactions. Careful execution of the anhydrous reaction conditions, particularly during the LiAlH₄ reduction and subsequent workup, is paramount to achieving a high yield and purity of this valuable synthetic intermediate. The protocols described herein provide a solid foundation for researchers to successfully prepare this compound for applications in drug discovery and development.

References

  • Evans, C. A. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in Molecular Biology, 1977, 83-97. [URL: https://pubmed.ncbi.nlm.nih.gov/30980324/]
  • Hale, J. E., Beidler, J., & Jue, R. A. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174-181. [URL: https://pubmed.ncbi.nlm.nih.gov/15351280/]
  • Chemistry LibreTexts. (2020). Reductions using NaBH₄, LiAlH₄. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.03%3A_Reductions_using_NaBH4_LiAlH4]
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [URL: https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-lithium-aluminum-hydride-lialh4/]
  • Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593–601. [URL: https://pubmed.ncbi.nlm.nih.gov/5778832/]
  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, 63, 136. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0530]
  • Smolecule. (n.d.). (R)-2-Amino-3-(methylthio)propan-1-OL hcl. [URL: https://www.smolecule.com/cas-139040-52-7.html]
  • The Royal Society of Chemistry. (2008). Supporting Information for Chemical Communications. [URL: https://www.rsc.

Sources

Spectroscopic Characterization of S-(4-methylbenzyl)-L-cysteinol: A Technical Guide for Pharmaceutical and Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

S-(4-methylbenzyl)-L-cysteinol, a derivative of the amino acid L-cysteine, is a compound of significant interest in pharmaceutical research and drug development, with potential applications in oncology and neuroprotection[1]. The precise structural confirmation and purity assessment of such molecules are paramount for ensuring therapeutic efficacy, safety, and regulatory compliance. This technical guide provides a comprehensive framework for the spectroscopic characterization of S-(4-methylbenzyl)-L-cysteinol. As direct spectral data for this specific molecule is not widely published, this paper synthesizes foundational spectroscopic principles with data from analogous compounds to present a robust, predictive model for its analysis. We will detail the theoretical underpinnings, experimental protocols, and expected spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended for researchers, analytical chemists, and drug development professionals who require a self-validating system for the unambiguous structural elucidation of this and similar cysteine derivatives.

Introduction to S-(4-methylbenzyl)-L-cysteinol

Chemical Structure and Properties

S-(4-methylbenzyl)-L-cysteinol, hereafter referred to as H-Cys(4-MeBzl)-OH, is a chiral molecule derived from L-cysteine. Its structure features a cysteinol backbone (where the carboxylic acid of cysteine is reduced to a primary alcohol) and a 4-methylbenzyl (p-methylbenzyl) group attached to the sulfur atom. This S-alkylation protects the highly reactive thiol group, enhancing the compound's stability and modulating its biochemical properties[1].

  • Molecular Formula: C₁₁H₁₅NO₂S[1]

  • Molecular Weight: 225.3 g/mol [1]

  • Key Structural Features:

    • Chiral center at the α-carbon (C2).

    • Primary amine (-NH₂).

    • Primary alcohol (-CH₂OH).

    • Thioether linkage (-S-CH₂-).

    • p-substituted aromatic ring.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample H-Cys(4-MeBzl)-OH Solvent Dissolve in DMSO-d6 Sample->Solvent NMR 400+ MHz NMR Spectrometer Solvent->NMR Acquire Acquire FID NMR->Acquire Process Fourier Transform, Phase/Baseline Correction Acquire->Process Analysis Integrate & Assign Peaks Process->Analysis Structure Confirm Structure Analysis->Structure

Caption: Standard workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of these vibrations are characteristic of the functional groups present in the molecule.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for a quick analysis, a small amount of the solid can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

The IR spectrum will provide clear evidence for the key functional groups in H-Cys(4-MeBzl)-OH. Data from L-cysteine provides a useful reference for the amine and alcohol regions.[2][3][4]

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3400 - 3200 (broad)O-H stretchPrimary Alcohol (-OH)
3350 - 3250N-H stretchPrimary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
2960 - 2850C-H stretchAliphatic C-H (CH₃, CH₂)
~1600, ~1500C=C stretchAromatic Ring
~1450C-H bendAliphatic C-H
~1250C-O stretchPrimary Alcohol C-O
~1100C-N stretchAmine C-N
850 - 800C-H bend (out-of-plane)1,4-Disubstituted (para) Aromatic Ring
700 - 600C-S stretchThioether

The presence of strong, broad bands above 3200 cm⁻¹ confirms the -OH and -NH₂ groups. The sharp peaks between 3100-2850 cm⁻¹ validate the aromatic and aliphatic C-H bonds, and the characteristic pattern in the "fingerprint region" (below 1600 cm⁻¹) will confirm the aromatic substitution pattern and thioether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like H-Cys(4-MeBzl)-OH. The analysis is typically run in positive ion mode ([M+H]⁺).

  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula.

  • Molecular Ion: The expected molecular weight is 225.3 Da. In positive mode ESI-MS, the primary signal will be the protonated molecule [M+H]⁺ at an m/z of approximately 226.3.

  • Fragmentation: Collision-induced dissociation (MS/MS) will reveal characteristic fragments. The most likely fragmentation pathway involves the cleavage of the benzylic C-S bond, which is relatively weak.

MS_Fragmentation Parent [M+H]⁺ m/z = 226.3 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 208.3 Parent->Frag1 -H₂O Frag2 Loss of CH₂OH [M+H - CH₂OH]⁺ m/z = 195.3 Parent->Frag2 -CH₂OH Frag3 4-methylbenzyl cation [C₈H₉]⁺ m/z = 105.1 Parent->Frag3 Benzylic Cleavage Frag4 Cysteinol fragment [C₃H₈NO₂S]⁺ m/z = 122.1 Parent->Frag4 Benzylic Cleavage

Caption: Predicted ESI-MS fragmentation pathway for H-Cys(4-MeBzl)-OH.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. For H-Cys(4-MeBzl)-OH, the p-substituted benzene ring is the primary chromophore.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: Scan the absorbance of the solution across the UV-Vis range (typically 200-800 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

The presence of the 4-methylbenzyl group, a substituted benzene ring, will result in characteristic π → π* electronic transitions. While cysteine itself has a λₘₐₓ around 190 nm,[5] the aromatic ring in H-Cys(4-MeBzl)-OH will cause a significant bathochromic (red) shift. A primary absorption band (the E2-band) is expected around 220 nm and a secondary, weaker band (the B-band) with fine structure is expected around 260-270 nm, characteristic of a substituted benzene ring.

Integrated Spectroscopic Analysis

While each technique provides valuable information, their combined power yields an unambiguous structural confirmation. The logical workflow involves using all data points to corroborate a single, consistent structure.

Integrated_Analysis MS MS (Molecular Formula: C₁₁H₁₅NO₂S) Structure Final Structure: H-Cys(4-MeBzl)-OH MS->Structure Confirms Mass IR FT-IR (Functional Groups: -OH, -NH₂, Ar, -S-) IR->Structure Confirms Func. Groups NMR_H ¹H NMR (H-Framework, Connectivity) NMR_H->Structure Confirms Connectivity NMR_C ¹³C NMR (C-Skeleton) NMR_C->Structure Confirms Connectivity UV UV-Vis (Aromatic System) UV->Structure Confirms Chromophore

Caption: Integrated workflow combining multiple spectroscopic techniques.

Conclusion

The comprehensive spectroscopic characterization of S-(4-methylbenzyl)-L-cysteinol is essential for its application in research and development. By integrating data from NMR, FT-IR, MS, and UV-Vis spectroscopy, a complete and verifiable structural profile can be established. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. FT-IR confirms the presence of all key functional groups, including the critical amine and alcohol moieties. Mass spectrometry validates the molecular weight and formula while offering insights into structural stability through fragmentation patterns. Finally, UV-Vis spectroscopy confirms the presence of the aromatic chromophore. This multi-faceted approach provides the necessary analytical rigor to ensure the identity, purity, and quality of H-Cys(4-MeBzl)-OH, thereby underpinning its potential as a valuable molecule in the landscape of modern drug discovery.

References

  • The Role of Cysteine Derivatives in Peptide Drug Development. Google Cloud.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574).
  • Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI.
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000192).
  • (-)-S-Methyl-L-cysteine. PubChem, NIH.
  • S-4-Methylbenzyl-L-cysteine. Chem-Impex.
  • Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. PubMed.
  • Supporting inform
  • 1H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO.
  • Fmoc-S-4-methylbenzyl-L-cysteine. Chem-Impex.
  • S-Benzyl-L-cysteine.
  • S-Methyl-L-cysteine(1187-84-4) 1H NMR spectrum. ChemicalBook.
  • S-benzyl-L-cysteine. PubChem, NIH.
  • L-(+)-Cysteine. PubChem, NIH.
  • Fmoc-Cys(pMeBzl)-OH [136050-67-4]. Aapptec Peptides.
  • Synthesis of Cystine Peptide Analogues. Thieme.
  • Cysteine. Wikipedia.
  • Cysteine specific bioconjugation with benzyl isothiocyan
  • UV-Vis Spectrum of Cysteine. SIELC Technologies.
  • The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates.
  • S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI.
  • L-Cysteine and Derivatives Market Share, Size, Report, 2034. Axiom MRC.
  • Efficient site-specific labeling of proteins via cysteines. PubMed, NIH.
  • (a) FT-IR spectra of bulk L-cysteine (black solid line) and CdSe-Cys...
  • IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1, (a)...
  • a). FTIR spectrum of pure L-cysteine.
  • Crystalline structures of l-cysteine and l-cystine. Vrije Universiteit Brussel.

Sources

Methodological & Application

Application Notes and Protocols: H-Cysteinol(4-MeBzl) in Solid-Phase Peptide Synthesis for the Generation of Peptide Thioesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming a Hurdle in Chemical Protein Synthesis

The advent of Native Chemical Ligation (NCL) has revolutionized the synthesis of large peptides and proteins, allowing for the assembly of complex biomolecules from smaller, chemically synthesized peptide fragments.[1][2][3] A cornerstone of this powerful technique is the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine.[4][5] While Boc-based Solid-Phase Peptide Synthesis (SPPS) offers a direct route to peptide thioesters, their synthesis under the basic conditions of the more common Fmoc-based SPPS is challenging due to the instability of the thioester linkage.[6]

This guide details the application of H-Cysteinol(4-MeBzl), a C-terminal cysteine surrogate, to elegantly circumvent this limitation. By incorporating this building block, a stable precursor is carried through the synthesis, which can then be converted to the required peptide thioester post-synthesis via a controlled intramolecular N→S acyl shift.[6][7][8] The 4-methylbenzyl (4-MeBzl) group provides robust protection for the cysteine thiol throughout the synthesis and is efficiently removed during the final acid cleavage step.[9]

This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and expert insights for researchers, scientists, and drug development professionals aiming to leverage this efficient method for chemical protein synthesis.

The Core Principle: A Pro-Thioester Strategy

The use of H-Cysteinol(4-MeBzl) is a "pro-thioester" strategy. Instead of attempting to synthesize a labile C-terminal thioester directly, a stable amide bond is formed with the amine of the cysteinol moiety, which is anchored to the resin via its hydroxyl group. The peptide chain is then elongated using standard Fmoc-SPPS protocols.[10] After cleavage from the resin, the resulting peptide C-terminal N-acyl-(S-4-methylbenzyl)cysteamine undergoes a key transformation: an N→S acyl shift.

The N→S Acyl Shift: A pH-Dependent Rearrangement

The N→S acyl shift is an intramolecular rearrangement where the peptide chain migrates from the nitrogen of the cysteinol backbone to its sulfur atom, forming a thioester.[6][7][8] This process is typically in equilibrium, with the amide form being more stable under neutral or basic conditions and the thioester form being favored under acidic conditions (pH 2-5.8).[6][7] This pH-dependent control is the crux of the methodology, allowing for the stable synthesis of the peptide in its amide form and its subsequent conversion to the reactive thioester when desired.

Figure 1: The pH-dependent equilibrium of the N→S acyl shift.

The Role of the 4-Methylbenzyl (4-MeBzl) Protecting Group

Careful selection of the thiol protecting group is critical for the success of any cysteine-containing peptide synthesis.[11] The 4-methylbenzyl (4-MeBzl) group is an ideal choice for this application due to its stability under the conditions of Fmoc-SPPS (i.e., repeated exposure to piperidine). It is a benzyl-type protecting group that is efficiently cleaved using strong acids, typically trifluoroacetic acid (TFA), which is a standard component of final cleavage cocktails.[9]

Experimental Workflow and Protocols

The overall workflow involves four main stages: resin loading, peptide synthesis, cleavage and deprotection, and finally, the generation of the peptide thioester via the N→S acyl shift.

SPPS_Workflow cluster_0 On-Resin Synthesis cluster_1 Post-Synthesis Processing cluster_2 Application A 1. Resin Loading (H-Cysteinol(4-MeBzl) on 2-Cl-Trt-Cl resin) B 2. Fmoc-SPPS Cycles (Coupling & Deprotection) A->B C 3. Cleavage & Deprotection (TFA Cocktail) B->C D 4. N->S Acyl Shift (Acidic Buffer) C->D E 5. Transthioesterification (with Aryl Thiol) D->E F 6. Native Chemical Ligation (with N-Cys Peptide) E->F

Figure 2: Overall workflow for peptide thioester synthesis.

Protocol 1: Loading of H-Cysteinol(4-MeBzl) onto 2-Chlorotrityl Chloride Resin

Rationale: 2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin is highly recommended as it allows for the attachment of the C-terminal alcohol and subsequent cleavage under mildly acidic conditions, which minimizes side reactions.[12]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)

  • H-Cysteinol(4-MeBzl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell 1 g of 2-Cl-Trt-Cl resin in a reaction vessel with anhydrous DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • Dissolve H-Cysteinol(4-MeBzl) (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate gently at room temperature for 2-4 hours.

  • To cap any remaining reactive chloride groups, add 1 mL of MeOH and agitate for 30 minutes.

  • Drain the reaction solution.

  • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading capacity using a standard method such as Fmoc quantification after coupling the first Fmoc-amino acid.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis

Rationale: This protocol follows standard Fmoc-SPPS procedures. The choice of coupling reagents is critical, especially when incorporating cysteine residues, to minimize racemization.[13][14]

Materials:

  • H-Cysteinol(4-MeBzl)-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU/DIPEA or HATU/DIPEA

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM

Procedure (for each cycle):

  • Swell the Resin: Swell the peptide-resin in DMF (10 mL/g) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 3 minutes.

    • Drain and repeat the piperidine treatment for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-4 eq.) with the coupling reagent (e.g., HBTU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-90 minutes at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling.[15]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat the deprotection and coupling cycle until the desired peptide sequence is assembled.

Parameter Recommendation Rationale
Coupling Reagents HBTU/DIPEA, HATU/DIPEAEfficient and widely used for standard couplings.[15]
Cysteine Coupling Use pre-activated esters or carbodiimide/HOBt to minimize racemization.[13][14]Cysteine is prone to racemization during activation.
Deprotection 20% piperidine in DMFStandard reagent for Fmoc group removal.[16]
Solvents Peptide synthesis grade DMF and DCMPurity is crucial to avoid side reactions.
Protocol 3: Cleavage from Resin and Global Deprotection

Rationale: A strong acid cocktail containing scavengers is required to cleave the peptide from the resin and remove all side-chain protecting groups, including the 4-MeBzl group from the cysteinol moiety.[9] The choice of scavengers is dictated by the peptide sequence.[17][18][19]

Materials:

  • Cleavage Cocktail (Reagent K or similar):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether

Procedure:

  • Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (10 mL per 0.1 mmol of peptide).

  • Agitate gently at room temperature for 2-4 hours. The presence of the trityl-based linker and other protecting groups may cause a color change.[18]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Concentrate the combined TFA filtrates to a small volume (~1-2 mL) using a stream of nitrogen.

  • Precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether (40-50 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The product at this stage is the peptide C-terminal N-acyl-(S-H)cysteamine.

Scavenger Purpose Amino Acids Targeted
Water Traps tert-butyl cations.[17]Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu)
Thioanisole Scavenges benzyl-type cations.Arg(Pmc/Pbf), Cys(4-MeBzl)
1,2-Ethanedithiol (EDT) Reduces methionine sulfoxide, scavenges trityl cations.[20]Met, Trp, Cys(Trt)
Triisopropylsilane (TIS) Effective scavenger for trityl and other carbocations.[20]Trp, Cys(Trt)
Protocol 4: N→S Acyl Shift and Transthioesterification

Rationale: The crude peptide is dissolved in an acidic buffer to induce the N→S acyl shift, forming a transient thioester. This is then trapped by an excess of an aryl thiol, such as 4-mercaptophenylacetic acid (MPAA), to form a more stable and reactive aryl thioester suitable for NCL.[3][6]

Materials:

  • Crude peptide from Protocol 3

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0

  • 4-mercaptophenylacetic acid (MPAA) or Thiophenol

  • TCEP (tris(2-carboxyethyl)phosphine)

Procedure:

  • Dissolve the crude peptide in the ligation buffer to a concentration of 1-5 mM.

  • Add TCEP to a final concentration of 5-10 mM to ensure the cysteine thiol remains reduced.

  • Add the aryl thiol (e.g., MPAA) to a final concentration of 50-100 mM.

  • Adjust the pH of the solution to between 6.5 and 7.5. The N→S acyl shift will occur, and the resulting thioester will undergo transthioesterification with the aryl thiol.

  • Monitor the reaction by RP-HPLC and/or LC-MS. The reaction is typically complete within 1-4 hours.

  • The resulting peptide aryl thioester can be purified by preparative RP-HPLC or used directly in the subsequent NCL step.

Application in Native Chemical Ligation

The generated peptide C-terminal aryl thioester is the key component for the N-terminal fragment in an NCL reaction. It will react chemoselectively with a second, unprotected peptide fragment that contains an N-terminal cysteine residue.[1][3][21]

Figure 3: The Native Chemical Ligation (NCL) reaction.

Conclusion

The H-Cysteinol(4-MeBzl) methodology provides a robust and reliable route for the synthesis of peptide C-terminal thioesters using standard Fmoc-SPPS. By leveraging a stable precursor and a controlled, post-synthesis N→S acyl shift, it effectively overcomes the inherent instability of thioesters to the basic conditions of Fmoc chemistry. The use of the 4-MeBzl protecting group ensures compatibility with standard synthesis and cleavage protocols. This approach is a valuable tool for any laboratory engaged in the chemical synthesis of proteins and complex peptides via Native Chemical Ligation.

References

  • Barlos, K., & Gatos, D. (2012). Convergent Strategies in Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 285-306). Oxford University Press. (URL not available in search results)
  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). Synthesis of C-terminal peptide thioesters using an N S-acyl shift. Angewandte Chemie International Edition, 47(36), 6851-6855. (URL not available in search results)
  • Canne, L. E., Ferredamare, A. R., Kent, S. B. H., & Pardi, A. (1995). A general method for the synthesis of C-terminal peptide thioesters. Tetrahedron Letters, 36(10), 1617-1620. (URL not available in search results)
  • Danishefsky, S. J., & Offer, J. (2000). Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer. The Journal of Organic Chemistry, 65(19), 5913-5915. [Link]

  • Ojima, I. (Ed.). (2013). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. In Peptide Synthesis and Applications (pp. 119-129). Springer. [Link]

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]

  • Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. (2018). Native chemical ligation of peptides and proteins. RSC chemical biology, 2(4), 264-279. [Link]

  • Flood, D. T., Hintzen, J. C. J., Bird, M. J., Cistrone, P. A., Chen, J. S., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(40), 13133-13137. [Link]

  • Melnyk, O., & Ollivier, N. (2019). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules, 24(18), 3354. [Link]

  • Kent, S. B. (2009). Native chemical ligation. Wikipedia. [Link]

  • Biosyntan GmbH. Native Chemical Ligation. [Link]

  • Okamoto, R., & Kajihara, Y. (2022). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 10, 969857. [Link]

  • Mezzato, F. S., et al. (2021). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au, 1(10), 1736-1745. [Link]

  • Kulkarni, S. S., Sayyed, A. I., & Kumar, K. S. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 23(7), 1770. [Link]

  • Thompson, R. E., & Payne, R. J. (2014). Native chemical thioesterification: synthesis of peptide and protein thioesters through an N→S acyl shift. UCL Discovery. [Link]

  • Miller, Z. D., et al. (2016). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Organic & Biomolecular Chemistry, 14(3), 821-825. [Link]

  • Springer Nature Experiments. Solid-Phase Peptide Synthesis. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11105-11132. [Link]

  • CEM Corporation. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Canavelli, P., et al. (2019). Spontaneous Peptide Ligation Mediated by Cysteamine. Journal of the American Chemical Society, 141(18), 7496-7501. [Link]

  • Phelan, J. P., et al. (2017). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]

  • Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 49(2), 138-149. [Link]

  • Fields, G. B. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Lukszo, J., & Tam, J. P. (1993). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of the American Chemical Society, 115(5), 1889-1896. [Link]

  • Muttenthaler, M., et al. (2021). Cysteine Protecting Groups Applications in Peptide and Protein Science. Scribd. [Link]

  • AnyFlip. (2016). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. PubMed. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Digital CSIC. (n.d.). Supporting Information. [Link]

  • PubChem. 4-Methylcatechol cysteine. [Link]

  • PubChem. L-(+)-Cysteine. [Link]

  • PubChem. 2-Azaniumyl-3-((2-Azaniumyl-2-Carboxylatoethyl)Disulfanyl)Propanoate. [Link]

  • Aapptec Peptides. Boc-Cys(pMeBzl)-OH. [Link]

Sources

Application Notes and Protocols for the Incorporation of H-Cysteinol(4-MeBzl) in Fmoc-Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic incorporation of the non-canonical amino acid H-Cysteinol(4-MeBzl) into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). H-Cysteinol, a reduced derivative of cysteine, introduces a terminal amino alcohol functionality, a motif of significant interest in medicinal chemistry for its ability to mimic transition states of peptide hydrolysis and enhance biological stability. The 4-methylbenzyl (4-MeBzl) protecting group on the thiol side-chain offers robust protection during synthesis with specific cleavage requirements. This document provides an in-depth protocol, discusses the underlying chemical principles, and offers troubleshooting guidance for the successful synthesis of peptides containing this unique building block.

Introduction: The Significance of H-Cysteinol(4-MeBzl) in Peptide Design

The incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. H-Cysteinol represents a departure from the canonical alpha-amino acid structure, featuring a primary alcohol in place of the carboxylic acid. This modification has profound implications for the resulting peptide's structure and function. The terminal amino alcohol can act as a transition-state analog inhibitor of proteases, and the altered polarity can influence cell permeability and pharmacokinetic profiles.

The thiol group of cysteine is a versatile functional handle for bioconjugation, cyclization, and the formation of disulfide bonds.[1][2] During SPPS, this reactive moiety necessitates protection to prevent unwanted side reactions. The 4-methylbenzyl (Bzl) group is a commonly employed protecting group for the cysteine thiol, offering stability to the repetitive base treatments for Fmoc removal.[1] Its removal, however, requires strong acidic conditions and carefully formulated cleavage cocktails to prevent side reactions.[1][3]

This guide provides a detailed protocol for the incorporation of Fmoc-H-Cysteinol(4-MeBzl)-OH at the C-terminus of a peptide sequence, a common strategy for leveraging its unique structural features.

Chemical Structures and Key Reagents

A clear understanding of the structures of the key building block and reagents is fundamental to the successful implementation of this protocol.

Structure of Fmoc-H-Cysteinol(4-MeBzl)-OH

Caption: Chemical structure of Fmoc-H-Cysteinol(4-MeBzl)-OH.

Experimental Protocol: C-Terminal Incorporation of H-Cysteinol(4-MeBzl)

This protocol outlines the manual synthesis of a peptide with H-Cysteinol(4-MeBzl) at the C-terminus on a Rink Amide resin. The Rink Amide linker will yield a C-terminal primary amide upon cleavage. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin would be appropriate, with modifications to the loading and cleavage procedures.[4][5]

Materials and Reagents
  • Resin: Rink Amide resin (e.g., 100-200 mesh, loading 0.4-0.8 mmol/g)

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-H-Cysteinol(4-MeBzl)-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine, reagent grade

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]

    • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail (Reagent K): [3]

    • Trifluoroacetic acid (TFA) (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Precipitation and Wash Solvents: Cold diethyl ether

Synthesis Workflow

The overall workflow for the incorporation of H-Cysteinol(4-MeBzl) and subsequent peptide chain elongation is depicted below.

G resin Resin Swelling fmoc_deprotection Fmoc Deprotection resin->fmoc_deprotection 1. Swell in DMF coupling Amino Acid Coupling fmoc_deprotection->coupling 2. 20% Piperidine/DMF wash1 DMF Wash coupling->wash1 3. Activate & Couple (e.g., HATU/DIPEA) wash1->fmoc_deprotection 4. Repeat for each amino acid final_deprotection Final Fmoc Deprotection wash1->final_deprotection 5. After last coupling wash2 DMF Wash cleavage Cleavage & Deprotection wash2->cleavage 7. Wash & Dry final_deprotection->wash2 6. 20% Piperidine/DMF precipitation Precipitation & Wash cleavage->precipitation 8. Reagent K analysis Analysis (HPLC/MS) precipitation->analysis 9. Cold Ether

Caption: Fmoc-SPPS workflow for peptides with C-terminal H-Cysteinol(4-MeBzl).

Step-by-Step Protocol

Step 1: Resin Preparation and Swelling

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Step 3: Coupling of the First Amino Acid (Excluding H-Cysteinol) This protocol assumes the first amino acid is a standard Fmoc-protected amino acid.

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), extend the coupling time or recouple.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Step 4: Peptide Chain Elongation Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for each subsequent amino acid in the sequence until reaching the N-terminal residue.

Step 5: Coupling of N-terminal Fmoc-H-Cysteinol(4-MeBzl)-OH

  • Perform the final Fmoc deprotection as described in Step 2.

  • Activate the Fmoc-H-Cysteinol(4-MeBzl)-OH using the same procedure as for other amino acids (Step 3, points 1-2). Given the potential for steric hindrance, using a highly efficient coupling reagent like HATU is recommended.[6][7]

  • Add the activated H-Cysteinol derivative to the resin and couple for 2-4 hours. The modified structure may require a longer coupling time.

  • Monitor the reaction completion using the Kaiser test.

  • After complete coupling, wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

Step 6: Cleavage and Global Deprotection

  • Place the dry, peptide-bound resin in a cleavage vessel.

  • Add the pre-chilled cleavage cocktail (Reagent K) to the resin (approximately 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The 4-MeBzl group requires strong acidic conditions for efficient removal.[1] The scavengers in Reagent K (phenol, thioanisole, EDT) are crucial to prevent re-alkylation of the deprotected cysteine thiol and other sensitive residues by the released benzyl cations.[1][2][3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA, and combine the filtrates.

Step 7: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).

  • A white precipitate should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 times, centrifuging and decanting each time.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quantitative Parameters
ParameterRecommended ValueRationale
Amino Acid Equivalents 3-5 eq.To drive the coupling reaction to completion.
Coupling Reagent Equivalents 3-5 eq.Stoichiometric with the amino acid for efficient activation.
Base (DIPEA) Equivalents 6-10 eq.To neutralize the amino acid salt and facilitate activation.
Coupling Time 1-2 hours (standard AA), 2-4 hours (H-Cysteinol)Standard time for most amino acids; extended time for potentially hindered couplings.
Deprotection Time 5 min + 15 minEnsures complete removal of the Fmoc group.
Cleavage Time 2-4 hoursSufficient time for cleavage from the resin and removal of all protecting groups, including the 4-MeBzl group.
Cleavage Cocktail Volume ~10 mL / 100 mg resinEnsures complete submersion of the resin and sufficient scavenger concentration.

Analytical Characterization

Post-synthesis, it is imperative to verify the identity and purity of the peptide.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing peptide purity. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[8][9] The chromatogram will show the main product peak and any impurities.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including the H-Cysteinol(4-MeBzl).[10][11]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Coupling - Steric hindrance - Peptide aggregation- Extend coupling time - Use a more potent coupling reagent (e.g., HATU) - Consider microwave-assisted synthesis[12] - If aggregation is suspected in the growing chain, consider the use of pseudoproline dipeptides in the sequence prior to the H-Cysteinol.[12][13][14]
Incomplete Deprotection of 4-MeBzl - Insufficient cleavage time - Inadequate scavenger concentration- Increase cleavage time to 4 hours - Ensure a sufficient volume of cleavage cocktail is used
Side Product Formation during Cleavage - Re-alkylation by protecting group cations- Use a cleavage cocktail rich in scavengers (e.g., Reagent K)[1][2][3]
Oxidation of Cysteine Thiol - Exposure to air after deprotection- Handle the cleaved peptide promptly - The presence of EDT in the cleavage cocktail helps maintain a reducing environment[2] - Store the purified peptide under an inert atmosphere (e.g., argon)

Conclusion

The protocol outlined in this application note provides a robust framework for the successful incorporation of H-Cysteinol(4-MeBzl) into synthetic peptides via Fmoc-SPPS. By understanding the unique chemical properties of this modified amino acid and employing appropriate reagents and reaction conditions, researchers can effectively synthesize novel peptide analogs with potentially enhanced therapeutic properties. Careful monitoring of coupling reactions and the use of a well-formulated cleavage cocktail are critical for achieving high purity and yield.

References

  • BenchChem. (n.d.). Application Note: Cleavage Cocktails for Peptides Containing Cys(Bzl).
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6668.
  • BioVera. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Dilun Bio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BioVera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis.
  • Merck. (n.d.). Novabiochem®.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Bachem. (2021, September 13). Pseudoproline & Isoacyl dipeptides.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Novo Nordisk A/S. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS.

Sources

Application Notes & Protocols: Strategic Use of H-Cysteinol(4-MeBzl) in Boc-Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accessing Novel Peptide Architectures with C-Terminal Cysteinol

The functionalization of a peptide's C-terminus offers a powerful avenue for modulating its biological activity, stability, and pharmacokinetic profile. The incorporation of a C-terminal amino alcohol, such as cysteinol, transforms the native carboxyl group into a primary alcohol, opening pathways for creating peptide esters, prodrugs, and unique molecular scaffolds. Furthermore, the β-amino thiol motif of a C-terminal cysteinol is a key precursor for generating peptide thioesters via an N→S acyl shift, which are indispensable intermediates for Native Chemical Ligation (NCL).[1][2][3]

However, the direct incorporation of amino alcohols onto a solid support presents significant challenges, including low loading efficiencies and potential side reactions. The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, renowned for its robustness and use of strong acid for final cleavage, provides an ideal framework for tackling these complexities.[4][5][6] This guide details the strategic application of N-Boc-S-(4-methylbenzyl)-L-cysteinol [Boc-Cys(4-MeBzl)-ol] as a cornerstone reagent for the reliable synthesis of C-terminal cysteinol-containing peptides. We will explore the rationale behind the choice of the 4-MeBzl protecting group, provide validated, step-by-step protocols for resin loading, peptide elongation, and final cleavage, and discuss the downstream applications of the resulting peptide alcohol.

The Reagent: A Profile of N-Boc-S-(4-methylbenzyl)-L-cysteinol

The efficacy of this strategy hinges on the unique properties of the starting building block. The structure combines the temporary Nα-Boc group, the target hydroxyl functionality for resin anchoring, and the semi-permanent S-4-methylbenzyl (4-MeBzl) group for thiol protection.

Caption: Structure of N-Boc-S-(4-methylbenzyl)-L-cysteinol.

The Strategic Role of the 4-Methylbenzyl (4-MeBzl) Thiol Protecting Group

The selection of a thiol protecting group is critical for the success of any cysteine-containing peptide synthesis. In the context of Boc-SPPS, the protecting group must be stable to the repeated cycles of Nα-Boc removal with trifluoroacetic acid (TFA) yet be cleanly removable during the final cleavage step. The 4-MeBzl group is exceptionally well-suited for this role.

  • Acid Stability: The 4-MeBzl group exhibits high stability towards the 25-50% TFA in Dichloromethane (DCM) used for routine Boc deprotection, preventing premature thiol exposure and subsequent side reactions like disulfide formation or alkylation.[7]

  • Cleavage Conditions: It is efficiently removed by strong acids, most notably anhydrous Hydrogen Fluoride (HF), which is the gold standard for final cleavage in Boc/Bzl chemistry.[4][8][9] This ensures that thiol deprotection occurs concurrently with cleavage from the resin and removal of other benzyl-based side-chain protecting groups.

  • Orthogonality: While not orthogonal in the traditional sense within a standard Boc/Bzl strategy (as it's cleaved by HF like other Bzl-type groups), it provides a clear distinction from highly acid-labile groups like Trityl (Trt) or moderately labile groups like Acetamidomethyl (Acm), which are more commonly associated with Fmoc-SPPS or specialized on-resin cyclization schemes.[7]

Protecting GroupTypical Cleavage ConditionStability to 50% TFACompatibility
4-Methylbenzyl (4-MeBzl) Anhydrous HF [9][10]High Excellent for Boc-SPPS
4-Methoxybenzyl (4-MeOBzl)Anhydrous HF, TFMSA[11]High, but slightly more labile than 4-MeBzl[12]Very good for Boc-SPPS
Trityl (Trt)95% TFA, mild acidLowUnsuitable for standard Boc-SPPS Nα-deprotection
Acetamidomethyl (Acm)Iodine, Hg(II), Ag(I)HighOrthogonal; requires separate deprotection step
tert-Butyl (tBu)Anhydrous HF, 95% TFAHighCompatible, but can lead to S-tert-butylation side reactions[13][14]

Core Workflow: Synthesis of C-Terminal Cysteinol Peptides via Boc-SPPS

The overall strategy involves three key phases: anchoring the cysteinol building block to a solid support via its hydroxyl group, elongating the peptide chain using standard Boc-SPPS cycles, and finally, liberating the peptide alcohol via HF cleavage.

Caption: Workflow for Boc-SPPS of C-Terminal Cysteinol Peptides.

Protocol 1: Loading of N-Boc-S-(4-MeBzl)-L-cysteinol onto 2-Chlorotrityl Chloride Resin

Rationale: The 2-Chlorotrityl Chloride (2-Cl-Trt-Cl) resin is ideal for this application. It allows for the anchoring of alcohols under mildly basic conditions, which minimizes the risk of racemization. Furthermore, the resulting ether linkage is highly acid-labile, but sufficiently stable to the TFA used for Boc deprotection. The use of a side-chain anchoring strategy for C-terminal Cys derivatives is known to circumvent issues like epimerization.[15]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g substitution)

  • N-Boc-S-(4-MeBzl)-L-cysteinol

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Syringe reaction vessel

Procedure:

  • Resin Swelling: Place the 2-Cl-Trt-Cl resin (1.0 eq) in the reaction vessel. Swell the resin in DCM (10-15 mL/g) for 30 minutes with gentle agitation. Drain the DCM.

  • Loading Solution Preparation: In a separate flask, dissolve N-Boc-S-(4-MeBzl)-L-cysteinol (1.5 eq relative to resin capacity) in minimal DCM. Add DIPEA (3.0 eq relative to the amino alcohol).

  • Coupling Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

    • Causality Note: DIPEA acts as a non-nucleophilic base to activate the hydroxyl group of the cysteinol and scavenge the HCl generated during the reaction, driving the formation of the ether bond with the resin.

  • Capping Unreacted Sites: To prevent undesired side reactions in subsequent steps, any unreacted chlorotrityl groups must be capped. Drain the reaction solution and add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) to the resin. Agitate for 45-60 minutes.[16]

    • Causality Note: Methanol is a small nucleophile that will react with and cap the remaining active sites on the resin.

  • Washing: Drain the capping solution. Wash the resin extensively to remove excess reagents:

    • 3x with DCM

    • 2x with Dimethylformamide (DMF)

    • 2x with Isopropanol (IPA)

    • 3x with DCM

  • Drying and Loading Determination: Dry the resin under high vacuum to a constant weight. The final loading (mmol/g) can be determined gravimetrically (by weight gain) or by a spectrophotometric method after cleaving the Boc group from a small sample.

Protocol 2: Stepwise Peptide Elongation via Boc-SPPS

Rationale: This phase follows the standard, well-established cyclical process of Boc-SPPS.[6] Each cycle adds one amino acid and consists of Nα-deprotection, neutralization, and coupling.

Materials:

  • Loaded Boc-Cys(4-MeBzl)-ol-Resin

  • Nα-Boc protected amino acids with appropriate side-chain protection (e.g., Boc-Arg(Tos)-OH, Boc-Asp(OBzl)-OH)

  • Deprotection Solution: 50% TFA in DCM. (Add 0.5% dithiothreitol (DTE) if Met or Trp are present to prevent side-chain oxidation/alkylation).[17]

  • Neutralization Solution: 10% DIPEA in DCM.

  • Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), DIPEA.

Procedure (Single Cycle):

  • Swelling: Swell the peptide-resin in DCM for 20 minutes.

  • Deprotection: Drain the DCM. Add the deprotection solution (50% TFA/DCM) and agitate for 2 minutes (pre-wash). Drain. Add fresh deprotection solution and agitate for 20-25 minutes.[17]

    • Causality Note: TFA is a moderately strong acid that quantitatively cleaves the Nα-Boc group, liberating a protonated N-terminal amine (ammonium salt), while leaving the more stable 4-MeBzl and other benzyl-type side-chain protecting groups intact.[18]

  • Washing: Drain the TFA solution. Wash the resin thoroughly to remove all traces of acid: 3x DCM, 2x IPA, 3x DCM.

  • Neutralization: Add the neutralization solution (10% DIPEA/DCM) and agitate for 2 x 2 minutes. This step is critical to deprotonate the N-terminal ammonium salt to the free amine, which is required for the subsequent coupling reaction.

  • Washing: Wash the resin: 3x DCM.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3 eq) by dissolving it with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow to react for 2-3 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

    • Causality Note: HBTU/HOBt is a highly efficient coupling system that converts the carboxylic acid of the incoming amino acid into an active ester, which readily reacts with the free N-terminal amine on the growing peptide chain to form a new peptide bond.

  • Washing: Drain the coupling solution. Wash the resin: 3x DMF, 3x DCM.

  • Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If incomplete, repeat the coupling step.

  • Repeat: Repeat steps 1-8 for each amino acid in the sequence.

Protocol 3: High HF Cleavage and Deprotection

Rationale: Anhydrous Hydrogen Fluoride (HF) is a powerful reagent used to simultaneously cleave the peptide from the resin and remove all benzyl-based side-chain protecting groups, including the S-4-MeBzl group.[4][8] The cleavage proceeds via an SN1 mechanism, generating carbocations (e.g., the 4-methylbenzyl cation) that can cause unwanted alkylation of nucleophilic residues like Trp, Tyr, Met, and the newly freed Cys thiol.[4][19] Therefore, the use of an effective scavenger cocktail is absolutely essential.

SAFETY WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe, penetrating burns that may not be immediately painful. This procedure MUST be performed by trained personnel in a dedicated, HF-resistant apparatus (e.g., Kel-F/Teflon) inside a certified chemical fume hood. Appropriate personal protective equipment (gloves, face shield, lab coat) is mandatory.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger Cocktail: p-cresol, p-thiocresol

  • Anisole (can be included as a general carbocation scavenger)

  • Cold diethyl ether

  • HF cleavage apparatus

Optimized Scavenger Cocktail for Cys(4-MeBzl): Research has shown that a combination of a "soft" nucleophile (p-thiocresol) and a "hard" nucleophile (p-cresol) provides nearly quantitative recovery of the free cysteine thiol after 4-MeBzl deprotection.[10]

ScavengerRoleRecommended Ratio (v/v)
p-cresol Traps hard carbocations (e.g., from Tyr(Bzl))5%
p-thiocresol Soft nucleophile, highly effective at trapping the 4-methylbenzyl cation and protecting the free thiol5%
HF Cleavage & Deprotection Reagent90%

Procedure:

  • Preparation: Place the dry peptide-resin (e.g., 200 mg) into the HF-resistant reaction vessel. Add the scavenger cocktail (e.g., 0.5 mL p-cresol, 0.5 mL p-thiocresol).

  • HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully condense anhydrous HF (approx. 9.0 mL) into the vessel.

  • Cleavage Reaction: Transfer the vessel to an ice bath (0°C). Stir the mixture for 60-90 minutes.

    • Mechanism Note: The high acidity of the "High HF" procedure promotes an SN1 mechanism, leading to the efficient cleavage of the protecting groups. The scavengers are critical to trap the resulting carbocations.[4][10]

  • HF Removal: After the reaction is complete, carefully remove the HF under a stream of nitrogen or by vacuum using a trap containing a base (e.g., calcium oxide). This process can take 1-2 hours.

  • Peptide Precipitation: The residue remaining in the vessel contains the crude peptide and scavengers. Add a large volume of ice-cold diethyl ether to the vessel to precipitate the peptide. Triturate the solid to break it up.

  • Work-up:

    • Filter the peptide precipitate using a fritted funnel.

    • Wash the solid thoroughly with more cold diethyl ether to remove the scavengers.

    • Allow the peptide to air-dry briefly in the fume hood to remove residual ether.

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid or 0.1% TFA in water/acetonitrile) and lyophilize to obtain a dry, fluffy powder.

  • Analysis: Analyze the crude product by Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (MS) to confirm the identity and purity of the target peptide-cysteinol. Purify using preparative RP-HPLC.

Post-Cleavage Applications

The resulting peptide-cysteinol is a versatile intermediate. The free thiol group can be used for:

  • Disulfide Bridging: If the peptide sequence contains other cysteine residues, the peptide can be subjected to oxidative folding conditions (e.g., air oxidation at pH 8.5, DMSO oxidation) to form regioselective disulfide bonds.

  • Thioester Formation for NCL: The peptide alcohol can be converted to a peptide thioester. This typically involves an acid-catalyzed N→S acyl shift, a powerful method for accessing the key intermediates required for ligating peptide fragments to build larger proteins.[2][3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Loading Efficiency Incomplete activation of 2-Cl-Trt resin; Insufficient reaction time; Steric hindrance.Ensure anhydrous conditions. Increase reaction time to 4-6 hours. Use a higher excess of Boc-Cys(4-MeBzl)-ol and DIPEA.
Incomplete Coupling Peptide aggregation; Steric hindrance of the coupling amino acid.Switch to a more efficient coupling reagent (e.g., HATU). Perform coupling at a slightly elevated temperature (40°C). Use NMP or DMSO as a co-solvent to disrupt aggregation.[20]
Low Yield after HF Cleavage Incomplete cleavage; Adsorption of peptide to the resin.Increase HF reaction time to 90 minutes. Ensure all HF is removed before ether precipitation. Extract the crude product with multiple portions of aqueous/organic solvent.
Side Products Observed in MS Alkylation by carbocations during HF cleavage; Oxidation of Met or Cys.Ensure the correct scavenger cocktail is used (p-cresol/p-thiocresol is critical).[10] If Met is present, consider a two-step "low-high" HF procedure.[19]
Racemization of C-terminal Cysteinol Not typically an issue with the 2-Cl-Trt loading method. If other loading methods are used, base-catalyzed epimerization can occur.Strictly use the recommended 2-Cl-Trt resin loading protocol, which avoids activation of the Cα-carboxyl (which is absent in cysteinol).

References

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. (n.d.).
  • Tam, J. P., & Merrifield, R. B. (1986). Improved deprotection of cysteine‐containing peptides in HF. International Journal of Peptide and Protein Research, 28(2), 158-171.
  • Coin, I., Beyermann, M., & Bienert, M. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 1047-1059. Available from: [Link]

  • Boc-Cys(4-MeOBzl)-OH [18942-46-6]. (n.d.). Aapptec Peptides.
  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. Available from: [Link]

  • Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. (2020). Methods in Molecular Biology, 2103, 41-57. Available from: [Link]

  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9843-9891. Available from: [Link]

  • Amso, Z., & Brik, A. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 25(24), 5948. Available from: [Link]

  • Burlina, F., & Chassaing, G. (2013). Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry. Methods in Molecular Biology, 1047, 119-129. Available from: [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Okamoto, R., & Kajihara, Y. (2024). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 12, 1371309. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Okamoto, R., & Kajihara, Y. (2024). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 12. Available from: [Link]

  • Synthesis of Peptide-Thioesters. (2017). International Journal of Advanced and Innovative Research, 6(5). Available from: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). Organic Process Research & Development, 25(8), 1894–1901. Available from: [Link]

  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9843-9891. Available from: [Link]

  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20(3), 363-380. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for H-Cysteinol(4-MeBzl) in Native Chemical Ligation (NCL)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Native Chemical Ligation (NCL) has revolutionized the synthesis of large peptides and proteins by enabling the chemoselective joining of unprotected peptide fragments. The classic NCL methodology relies on the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine. This guide explores a novel extension of this powerful technology utilizing H-Cysteinol(4-MeBzl), a C-terminally modified cysteine derivative. This approach offers a unique strategic advantage in peptide synthesis, providing an alternative ligation pathway. Herein, we provide a comprehensive overview of the proposed mechanism, detailed protocols for the synthesis and ligation of peptides bearing a C-terminal H-Cysteinol(4-MeBzl) moiety, and practical guidance on reaction monitoring, troubleshooting, and post-ligation modifications.

Introduction: Expanding the Native Chemical Ligation Toolbox

Native Chemical Ligation (NCL) is a cornerstone of modern peptide and protein chemistry, allowing for the assembly of large, complex biomolecules from smaller, synthetically accessible peptide fragments.[1][2] The remarkable efficiency and chemoselectivity of NCL stem from the reaction of a peptide C-terminal thioester with the N-terminal cysteine of another peptide, which proceeds in aqueous solution at neutral pH.[2] This reaction proceeds via a two-step mechanism: a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site.[2]

While highly effective, the strict requirement for an N-terminal cysteine residue at the ligation junction can be a strategic limitation in the design of synthetic proteins. To address this, various modifications and extensions to the NCL methodology have been developed, including the use of thiol-containing auxiliaries.[3] This application note focuses on a novel approach that utilizes a C-terminally functionalized amino acid, H-Cysteinol(4-MeBzl), to mediate peptide ligation. The incorporation of a β-amino alcohol thiol at the C-terminus of a peptide opens up new possibilities for peptide assembly, potentially proceeding through a distinct mechanistic pathway involving an O-to-N acyl shift.

The 4-methylbenzyl (4-MeBzl) group serves as a robust protecting group for the thiol moiety of the cysteinol, preventing unwanted side reactions during peptide synthesis and ligation. Its selective removal post-ligation is a critical step in obtaining the final, native peptide sequence.

Proposed Mechanism of Ligation with H-Cysteinol(4-MeBzl)

The ligation of a peptide bearing a C-terminal H-Cysteinol(4-MeBzl) with a peptide C-terminal thioester is proposed to proceed through a pathway analogous to other acyl transfer reactions in peptide chemistry. The key steps are hypothesized to be an initial O-acylation followed by an intramolecular O-to-N acyl shift.

Step 1: Intermolecular O-Acylation

The reaction is initiated by the nucleophilic attack of the hydroxyl group of the C-terminal cysteinol on the C-terminal thioester of the second peptide fragment. This transthioesterification reaction forms an O-acyl intermediate. The use of a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), can facilitate this step by first converting the peptide alkylthioester to a more reactive arylthioester.[4]

Step 2: Intramolecular O-to-N Acyl Shift

The O-acyl intermediate is poised for a rapid, intramolecular O-to-N acyl transfer. The neighboring free amine of the cysteinol attacks the newly formed ester carbonyl, proceeding through a thermodynamically favorable six-membered ring transition state to form a stable, native amide bond.[4]

Step 3: Deprotection of the 4-MeBzl Group

Following the successful ligation and formation of the new peptide bond, the 4-MeBzl protecting group is removed from the sulfur of the cysteinol residue to reveal the free thiol. This can be accomplished under acidic conditions, for example, using a cocktail containing trifluoroacetic acid (TFA) and a scavenger such as thioanisole.[5]

.dot digraph "Cysteinol_Ligation_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, label="Proposed Mechanism of H-Cysteinol(4-MeBzl) Ligation", fontname="Arial", fontsize=14, labelloc=t, width=10, height=5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for reactants Peptide1 [label="Peptide 1\n(C-terminal H-Cysteinol(4-MeBzl))"]; Peptide2 [label="Peptide 2\n(C-terminal Thioester)"];

// Nodes for intermediates and products O_Acyl [label="O-Acyl Intermediate", fillcolor="#FBBC05"]; Ligated_Protected [label="Ligated Peptide\n(4-MeBzl protected)", fillcolor="#34A853"]; Ligated_Deprotected [label="Final Ligated Peptide\n(Free Thiol)", fillcolor="#4285F4"];

// Edges representing reaction steps Peptide1 -> O_Acyl [label="O-Acylation\n(Transthioesterification)"]; Peptide2 -> O_Acyl; O_Acyl -> Ligated_Protected [label="O-to-N Acyl Shift\n(Intramolecular)"]; Ligated_Protected -> Ligated_Deprotected [label="Deprotection\n(e.g., TFA/Scavenger)"];

// Styling {rank=same; Peptide1; Peptide2;} Peptide1 [width=2]; Peptide2 [width=2]; O_Acyl [width=2]; Ligated_Protected [width=2]; Ligated_Deprotected [width=2]; } .enddot Caption: Proposed mechanism for peptide ligation using H-Cysteinol(4-MeBzl).

Synthesis of Peptides with C-terminal H-Cysteinol(4-MeBzl)

The synthesis of peptides bearing a C-terminal cysteinol moiety can be achieved using solid-phase peptide synthesis (SPPS). A common strategy involves the initial immobilization of the H-Cysteinol(4-MeBzl) onto the resin, followed by standard Fmoc-based peptide chain elongation.

Protocol 3.1: Solid-Phase Synthesis of a Peptide with C-terminal H-Cysteinol(4-MeBzl)

Materials:

  • Fmoc-Rink Amide resin

  • H-Cysteinol(4-MeBzl)

  • Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

  • Base (e.g., DIEA, NMM)

  • Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Coupling of H-Cysteinol(4-MeBzl):

    • Pre-activate a solution of H-Cysteinol(4-MeBzl) (3 eq.), coupling reagent (3 eq.), and base (6 eq.) in DMF for 5 minutes.

    • Add the activated amino alcohol solution to the deprotected resin and couple for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.

  • Peptide Chain Elongation:

    • Perform subsequent Fmoc-amino acid couplings using standard SPPS protocols. This involves cycles of Fmoc deprotection with 20% piperidine in DMF and coupling of the next Fmoc-amino acid.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note: The 4-MeBzl group is stable to these conditions.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Protocol for Ligation using H-Cysteinol(4-MeBzl)

This protocol outlines a general procedure for the ligation of a peptide with a C-terminal H-Cysteinol(4-MeBzl) and a peptide with a C-terminal thioester. Optimization of reaction conditions (e.g., pH, temperature, catalyst concentration) may be necessary for specific peptide sequences.

Protocol 4.1: Native Chemical Ligation

Materials:

  • Peptide 1 (with C-terminal H-Cysteinol(4-MeBzl)), lyophilized

  • Peptide 2 (with C-terminal thioester), lyophilized

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.5

  • Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Peptide Dissolution: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM.

  • Addition of Reagents: Add TCEP to a final concentration of 20 mM and MPAA to a final concentration of 30 mM.

  • Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C.

  • Reaction Monitoring: Monitor the progress of the ligation reaction by RP-HPLC and mass spectrometry. Aliquots can be taken at various time points (e.g., 1, 4, 8, 24 hours), quenched with 0.1% TFA, and analyzed.

  • Reaction Quenching and Purification:

    • Once the reaction is complete, acidify the mixture with TFA to a pH of ~2-3.

    • Purify the ligated product by RP-HPLC.

    • Lyophilize the pure fractions to obtain the ligated peptide with the 4-MeBzl protecting group intact.

.dot digraph "Ligation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, label="Experimental Workflow for H-Cysteinol(4-MeBzl) Ligation", fontname="Arial", fontsize=14, labelloc=t, width=8, height=6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for the workflow Start [label="Start: Purified Peptide Fragments", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Peptides in Ligation Buffer"]; Add_Reagents [label="Add TCEP and MPAA"]; Incubate [label="Incubate Reaction Mixture"]; Monitor [label="Monitor by RP-HPLC/MS", shape=diamond, fillcolor="#FBBC05"]; Purify [label="Purify Ligated Product by RP-HPLC"]; Deprotect [label="Deprotect 4-MeBzl Group"]; Final_Purify [label="Final Purification by RP-HPLC"]; End [label="End: Characterized Final Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges connecting the workflow steps Start -> Dissolve; Dissolve -> Add_Reagents; Add_Reagents -> Incubate; Incubate -> Monitor; Monitor -> Purify [label="Reaction Complete"]; Monitor -> Incubate [label="Incomplete"]; Purify -> Deprotect; Deprotect -> Final_Purify; Final_Purify -> End; } .enddot Caption: General experimental workflow for peptide ligation using H-Cysteinol(4-MeBzl).

Deprotection of the 4-MeBzl Group

The final step after successful ligation and purification is the removal of the 4-MeBzl protecting group to yield the native peptide with a free thiol.

Protocol 5.1: 4-MeBzl Deprotection

Materials:

  • Ligated peptide (4-MeBzl protected), lyophilized

  • Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Thioanisole, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the lyophilized peptide in the deprotection cocktail.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours.

  • Precipitation: Precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the final peptide by RP-HPLC.

  • Characterization: Confirm the complete removal of the 4-MeBzl group by mass spectrometry.

Parameter Ligation Reaction 4-MeBzl Deprotection
Solvent 6 M Guanidine HCl, 100 mM Sodium Phosphate95% TFA
pH 7.5N/A (acidic)
Temperature Room Temperature to 37°CRoom Temperature
Key Reagents MPAA, TCEPThioanisole, H₂O
Reaction Time 4-24 hours2-4 hours
Monitoring RP-HPLC, Mass SpectrometryRP-HPLC, Mass Spectrometry

Troubleshooting

Problem Possible Cause Solution
Low Ligation Yield - Incomplete coupling during SPPS- Poor solubility of peptide fragments- Inefficient transthioesterification- Optimize SPPS conditions- Increase guanidine HCl concentration or add organic co-solvents (e.g., acetonitrile)- Increase concentration of MPAA or try alternative thiol catalysts
Side Product Formation - Oxidation of free thiols- Hydrolysis of thioester- Ensure sufficient TCEP is present- Optimize pH and reaction time to minimize hydrolysis
Incomplete 4-MeBzl Deprotection - Insufficient reaction time or scavenger concentration- Increase incubation time for deprotection- Use a higher concentration of thioanisole or add other scavengers (e.g., EDT)
Peptide Degradation during Deprotection - Acid-labile residues in the peptide sequence- Reduce deprotection time- Perform deprotection at a lower temperature (e.g., 0°C)

Conclusion

The use of H-Cysteinol(4-MeBzl) in a modified Native Chemical Ligation strategy represents a promising expansion of the synthetic peptide chemist's toolkit. By leveraging a proposed O-to-N acyl shift mechanism, this approach provides an alternative disconnection point for the synthesis of complex peptides and small proteins. The protocols and guidelines presented here offer a starting point for researchers to explore the potential of this novel ligation methodology. Further investigation and optimization will undoubtedly solidify the utility of C-terminal cysteinol derivatives in the ever-evolving field of chemical protein synthesis.

References

  • Analyzing ligation mixtures using a PCR based method. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Native chemical ligation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Native Chemical Ligation of Peptides and Proteins. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Thioester Ligation with AAHO Peptides. (2025). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Native Chemical Ligation Strategy to Overcome Side Reactions during Fmoc-Based Synthesis of C-Terminal Cysteine-Containing Peptides. (2016). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (n.d.). Digital CSIC. Retrieved January 18, 2026, from [Link]

  • Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. (2004). PubMed. Retrieved January 18, 2026, from [Link]

  • Solid-Phase Synthesis of C‑Terminus Cysteine Peptide Acids. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (n.d.). Request PDF. Retrieved January 18, 2026, from [Link]

  • Native Chemical Ligation through in Situ O to S Acyl Shift. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Late‐Stage Intermolecular O‐Peptidylation Protocol Enabled by Sequential Acyl Transfer on Thiol‐Incorporated Threonine Followed by Desulfurization. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • The C-Terminal O-S Acyl Shift Pathway under Acidic Condition to Propose Peptide-Thioesters. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. (2024). PMC. Retrieved January 18, 2026, from [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Process for the deprotection of protected thiols. (n.d.). Google Patents.
  • Method for removal of thiol-protecting groups. (n.d.). Google Patents.
  • Advanced method for oligonucleotide deprotection. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Advanced method for oligonucleotide deprotection. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • HPLC analysis of deprotected oligonucleotide I at 280 nm. Peak at 25... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. (n.d.). Glen Research. Retrieved January 18, 2026, from [Link]

  • Deprotection Guide. (n.d.). Glen Research. Retrieved January 18, 2026, from [Link]

  • Purifying a ligation product?. (2013). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Disulfide-Rich Peptides using H-Cysteinol(4-MeBzl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Architecture of Disulfide-Rich Peptides

Disulfide-rich peptides (DRPs) represent a vast and functionally diverse class of natural and engineered molecules. Their intricate three-dimensional structures, rigidly constrained by a network of disulfide bonds, endow them with remarkable stability and high-affinity binding to a range of biological targets. This has made them highly attractive scaffolds in drug discovery and development. However, the chemical synthesis of DRPs is a formidable challenge, primarily due to the difficulty in controlling the correct pairing of cysteine residues to form the native disulfide bridges.[1][2]

Traditional approaches often rely on the statistical oxidation of a linear peptide precursor containing multiple free cysteine residues. This frequently leads to a heterogeneous mixture of disulfide isomers, necessitating complex and often low-yielding purification steps. To overcome this, strategies employing regioselective disulfide bond formation have been developed. These methods utilize a suite of orthogonal cysteine-thiol protecting groups that can be selectively removed to allow for the stepwise and controlled formation of each disulfide bond.[3]

This application note details a novel and robust strategy for the synthesis of DRPs, centered around the use of a unique C-terminal building block: H-Cysteinol(4-MeBzl) . This approach combines a "cyclization-first" strategy with orthogonal cysteine protection to streamline the synthesis and folding of complex DRPs. The core of this methodology is the incorporation of a C-terminal cysteinol residue, where the carboxylic acid is reduced to an alcohol. This alcohol can then be oxidized to an aldehyde, which serves as a reactive handle for an intramolecular, chemoselective cyclization with an N-terminal cysteine. This strategy offers a powerful method to establish the peptide's cyclic backbone prior to the formation of the internal disulfide bridges, thereby simplifying the subsequent oxidative folding process.

The Strategic Advantage of a C-Terminal Cysteinol Approach

The use of H-Cysteinol(4-MeBzl) offers several key advantages over conventional linear synthesis and oxidation strategies:

  • Pre-organization of the Peptide Backbone: By cyclizing the peptide backbone first, the conformational search space for the subsequent disulfide bond formation is significantly restricted. This can favor the formation of the thermodynamically most stable, and often biologically correct, disulfide isomer.

  • Enhanced Solubility: The cyclized peptide precursor may exhibit improved solubility in aqueous folding buffers compared to its linear counterpart, which can be prone to aggregation.

  • Avoidance of Intermolecular Side Reactions: The intramolecular cyclization is performed prior to disulfide bond formation, which minimizes the risk of intermolecular dimerization and oligomerization that can plague statistical oxidation methods.[4]

  • Orthogonality: The 4-methylbenzyl (4-MeBzl) protecting group on the cysteinol's thiol is stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS) and can be removed during the final acidolytic cleavage step. This allows for the simultaneous deprotection of other cysteine residues protected with acid-labile groups like trityl (Trt), or for its use in concert with more stable protecting groups for regioselective disulfide bond formation.

The overall synthetic workflow is depicted below:

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cyclization & Deprotection cluster_3 Oxidative Folding A Fmoc-Cys(4-MeBzl)-OH B Reduction A->B C Fmoc-Cys(4-MeBzl)-ol B->C D Side-chain Anchoring to Resin C->D Incorporate C-terminal residue E Fmoc-SPPS Elongation D->E F On-resin Peptide E->F G Oxidation of C-terminal Alcohol F->G H Intramolecular Cyclization G->H I Cleavage & Deprotection H->I J Cyclic Peptide Precursor I->J K Regioselective Disulfide Bond Formation J->K L Purification K->L M Final Disulfide-Rich Peptide L->M

Figure 1. Overall workflow for the synthesis of disulfide-rich peptides using H-Cysteinol(4-MeBzl).

Part 1: Synthesis of the Fmoc-Cys(4-MeBzl)-ol Building Block

The successful implementation of this strategy begins with the preparation of the key building block, Fmoc-Cys(4-MeBzl)-ol. This is achieved by the reduction of the corresponding commercially available protected amino acid, Fmoc-Cys(4-MeBzl)-OH.

Protocol 1: Reduction of Fmoc-Cys(4-MeBzl)-OH

Objective: To reduce the carboxylic acid moiety of Fmoc-Cys(4-MeBzl)-OH to a primary alcohol.

Materials:

Reagent/MaterialGradeSupplier
Fmoc-Cys(4-MeBzl)-OHPeptide SynthesisMajor Supplier
Borane-tetrahydrofuran complex1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Saturated NaCl solution (brine)N/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Fmoc-Cys(4-MeBzl)-OH (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 equivalents) to the stirred solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvents under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Fmoc-Cys(4-MeBzl)-ol by flash column chromatography on silica gel to obtain the final product as a white solid.

Part 2: Solid-Phase Peptide Synthesis (SPPS)

A key aspect of this strategy is the anchoring of the C-terminal cysteinol to the solid support via its thiol side chain. This leaves the C-terminal alcohol free for subsequent modification. This side-chain anchoring approach has been successfully used for the synthesis of peptides with C-terminal methyl esters and can be adapted for this purpose.[5]

Protocol 2: SPPS of the Linear Peptide Precursor

Objective: To synthesize the linear peptide sequence on a solid support with a C-terminal Fmoc-Cys(4-MeBzl)-ol residue anchored via its side chain.

Materials:

Reagent/MaterialGradeSupplier
2-Chlorotrityl chloride resin100-200 meshMajor Supplier
Fmoc-Cys(4-MeBzl)-olAs synthesizedN/A
Diisopropylethylamine (DIPEA)Peptide SynthesisMajor Supplier
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide SynthesisMajor Supplier
PiperidinePeptide SynthesisMajor Supplier
Fmoc-protected amino acidsPeptide SynthesisMajor Supplier
HBTU/HATU coupling reagentPeptide SynthesisMajor Supplier

Procedure:

  • Anchoring to Resin:

    • Swell 2-chlorotrityl chloride resin (1 equivalent) in anhydrous DCM for 30 minutes.

    • In a separate flask, dissolve Fmoc-Cys(4-MeBzl)-ol (1.2 equivalents) in anhydrous DCM.

    • Add DIPEA (2.5 equivalents) to the amino alcohol solution.

    • Add the amino alcohol solution to the swollen resin and shake at room temperature for 2-4 hours.

    • To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.

    • Wash the resin extensively with DCM and DMF, then dry under vacuum.

  • Fmoc-SPPS Elongation:

    • Perform automated or manual Fmoc-SPPS using a standard protocol.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

    • Coupling: Use a 4-fold excess of the desired Fmoc-amino acid, activated with HBTU/HATU and DIPEA in DMF. The incorporation of cysteine residues prone to racemization should be performed with care, potentially using pre-activation or alternative coupling reagents to minimize this side reaction.[6]

    • Incorporate other cysteine residues with appropriate orthogonal protecting groups (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH) as required for the desired disulfide bridging pattern.

G start Start with 2-Chlorotrityl Resin anchor Anchor Fmoc-Cys(4-MeBzl)-ol via Thiol Side Chain start->anchor deprotect1 Fmoc Deprotection (20% Piperidine/DMF) anchor->deprotect1 couple Couple Next Fmoc-AA (HBTU/DIPEA) deprotect1->couple wash Wash (DMF, DCM) couple->wash repeat Repeat for all residues wash->repeat repeat->deprotect1 Yes end Final Linear Peptide on Resin repeat->end No

Figure 2. SPPS cycle for peptide elongation after side-chain anchoring.

Part 3: On-Resin Cyclization and Cleavage

With the linear peptide assembled, the next crucial steps are the oxidation of the C-terminal alcohol to an aldehyde, followed by intramolecular cyclization. Performing these steps on the solid support can help to minimize intermolecular side reactions.

Protocol 3: On-Resin Oxidation and Cyclization

Objective: To convert the C-terminal alcohol to an aldehyde and subsequently cyclize the peptide via thiazolidine formation.

Materials:

Reagent/MaterialGradeSupplier
Dess-Martin periodinane (DMP)Reagent GradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Dithiothreitol (DTT)Molecular BiologySigma-Aldrich
Acetic AcidGlacialFisher Scientific

Procedure:

  • N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF to expose the free amine required for cyclization.

  • On-Resin Oxidation:

    • Swell the peptide-resin in anhydrous DCM.

    • Add a solution of Dess-Martin periodinane (3-5 equivalents) in anhydrous DCM.

    • Shake the reaction mixture at room temperature for 2-4 hours. Monitor the reaction using a test cleavage and LC-MS analysis.

  • Intramolecular Cyclization:

    • Wash the resin thoroughly to remove excess oxidizing agent.

    • Swell the resin in a solution of 1% acetic acid in DMF.

    • Shake at room temperature for 12-24 hours to facilitate the intramolecular condensation of the N-terminal cysteine's amine with the newly formed C-terminal aldehyde, forming a stable thiazolidine ring. This reaction is a key step in various peptide cyclization strategies.[7]

  • Cleavage and Global Deprotection:

    • Wash the resin and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove acid-labile side-chain protecting groups, including the 4-MeBzl group from the C-terminal cysteinol-derived residue and any Trt groups on other cysteines.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Part 4: Regioselective Disulfide Bond Formation

The final step is the formation of the disulfide bridges. If all cysteine residues were protected with acid-labile groups (Trt, 4-MeBzl), a single oxidation step can be performed to form the disulfide bonds under thermodynamic control. For more complex DRPs with multiple disulfide bridges, a regioselective strategy using orthogonal protecting groups is required.

Protocol 4: Stepwise Disulfide Bond Formation

Objective: To form the correct disulfide bridges in a controlled, stepwise manner.

Scenario: A peptide with four cysteine residues, protected as Cys(Trt), Cys(Trt), Cys(Acm), and Cys(Acm), in addition to the cyclized C-terminal residue.

Procedure:

  • First Disulfide Bond Formation:

    • After cleavage with the TFA cocktail, the two Cys(Trt) residues will be deprotected. The two Cys(Acm) residues will remain protected.

    • Dissolve the lyophilized crude peptide in an oxidation buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide formation.

    • Stir the solution open to the air or use a mild oxidizing agent like dimethyl sulfoxide (DMSO) to facilitate the formation of the first disulfide bond.

    • Monitor the reaction by RP-HPLC and mass spectrometry.

    • Once complete, purify the monocyclic peptide by preparative RP-HPLC and lyophilize.

  • Second Disulfide Bond Formation:

    • Acm Deprotection: Dissolve the purified peptide in an aqueous buffer. Treat with iodine (I₂) or a mercury(II) salt to remove the Acm groups and simultaneously form the second disulfide bond.

    • Reaction Conditions: For iodine-mediated oxidation, dissolve the peptide in aqueous acetic acid and add a solution of I₂ in methanol dropwise until a persistent yellow color is observed.

    • Quenching: Quench the excess iodine with a solution of ascorbic acid.

    • Final Purification: Purify the final bicyclic, disulfide-rich peptide by preparative RP-HPLC and lyophilize. Characterize the final product thoroughly by high-resolution mass spectrometry and potentially NMR to confirm the correct disulfide connectivity.

Conclusion

The use of H-Cysteinol(4-MeBzl) as a C-terminal building block provides a powerful and innovative strategy for the synthesis of complex disulfide-rich peptides. By enabling a "cyclization-first" approach, this method addresses some of the most significant challenges in DRP synthesis, namely the control of disulfide bond formation and the prevention of aggregation. The protocols outlined in this application note provide a comprehensive framework for researchers to implement this strategy, from the synthesis of the key building block to the final oxidative folding of the target peptide. This approach is expected to be a valuable addition to the toolkit of peptide chemists and drug development professionals working on this important class of molecules.

References

  • Chan, L. Y., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. The Journal of Organic Chemistry.
  • Creative Peptides. (n.d.). Disulfide-rich Peptides.
  • Barros, E. P., & Fields, G. B. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH Public Access.
  • Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fairwell, T., & Hospattankar, A. V. (1990). A new 4-(aminomethyl)-3,5-dimethoxyphenoxy valeric acid linker for solid-phase synthesis of C-terminal peptide amides by the Fmoc method.
  • Fields, G. B. (1997). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
  • Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry.
  • Merrifield, R. B. (1986). Solid phase synthesis. Science.
  • Moroder, L., & Besse, D. (2002). Macrocyclization strategies for cyclic peptides and peptidomimetics. Journal of Peptide Science.
  • Muttenthaler, M., et al. (2010). Trends in peptide drug discovery.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Zhang, L., & Tam, J. P. (1997). Thia-zip cyclization for the synthesis of head-to-tail cyclic peptides. Journal of the American Chemical Society.
  • Brik, A., et al. (2006). C-Terminal Modification of Peptides and Proteins. ChemBioChem.
  • Dawson, P. E., et al. (1994).
  • Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society Reviews.
  • Offer, J., et al. (2002). Extending the scope of native chemical ligation. Journal of the American Chemical Society.
  • Tam, J. P., et al. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Biopolymers.
  • Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation. Journal of the American Chemical Society.
  • Albericio, F., et al. (2001). Solid-phase synthesis of peptides.
  • Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews.

Sources

Application Note & Protocol Guide: Amide Coupling of S-(4-Methylbenzyl)-L-cysteinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the amide coupling of S-(4-methylbenzyl)-L-cysteinol [H-Cys(4-MeBzl)-ol]. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical parameters, mechanistic underpinnings, and practical considerations for achieving high-yield, high-purity coupling products. By integrating established principles of peptide chemistry with practical insights, this guide serves as an authoritative resource for the synthesis of complex molecules incorporating this valuable cysteine-derived building block. Cysteine and its derivatives are pivotal in drug discovery and peptide science, offering unique functionalities for creating therapeutics with enhanced properties.[1][2][3][4]

Introduction: The Significance of Cysteinol Derivatives and Amide Bond Formation

Cysteinol, with its trifunctional nature (amine, thiol, and alcohol), is a versatile chiral building block in medicinal chemistry. The thiol group, in particular, allows for the formation of disulfide bonds crucial for the structural integrity of many peptides and proteins, or for site-specific conjugation.[2][5][6] The protection of the highly reactive thiol group is paramount during synthetic manipulations like amide bond formation to prevent unwanted side reactions. The 4-methylbenzyl (4-MeBzl or Meb) group is a commonly employed protecting group for the thiol of cysteine, offering stability under various reaction conditions and can be removed under specific deprotection protocols.[7]

Amide bond formation is a cornerstone of organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[8] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid to proceed efficiently.[9][10] Modern synthetic chemistry relies on a plethora of coupling reagents to facilitate this transformation, ensuring high efficiency, minimal side reactions, and preservation of stereochemical integrity.[11][12][13]

This guide will focus on a robust and widely applicable protocol for the coupling of the primary amine of H-Cys(4-MeBzl)-ol with a generic carboxylic acid, a common step in the synthesis of peptidomimetics and other complex molecules.

Mechanistic Overview of Common Coupling Reagents

The success of an amide coupling reaction is heavily dependent on the choice of coupling reagent.[12] Below, we discuss the mechanisms of two of the most reliable and frequently used classes of coupling reagents in peptide synthesis.

Carbodiimide-Mediated Coupling (e.g., EDC, DCC, DIC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), and N,N'-Diisopropylcarbodiimide (DIC), are powerful dehydrating agents that activate carboxylic acids.[13][14] The general mechanism involves the reaction of the carbodiimide with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][15] This intermediate is then susceptible to nucleophilic attack by the amine of H-Cys(4-MeBzl)-ol, leading to the formation of the desired amide bond and a urea byproduct.[8][15]

To suppress racemization and improve reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is often included.[12][14][16][17] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine.[16]

G RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC/DCC) Amide Amide Product O_acylisourea->Amide + Amine Urea Urea Byproduct O_acylisourea->Urea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amine H-Cys(4-MeBzl)-ol HOBt HOBt HOBt_ester->Amide + Amine

Caption: Carbodiimide Coupling Mechanism with HOBt Additive.

Uronium/Aminium Salt-Based Coupling (e.g., HBTU, HATU)

Uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents.[13][18][19] In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[16] HBTU then reacts with the carboxylate to form a highly reactive HOBt active ester intermediate in situ.[16][18][19] This active ester is then rapidly acylated by the amine to form the peptide bond.[16][19] The use of HBTU in combination with HOBt is a common strategy to further enhance reaction efficiency and minimize side reactions.[18]

G RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Active_Ester HOBt Active Ester Carboxylate->Active_Ester + HBTU HBTU HBTU Amide Amide Product Active_Ester->Amide + Amine Amine H-Cys(4-MeBzl)-ol Byproducts HOBt + Tetramethylurea

Caption: HBTU-Mediated Amide Coupling Workflow.

Experimental Protocols

The following protocols provide a step-by-step guide for the coupling of H-Cys(4-MeBzl)-ol with a generic carboxylic acid using two common sets of reagents. It is crucial to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated species.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
H-Cys(4-MeBzl)-ol>98% PurityVerified Supplier
Carboxylic Acid>98% PurityVerified Supplier
HBTUPeptide Synthesis GradeVerified Supplier
HOBtAnhydrous, Peptide Synthesis GradeVerified Supplier
EDC.HCl>98% PurityVerified Supplier
DIPEAPeptide Synthesis Grade, RedistilledVerified Supplier
N,N-Dimethylformamide (DMF)Anhydrous, <50 ppm waterSealed bottle
Dichloromethane (DCM)AnhydrousSealed bottle
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Saturated aq. NaHCO₃Reagent GradeStandard Supplier
1M aq. HClReagent GradeStandard Supplier
Brine (Saturated aq. NaCl)Reagent GradeStandard Supplier
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeStandard Supplier
Protocol 1: HBTU/HOBt Mediated Coupling

This protocol is highly efficient and generally provides clean reactions with minimal racemization.[16]

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HBTU (1.05 eq.), and HOBt (1.2 eq.) in anhydrous DMF (to achieve a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq.) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.

  • Amine Addition: In a separate flask, dissolve H-Cys(4-MeBzl)-ol (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by an appropriate analytical technique.[20][21]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Protocol 2: EDC/HOBt Mediated Coupling

This method is a cost-effective alternative and is particularly useful when the uronium salt byproducts from Protocol 1 are difficult to remove.[22]

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), H-Cys(4-MeBzl)-ol (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • EDC Addition: Add EDC.HCl (1.2 eq.) portion-wise to the stirred solution. If the starting materials are hydrochlorides, an equivalent of a base like DIPEA or N-methylmorpholine (NMM) should be added.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • If using DMF, perform an aqueous work-up as described in Protocol 1 by first diluting with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Analytical Monitoring of the Coupling Reaction

Effective reaction monitoring is crucial for optimizing reaction times and ensuring complete conversion, thereby simplifying purification.[23]

TechniquePurpose
Thin-Layer Chromatography (TLC) A rapid and qualitative method to visualize the consumption of starting materials and the formation of the product. Staining with ninhydrin can be used to detect the presence of the free amine of H-Cys(4-MeBzl)-ol.
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the reaction progress.[20] By analyzing aliquots over time, one can determine the percentage of starting materials remaining and the percentage of product formed.[20] This is the preferred method for accurate monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the identity of the product peak observed in the HPLC chromatogram by providing the mass-to-charge ratio (m/z) of the desired coupled product.[24][25] It is also invaluable for identifying potential side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to monitor the reaction in situ or by analyzing worked-up aliquots to confirm the structure of the final product and assess its purity.[26]

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete activation, hydrolysis of activated species, or steric hindrance.

    • Solution: Ensure all reagents and solvents are anhydrous. Increase the pre-activation time or consider a more powerful coupling reagent like HATU for sterically hindered substrates.[13]

  • Racemization:

    • Cause: Over-activation or prolonged exposure to base. This is a particular concern for cysteine derivatives.

    • Solution: Perform the reaction at 0 °C. Minimize the amount of base used. The use of additives like HOBt or Oxyma Pure is crucial for suppressing racemization.[12] For particularly sensitive substrates, DIC/HOBt is an excellent choice.[12]

  • Side Reactions:

    • Cause: The thiol group, although protected, can sometimes participate in side reactions. The hydroxyl group of cysteinol could also potentially be acylated.

    • Solution: Ensure the integrity of the 4-MeBzl protecting group before starting. The primary amine is significantly more nucleophilic than the secondary alcohol, so acylation of the amine should be the predominant reaction under these conditions. If O-acylation is observed, protection of the hydroxyl group may be necessary.

  • Difficult Purification:

    • Cause: Water-soluble byproducts (e.g., tetramethylurea from HBTU, or the urea from EDC).

    • Solution: A thorough aqueous work-up is essential. For EDC, multiple acidic washes can help remove the urea byproduct. If byproducts co-elute with the product, optimizing the chromatography conditions (e.g., different solvent system or a different stationary phase) is necessary.

Conclusion

The amide coupling of S-(4-methylbenzyl)-L-cysteinol is a critical transformation for the synthesis of advanced peptidomimetics and other molecules of interest in drug discovery. By understanding the underlying mechanisms of common coupling reagents and adhering to meticulous experimental technique, researchers can reliably and efficiently synthesize the desired amide products. The protocols detailed herein, based on the robust HBTU/HOBt and EDC/HOBt systems, provide a solid foundation for success. Careful monitoring and an awareness of potential pitfalls are key to achieving high yields and purity, paving the way for the development of novel and impactful chemical entities.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 18, 2026.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSF42J5Wqxr3oaTrfIfL2XpUqniBULSEIpgofxPk3ZgFU1XjUOfyMNAzCCLvBUsfcTHoHIrwJ1on7gKjpUPvulsSOs5V2IbS1Sj6hLDAqwE8JcHRxF5gvqul4VL4oKwvSEdqg=]
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZsRXnIyGBAOAl1RTPXqRxY0CIkoqFspHmLxC3zWyO0-ZRRXwpNrqIJC-FW6lTZjjmw65brAkFbgew-pdgJ1wbXrSwmepoq3-JH11i0eKTwljWz9IZrAEYs6RsQWXoY8kUmr7PxFfJfj1Jwweqj5bdlSCRIuVB-u6nvFgHgtBT-IjWRpDK83ugrl6cGkczoVXgA-L5SClUVUTNlTC3eVgEmnXpsIy7zNdN-FP4t6S8e_anxhZiQ5rBLoxn9UUrkDcM9loRQUQyb48lOafW]
  • Vertex AI Search. (n.d.).
  • Wikipedia. (n.d.). HBTU. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7pjakcF0o7J24d3zOK11bIGCbLXixeVitpRT5wNE_MXMu9WcZgYkPJ1wtX_xb-YzcgIN-KiJdJns3lzvTTm5IPt9yzdz1MOLc2-p0BUPjhYub0ihhefrl7lAUcV0=]
  • Wikipedia. (n.d.). Carbodiimide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPT_rLivZt51zrxm_oRaCsi34vQuxmRV1b7U3rCpgaTfLTLWShE2B0RHlPovF2eKmQukpmSNkkdxwTYL8K2RABF61HEBAfTdsmIFvgU01KY-lGQVMwLpfLHNRign9J0qd7ELvjqg==]
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [https://vertexaisearch.cloud.google.
  • BenchChem. (n.d.). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyzLW6NFlsjEZkCaedIE4Mod4bkpiLIGpUCZN-lJDFA_5DTfNkDTHAHAvxC15Vw0gEZCRy0rbVs49nO9CUXjZrcWCDzqPW5cf4AVeB_cTTVHLwaYmW8b50m9JU9Mf5lXUnPaH73afufIugAf46C1s7ZoFOqfIanZ4xuTNi4OBLDGW_BiiTRYwi-onwkl0qIm8niBvoQPpxGVhQD0Vj8hSJx5DfMuUTV5ESvljHSxZVriiLTj4yOQ==]
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsAuLt_9_y8j7C2qTBVvLs-9iFLYk4PthpSdxG5S2iZGD49EFnsCGF7KzMGSA4IvjO9tkBS3RftUTZUwzG9umEDYtj1YrLHz6s8vIXn2oIcNxQ9Ms_TsD9PbJ0y8RaW0m2cT1HQF-5sVj5rQpTxt7xL7cnOzkqKVXgGBFbCSUE4SdyDpWs2FmbUaupn80LLJnHRMotQTUz_oFict4CLdrpfzXMTQ==]
  • Chinese Chemical Society. (2022). Cysteine-Specific Bioconjugation and Stapling of Unprotected Peptides by Chlorooximes. CCS Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsESjJTTytyctkEEDXwjw4eu0eeE0WOLekbrbbRS5MHDS3GVJjhicrnG6NqXZ10hbs-jfR33kRzbA8LW4OjaX7niiWI4or7b8Y2XPZkO8fP-RhvrTIxufxK_M7-eznWTOtVa98nvIfSdMzSBFXcM4lK9PXQU4mjMuIphY5]
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN7QOOKoVBsfX8G5iaq9Fz8TpnOTQ2Nos_TVPmy8epmLEjhANfuMGRaQZDpLHV-59jUP5UzuWpIbiSYvfadKjJLFtDHf7vSFWEjczLIWqC1jWc0wu63qTZbrqvIQYF0uddRDvhsZOxYQSejWzNvlC6dRuyxrkKo3bFBzplc-INmn_24kKg1VhYNcEOgtMJPZavDsZ6rN9F8YcREB9oaq0_a4cyQW_aUQ==]
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl_4e-e6XGYg-OxiEUmh6ECcVZbxtKln8cln0SkeyG9Uv046C0m9y4ZxYimDLg3l0_W8NLvk8KpGni-tq52ukJMAHrfmcECl1Qizs8m4zoywx_WGIBwegCKnxHO0TH86OTa4mlHPs_lRrs3V53F8J0CxohsWb9Atrt0sPHrNmRyaZMfUhMHKp8qPj5-9wBr1v5zruUw2Jtvp7YVGLBEnEuvrz1L0OcuB39AvQydPRmO5zVtk_edDkcLrg6J4PUshKA]
  • Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuBteXRBmAhI2dMBdnGasHVgW4-hP_d5VKioNU7wVYob_qbZtmvCKm2L16oMBe8jNGzA0sJ2IKGx2TtdOLwlLZMXmWwG_2cPfubGaYCi16DhT3GiEI6_Y7m46zxrvpZ2yCE_XiSML3FM1ddV3gN4qnIFdwaNNHSr37Auc1]
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Uc2ZnuimACDb0cC125bf8xxhyl2f17URr9vDQNaadAcl0q_xaHPy2o0uvMRN1z5cJiygsvTMIbp5AItUx7NPIcoc2Bvu_Ijq969rZJRllLF_WlAv8KkVImjO0_sjtSs0RuwmkCNCMrx-LiD5s4d2Q8c9xxiZpKmp65mVF2Vjl0F3X_cwfXq53a_L5M3lnmnDM7wm6u-f]
  • Semantic Scholar. (n.d.). Cysteine protecting groups: applications in peptide and protein science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr_UOBJLwUMAe_0h3FNnW5duk22T1T_ziTGveYmjReT4LN_0u__euFQ6pUQ1CRQY6PCkCSjbejfbGx97VP2-mVUXFmvaIHY3zeLWsZ_p99Gw3X2uvrpovkfJ9KvYYNIuxuJfzwqGpfHhNnG_lwTi1IpcBY2H8q8HN4whFz7zJbkZsk2dXgPfo_57rZSl7F6GWB6aq7EHL31ySjTUDcFGWVy5XLxk-x7ZNxJM3Y-03s1HfWsiM5whLB9rjwBbeAEQVK0LvXDILNOd5pG_YQ6Q=]
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3rh9xMKwHSrjJyl-eqfN044Q6OnE-CaRu3PBK1l-ZphtzN2HTs5Vh5_at8O8a0y8bLt1FiH1koywcStuPTLkvKPqHJhxfD1po0cZGT4kQo3DG9NsnMClTHcVC1QpZz5I-0SWRdSkO8Gxh07F6xsEDgSyRLIFXg5lgM4v9US9EzdZJSAD-CPNxQ3Ar0LevKaD1Cov-MlDwRkbY6huh9Qh1nlyI9ErVsV-FbV8Mdg9RYQ==]
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYZSV-tr9D50P7wIPn9y6hzoPIQehsX6WanbVObjoJKb0lMRulL3jEvdzkJWUaLpfB9cCY1JcxyPnhbO9x3bCLpeAKlEiXeJX0Nnfaj44u-4HqvivWtqPAhqJ2wuaRkrUvKnqenZOg5J17nEjpZB8lOxY_HgFg4UuJiSbsSWU21PinjiXmAnDVxR58fDzIeC0DmsDFG9MtCFStHTXLvCDm8rDf]
  • SciSpace. (2021). Cysteine protecting groups: applications in peptide and protein science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeXRjgG_ji2kAL0hdB-cKqLH23k6B5HVbX_00KU8XxvzdXlladAYRAKS-uX1b5WYqgaAuaEDDmCvG-bewUf5zJg6sIQ4E_qKzswFHpAZB8i8CuR6sG8KuqlUgEjvyaBQf7xXvM8YDvIixMlG-tdhJzSV_1Btw9A2mYaEr71J_80kiTWR5-XeerG5ELt-F-TY3-RnBEi0Wq-l8=]
  • Bachem. (2021). Cysteine Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHszgEic5qbDKndqk0aKwITdgrOLsP_8YLDDw5F9qTpktWgrIqTMk6YmgQMoQdIN1BXM-X-36d80ku2X_KsdkFp4uko8tVo6S6duaMvCSNvOGiq6LXveXrUWuFk2O_sJ8dGkmKRFE44yLKEKcqFAlP5yrEQ_x4IzMyJLTrrRcNpN-qmQvPG]
  • BenchChem. (n.d.). analytical techniques to monitor m-PEG3-OMs reactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmPbX3q4iXfZMmkjoPmYLUa_Bvn0tBnbzvfQ0KCl7FC_eoOCLRF3eObk4EBmByeV5AP_bGzjxYBCvHRd062rCPw31tkxp3yh8E1BC_S2DUMor0Z10xTCI24JjwBys0-WhYztYeRlQdxWoDg49VUWPF8Ogc1x880Od0DqORRUSsybUpN-Hb73ga4W2Q4AkwgnUqyw==]
  • BenchChem. (n.d.). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhp05s_hDj2q2Bb_KoohgNzRbyF0D3jAWXgUMrPpSkf9afa5Htkn6FybMi06dw8o-cSMqWRKm78Or93HlaN7NntjOSXC2qJml5bbS-40WwA4btI9VDSyjYX_2EHDD_jKZhyouorDWYx29r-JKaBPlxp6YBErAchx1-fVXBC2EhKoqd-lwmQ0mLqY5mxbj9IXKS490se2OyArE18HSz4zdWq01sFSsSasOFMBWDmFs=]
  • Phcoker. (n.d.). The Role of Cysteine Derivatives in Peptide Drug Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv3NIK_Tn-c6T8cUcckSkUnNFKUd0hCao4QGGkkrk3zhxlypbqtV4XwLh3Y9ZeLwYGyPjJgacXbLr4dN3fbvTUIyLlZflSlIuD_x0wcZMUmuZgpusGLBqyyP3iamtJL2eapIC-4QzO_A4jEU5Akdm1N-PPbUGWPqdSXWOLea42DflcNC-HlugD8XM9AqtdLawkY2Zkfno1lWIUl-HfQGH4BSuOKNPvPrIFzrUf]
  • Wiley Analytical Science. (2019). Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbI8z6Z0DMXFwC9jZyvrpW1ysWhiin-n8wIdPDA7l3rngOIP91TMOg2c7svw6UasvxCi8oACdX10_deRQ0-swRsTwD4_B3gv7oRp3oQQuPXzuzjaorEUejmD99Po3Oz8ZDOn9-LXVziDW7XKfGBud0fz6a3SOxc3R3yg4uNcOV6joRw0dYrlsQsO-UMmFbxKxOcjgMRrzlB7y1i362rIIynFpJqZKaro0mr8xB1P8dS5f5nFNHzpi91Ak=]
  • Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBqGoGAeOsgtHpbximgLXYb4afIGYbYH6YyZzWQnEPJCreGTvrTQ889nFwTVUH7buGnzBgK4ztAdDQYCT4R-b1LeSmsy-D6wRHncha-pqG-ko0R5lwqlTMeNX64MXET1H5QTBe0njANKiGXoMHN3XGvYc3P4s=]
  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn9fBl_Mk7FFe8xQy33Ersa6xtl9LO22Zr4ithNlBqdH7A85RSD2xmNTwIZh7Fx-whvW20I9X7GhFFtJRC4WAuRfAhUvXNC2NCAsZoWg9GOpykf5JEBeXeKtZ8mlPwsIPbBkhdsQ==]
  • Books. (n.d.). Chapter 2: How to Couple and Handle Liquid Chromatography with Mass Spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5DQdrJy29CKbMM2Y1ZngLGrOpCgPJqLMoLg_gTsuEgtrZwhVKDu9ttn9wUvIJ7F0Tp6qzvQMqZO_cQ0WdqPJcrnwt5KQmRr7T1IUDUtJhOXSw_lhzx03JNxFnxdJ80j4UgiIYISdy7ZBdv38GQEeyqlEdVPspVAAxoccwzJqBzOZRVka_MpfEh9BdORIpqLmD_XwYOW-AZEPuHsfcb6W4DTaaFhn87k8=]
  • PubMed. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKLgE3yAHfHpTvzL_KCCdHRHbzu5S7irGyQNcGsTPHNwUjv8vv_8GQiMO9e1pG5nVr4OYaZVhAAO_C7c6_cc8kNC-sUbrAoOAxSGhpj6iB1PPWrF3qZyZ_0QcXXge8mUu0jsrv]
  • Organic Syntheses Procedure. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNkHqTuQGizHemvLH915GNIedSQ25QiIyUz36FAmA9meoBWYuZC_zl-pD1rHUlDX0RbisHQfI-NVG2GHBSpL62DZ5DyT45nnd6vciUtM40NICPeJEWFDEO-Ztp5bYhN7aIKHHa]
  • PubMed Central. (2021). Design, synthesis, and molecular docking of cysteine-based sulphonamide derivatives as antimicrobial agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz6vIKsschNr4JiGRHII8hCDZPnBd2sIGPQSdw88fkGBJdBuDH0RN0-g0hybzEDZIqZMecr6H_XzI0zghMTdX4FONcwOL2ZAZRmyFXucIQ-xSA_YRi6QC6J4D3zQKndGSNtOoqX6okIIy02C0=]
  • MDPI. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQFGGKg7ngiV__bxMqE4y5WkUkIoJ7tSSKHXfsqH1RaZN3dcPJAghfBKmuN99luNLRYUJ3qNjYxjwCT1miTJhjd3W97y3L6z2wgCsz70QPJXKljLjRtxTUTnpEiHMru8DwSg==]
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsCtcauoqhzmbrd9eF5_bd_Et6JkLjGFOAC33fJ1iVYCdEHJwWlWGu7CvDU-jPel4kmEP-DmALzczBq_bo78cOLALvDvHBDfC_kO-exZXtULee27DytbOcJhZBvboLtK3PYB3EPsWJO0PRRL7bUlNKW2cflybJc3eWf2aJKbTRegFQbg5eL-RHSzDK1NR3QkXWlrLP9_gw1w==]
  • Fisher Scientific. (n.d.). Amide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmbiejz0SAnOGndwpOObgDr-smGxoNUIg-Eeces6X0uIcMoF-LuYyPAklVIjh6prCVeAHo7bH2POaePa8KAr0xdlhqi3X8Zk0LTdxXfh6637AzJ1InsLqgoGRQuWpmPvsQaUC_jZW8KMlhsqgNsm1HM3MJuEcjelvSk8sst3y9A9W5XTIDeE_WeUSzu2Tw1xe_kFIlOc8tDXdNFvxo-0BiyhGS]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEln12s5B16SHaT32Lwv4YypncY6g_beNYp_FnSJJhqVI5xNVh5Rs5MbeTi76_8x-zo-jNhOL0h29BCZHzsQ7_hzgHRjKZrK5tTqiG56b7yh4Nw1udIY3UPNp2WW0hCdBEshGsqT-rnXqXYEFDtz8lcA-sNMrvDwrG7Ja2BIGN6Zufys8zk4ChdZGx3EJg=]
  • Organic Syntheses Procedure. (n.d.). 6. [https://vertexaisearch.cloud.google.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhwAGn788x3PnUrujhsNoIWh9vUpoDC9R6ktZb_5OxhRUHFBcPDUM1P5j_rML9ugCW1Fh89EfyJcI4cfs1cwG1p-MzsSn-tn0F82nYVV0OU7MtEUc08IrpJwRHFLut34S23w3oGfyqQJLpI3c=]
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIUW4nuMZTv9pVbMkqwY6LVvPX4k8m-OuMeNSzsbXadVJgtQFccM43dv-tsDUOJPqXA-sSclfaAYgYKi2BaDLvAkZ0TN4i3QVZHvtHE_ZGiPK9VQ88mC372plRQFZaX3r7_gQtJH_0MmR2hIA25z_Q6lZb]

Sources

Application Notes & Protocols: Strategic Use of H-Cysteinol(4-MeBzl) in the Synthesis of Conformationally Constrained Cyclic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic peptides represent a burgeoning class of therapeutics, offering a unique combination of stability, target affinity, and specificity that bridges the gap between small molecules and large biologics.[1][2] A key strategy in their design is the introduction of conformational constraints to lock the peptide into its bioactive structure. H-Cysteinol, the reduced analog of cysteine, is a powerful building block for this purpose, introducing a unique structural kink and a reactive thiol handle. The successful synthesis of cyclic peptides incorporating this moiety hinges on a robust protecting group strategy. This guide provides an in-depth examination of H-Cysteinol(4-MeBzl), focusing on the strategic role of the 4-methoxybenzyl (4-MeBzl) protecting group in solid-phase peptide synthesis (SPPS) and subsequent cyclization methodologies. We present the underlying chemical principles, detailed step-by-step protocols, troubleshooting guidance, and the causal logic behind experimental choices for researchers in peptide chemistry and drug development.

Introduction: The Strategic Value of H-Cysteinol in Peptide Cyclization

The therapeutic potential of peptides is often hampered by their conformational flexibility and susceptibility to proteolysis. Macrocyclization is a proven strategy to overcome these limitations, enhancing metabolic stability and improving receptor binding affinity.[2][3] While various cyclization chemistries exist, those involving the cysteine thiol group—such as disulfide or thioether bond formation—are among the most prevalent and biologically relevant.[4][5]

The incorporation of H-Cysteinol offers a distinct advantage over its parent amino acid, cysteine. The reduction of the carboxylic acid to a primary alcohol alters the geometry and hydrogen bonding capacity of the backbone, providing a unique tool for conformational engineering. However, the synthetic utility of H-Cysteinol is entirely dependent on the effective protection of its highly nucleophilic thiol side chain during peptide elongation.[6] The 4-methoxybenzyl (4-MeBzl, also known as Mob or PMB) group is an exemplary choice for this role, offering a balance of stability and controlled lability that is highly compatible with modern synthesis workflows.[7][8]

The 4-Methoxybenzyl (4-MeBzl) Group: A Chemist's Perspective

The selection of a thiol protecting group is a critical decision in the design of a synthesis campaign.[9] The ideal group must be stable during the iterative steps of solid-phase peptide synthesis (SPPS), particularly the basic conditions used for Fmoc group removal, yet be cleavable under conditions that do not degrade the final peptide.[6]

The 4-MeBzl group excels in this regard. It is an acid-labile protecting group, but its cleavage requires stronger acidic conditions than hyper-acid-labile groups like Trityl (Trt).[10] This property allows for orthogonal deprotection schemes, which are essential for forming multiple, specific disulfide bonds.[8] The 4-MeBzl group is typically removed during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA) cocktail.[11][12] The electron-donating methoxy group on the benzyl ring facilitates cleavage by stabilizing the resulting carbocation, making it more labile than an unsubstituted benzyl group.[7]

Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc-SPPS

Protecting GroupAbbreviationCleavage ConditionsKey Features
4-Methoxybenzyl 4-MeBzl, Mob Strong Acid (e.g., TFA, HF) [8]Good stability to Fmoc deprotection; Cleaved during standard TFA cleavage; Ideal for global deprotection strategies.
TritylTrtMild Acid (e.g., 1-5% TFA), Iodine[10]Highly acid-labile; Useful for on-resin cyclization and selective deprotection.
AcetamidomethylAcmIodine, Silver salts, Mercury(II) acetate[11]Stable to TFA; Requires specific, often heavy-metal-based, deprotection; Used for regioselective disulfide bond formation.
tert-ButyltBuStrong Acid (HF), PhotolysisVery stable to TFA; Requires harsh cleavage conditions not always compatible with other protecting groups.[10]
tert-ButylthioS-tBuReduction with thiols (e.g., DTT, TCEP)Cleaved under reductive conditions; Orthogonal to acid-labile groups.

Synthetic Workflow: From Linear Chain to Cyclic Product

The synthesis of a cyclic peptide using H-Cysteinol(4-MeBzl) follows a multi-stage process, beginning with the assembly of the linear peptide on a solid support. The key decision point is whether to perform the cyclization on the resin or in solution after cleavage.

G start_end start_end process process decision decision output output A Start: Select Resin & First Amino Acid B Fmoc-SPPS (Incorporate Fmoc-Cysteinol(4-MeBzl)-OH) A->B C Assemble Linear Peptide B->C D Cyclization Strategy? C->D E1 On-Resin Cyclization (e.g., Thioether formation) D->E1 On-Resin E2 Global Deprotection & Cleavage (TFA Cocktail removes 4-MeBzl) D->E2 In-Solution F1 Cleavage from Resin E1->F1 F2 Solution-Phase Cyclization (e.g., Disulfide formation) E2->F2 G Purification (RP-HPLC) F1->G F2->G H Characterization (MS, NMR) G->H I Final Cyclic Peptide H->I

Figure 1: General workflow for cyclic peptide synthesis using H-Cysteinol(4-MeBzl).

Causality in Workflow Choices
  • On-Resin Cyclization : This approach leverages the "pseudo-dilution" effect of the solid support, where peptide chains are isolated from one another, thus favoring intramolecular reactions over intermolecular oligomerization.[1] This is highly advantageous for forming thioether or lactam bridges.

  • Solution-Phase Cyclization : This is the mandatory route for cyclization strategies that are incompatible with the resin or other protecting groups, most notably disulfide bond formation. The linear peptide is first cleaved and globally deprotected, then cyclized under high-dilution conditions (typically <1 mg/mL) to prevent polymerization.[13]

Experimental Protocol: Synthesis of a Model Disulfide-Bridged Cyclic Peptide

This protocol details the synthesis of a model hexapeptide, cyclo(Cys-Gly-Tyr-Pro-Cys-NH2), where one cysteine is replaced by cysteinol, demonstrating the use of H-Cysteinol(4-MeBzl) in a solution-phase disulfide bridging strategy.

Part A: Solid-Phase Synthesis of the Linear Precursor

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.

  • Resin Preparation : Swell 0.13 g of Rink Amide MBHA resin (substitution ~0.75 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[14]

  • Fmoc Deprotection : Drain the DMF, add 5 mL of 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a second 5-minute treatment. Wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the first amino acid, Fmoc-Cys(4-MeBzl)-OH (0.4 mmol, 4 eq), with HBTU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in 3 mL of DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (5x).

  • Chain Elongation : Repeat Step 2 (Fmoc Deprotection) and Step 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence: Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, and finally, Fmoc-Cysteinol(4-MeBzl)-OH .

  • Final Deprotection : After coupling the final residue, perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying : Wash the fully assembled peptidyl-resin with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin under high vacuum for at least 4 hours.

Part B: Cleavage and Global Deprotection

Causality of the Cleavage Cocktail : The TFA cleaves the peptide from the acid-labile Rink Amide linker and simultaneously removes acid-labile side-chain protecting groups like 4-MeBzl and tBu. Scavengers are critical: Triisopropylsilane (TIS) and water trap the released carbocations (e.g., t-butyl, 4-methoxybenzyl cations), preventing them from re-attaching to or modifying sensitive residues like tyrosine or the now-free thiols.[11][15] Thioanisole can also be used as a scavenger, particularly to aid in the removal of the 4-MeBzl group.[16][17]

  • Prepare Cleavage Cocktail : In a fume hood, prepare 10 mL of the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), and 1% Thioanisole.

  • Cleavage Reaction : Add the cold cleavage cocktail to the dried resin and agitate gently at room temperature for 3-4 hours.

  • Peptide Precipitation : Filter the TFA solution away from the resin beads into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the linear peptide) should form.

  • Isolation : Centrifuge the suspension at 3000 rpm for 5 minutes. Decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging each time.

  • Drying : Dry the crude linear peptide pellet under a stream of nitrogen and then under high vacuum to remove residual ether.

Part C: Solution-Phase Oxidative Cyclization

Causality of High Dilution : The cyclization must be performed at a very low concentration (0.1-1.0 mM) to ensure the reactive ends of a single peptide chain find each other (intramolecular reaction) rather than reacting with other peptide chains (intermolecular polymerization).[2][13]

  • Dissolution : Dissolve the crude linear peptide in a degassed buffer. A suitable system is 50% Acetonitrile/Water containing 0.1% TFA to a final peptide concentration of 0.1 mg/mL.

  • pH Adjustment : While stirring vigorously, slowly add ammonium hydroxide (NH4OH) dropwise to adjust the pH of the solution to 8.0-8.5. This deprotonates the thiol groups, forming the more reactive thiolate anion necessary for disulfide formation.

  • Oxidation : Leave the solution stirring open to the air for 12-24 hours. The dissolved oxygen in the buffer will act as the oxidizing agent.

  • Monitoring : Monitor the reaction by analytical RP-HPLC and LC-MS. The cyclic product will have a different retention time than the linear precursor and a mass decrease of 2 Da (due to the loss of two hydrogen atoms).

  • Quenching : Once the reaction is complete, re-acidify the solution to pH 3-4 with TFA to stop the reaction.

Part D: Purification and Characterization
  • Purification : Lyophilize the acidified solution and purify the crude cyclic peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization : Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and analytical RP-HPLC.[18] Further structural elucidation can be performed using NMR.[19][20]

Mechanism: Deprotection and Disulfide Bridge Formation

The core chemical transformations involve the acid-catalyzed removal of the 4-MeBzl groups followed by oxidation.

Figure 2: Chemical pathway for 4-MeBzl deprotection and subsequent disulfide cyclization.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cleavage or Deprotection Insufficient cleavage time; Degraded TFA; Inefficient scavengers.Extend cleavage time to 4-5 hours. Use fresh, high-purity TFA. Ensure adequate scavengers (2.5-5% TIS) are used to prevent re-attachment of protecting groups.[11]
Low Cyclization Yield / Oligomer Formation Concentration of linear peptide is too high during cyclization; Incorrect pH.Ensure peptide concentration is below 1 mM, ideally ~0.1 mM.[13] Carefully monitor and maintain pH at 8.0-8.5; pH > 9 can lead to side reactions, while pH < 7.5 significantly slows oxidation.
Oxidation of Sensitive Residues (Tyr, Trp) Harsh oxidizing agents; Prolonged reaction at high pH.Use mild air oxidation. If a chemical oxidant is needed, use it stoichiometrically and monitor carefully. Minimize reaction time once cyclization is complete by acidifying the solution.
Scrambled Disulfide Bonds (in multi-Cys peptides) Non-specific oxidation of multiple free thiols.This protocol is for a single disulfide bond. For multiple bonds, an orthogonal strategy using different protecting groups (e.g., Acm, Trt) is required for regioselective formation.[21]

Conclusion

H-Cysteinol(4-MeBzl) is a highly effective and versatile building block for the synthesis of conformationally constrained cyclic peptides. The 4-MeBzl protecting group provides the necessary thiol protection during standard Fmoc-SPPS while allowing for straightforward, global deprotection during the final acid-mediated cleavage. This streamlined workflow, particularly when coupled with a solution-phase oxidation strategy, enables the reliable production of disulfide-bridged cyclic peptides. By understanding the chemical principles behind the choice of protecting groups, cleavage cocktails, and cyclization conditions, researchers can confidently leverage this tool to advance the discovery and development of next-generation peptide therapeutics.

References

  • Han, Y., & Barany, G. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Organic Chemistry, 62(13), 4307-4312.
  • Ste.Marie, E. J., & Hondal, R. J. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(12), e3215.
  • Ste.Marie, E. J., & Hondal, R. J. (2019).
  • St-Amant, A. H., & Sarpong, R. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Israel Journal of Chemistry, 57(3-4), 230-239.
  • Ste.Marie, E. J., & Hondal, R. J. (2019).
  • AAPPTec. (n.d.).
  • Muttenthaler, M., et al. (2024). Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement. Frontiers in Chemistry, 12.
  • Bachem. (2021).
  • Hondal, R. J., et al. (2001). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Research, 57(5), 371-381.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma.
  • BenchChem. (2025). An In-depth Technical Guide to the Protecting Group Chemistry of Boc-S-4-methoxybenzyl-L-penicillamine. BenchChem.
  • Hondal, R. J., et al. (2001). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Research, 57(5), 371-381.
  • ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?
  • Tulla-Puche, J., & Albericio, F. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(8), 1466-1489.
  • Poon, C. L., & L-S. Li, S. D. (2019). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry.
  • Tulla-Puche, J., & Albericio, F. (2025). The Synthesis of Cyclic Peptides.
  • LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. LifeTein LLC.
  • SB-PEPTIDE. (n.d.).
  • White, C. J., & Yudin, A. K. (2019).
  • Offer, J., et al. (2003). Synthesis of cyclic peptides from unprotected precursors using removable N alpha-(1-(4-methoxyphenyl)-2-mercaptoethyl) auxiliary. Journal of Peptide Research, 61(3), 152-157.
  • AAPPTec. (n.d.).
  • Escale, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular and Cellular Proteomics, 13(6), 1485-1496.
  • Paradís-Bas, M., et al. (2014). 2-Methoxy-4-methylsulfinylbenzyl: A Backbone Amide Safety-Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Cysteine Analogs. BenchChem.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Hettiarachchi, K., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmaceutical and Biomedical Analysis, 109, 112-120.
  • Ollivier, N., et al. (2017). Efficient synthesis of cysteine-rich cyclic peptides through intramolecular native chemical ligation of N-Hnb-Cys peptide crypto. Chemical Science, 8(1), 533-539.
  • Horvat, S., et al. (1989). Synthesis and acid ionization constants of cyclic cystine peptides H-Cys-(Gly)n-Cys-OH (n = 0-4). International Journal of Peptide and Protein Research, 34(4), 346-351.
  • Hettiarachchi, K., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmaceutical and Biomedical Analysis, 109, 112-120.
  • Corcho, F. J., et al. (2001). Computational Study of the Conformational Profiles of Model Bis-Cystine Cyclic Peptides. Journal of Organic Chemistry, 66(16), 5480-5489.
  • Mendive-Tapia, L., et al. (2016). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
  • Shibuya, N., et al. (2014). Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Antioxidants & Redox Signaling, 20(5), 807-818.
  • Martínez, R., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules, 23(3), 575.
  • Bunnage, M. E. (2017). Drug discovery and development: Role of basic biological research. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(4), 601-608.

Sources

Automated Synthesis of C-Terminal Cysteinol Peptides: An Application Note on H-Cysteinol(4-MeBzl) Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids and their derivatives into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the synthesis of peptides with enhanced stability, novel structural motifs, and tailored therapeutic properties. This application note provides a comprehensive, field-proven protocol for the automated solid-phase peptide synthesis (SPPS) of peptides featuring a C-terminal H-Cysteinol(4-MeBzl). This amino alcohol modification introduces a terminal hydroxyl group and a protected thiol, offering unique opportunities for subsequent conjugation and structural diversification. We detail the entire workflow, from the strategic selection and loading of the resin to the final cleavage, deprotection, and quality control analysis, with a focus on explaining the chemical rationale behind each critical step to ensure scientific integrity and reproducibility.

Introduction: The Significance of C-Terminal Modification

Standard solid-phase peptide synthesis (SPPS) yields peptides with a C-terminal carboxylic acid.[1] However, modifying this terminus, for example by introducing an amino alcohol like cysteinol, can profoundly impact a peptide's biological activity and pharmacokinetic profile. The terminal hydroxyl group can alter hydrogen bonding capabilities, solubility, and resistance to carboxypeptidases. Furthermore, the thiol side-chain of cysteinol, protected here with a 4-methylbenzyl (4-MeBzl) group, serves as a versatile handle for site-specific conjugation, disulfide bridging, or surface immobilization after a dedicated deprotection step.

This guide focuses on the Fmoc/tBu strategy, the most common approach in modern automated peptide synthesis.[2] We will address the specific challenges associated with incorporating H-Cysteinol(4-MeBzl), including the initial esterification to the solid support and the robust conditions required for the final cleavage and removal of the acid-stable 4-MeBzl protecting group.

Foundational Chemistry: Strategic Choices for Success

The successful synthesis of a C-terminal cysteinol peptide hinges on a coherent and orthogonal protecting group strategy. The overall process is outlined below.

SPPS_Workflow cluster_resin Phase 1: Resin Preparation cluster_synthesis Phase 2: Automated Elongation cluster_cleavage Phase 3: Cleavage & Post-Processing Resin 2-Chlorotrityl Chloride (2-CTC) Resin Loading Load Fmoc-Cysteinol(4-MeBzl) via Esterification Resin->Loading DCM, DIPEA Capping Cap Unreacted Sites (MeOH/DIPEA) Loading->Capping Deprotection Fmoc Deprotection (Piperidine/DMF) Capping->Deprotection Transfer to Synthesizer Coupling Couple Next Fmoc-AA-OH Deprotection->Coupling HBTU/DIPEA Wash Wash (DMF) Coupling->Wash Wash->Deprotection Repeat n-1 times Cleavage Cleave & Deprotect Side Chains (TFA Cocktail) Wash->Cleavage Transfer to Cleavage Vessel Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by LC-MS Purification->Analysis

Fig 1. Overall workflow for the synthesis of a C-terminal H-Cysteinol(4-MeBzl) peptide.
Resin Selection: The Role of 2-Chlorotrityl Chloride (2-CTC)

To preserve the C-terminal hydroxyl group, the amino alcohol must be anchored to the solid support via an acid-labile ester linkage. The 2-chlorotrityl chloride (2-CTC) resin is the support of choice for this application.[3][4]

Causality: The key advantage of the 2-CTC linker is its extreme acid sensitivity. This allows the final peptide to be cleaved from the resin using very dilute acid (e.g., 1% TFA) or, more commonly, under standard TFA cleavage conditions that release the peptide with its C-terminal alcohol intact. This is in contrast to Wang or HMPA resins, which require harsher cleavage conditions that would risk side reactions or necessitate reductive cleavage methods (e.g., NaBH₄) that are less compatible with automated workflows.[4] Furthermore, loading onto 2-CTC resin is performed under basic conditions without pre-activation of a carboxyl group, which completely prevents racemization of the first residue.[4]

Protecting Group Strategy: An Orthogonal System

The synthesis relies on a three-tiered orthogonal protecting group scheme to ensure selective deprotection at each stage.

Functional GroupProtecting GroupDeprotection ReagentLability
α-Amino (N-terminus) Fmoc (Fluorenylmethyloxycarbonyl)20% Piperidine in DMFBase-Labile
Cys Side-Chain (Thiol) 4-MeBzl (4-Methylbenzyl)Strong Acid (e.g., HF or TFA/DMSO, heated)Highly Acid-Stable
Resin Linkage (C-term OH) 2-ChlorotritylDilute to Concentrated TFAHighly Acid-Labile

Expertise: The 4-MeBzl group is significantly more stable to acid than standard t-butyl-based side-chain protecting groups.[5] While this presents a challenge for cleavage, it provides robust protection for the thiol group throughout the synthesis, preventing unwanted side reactions during the repetitive, base-mediated Fmoc deprotection steps. Standard TFA cleavage cocktails used for t-butyl groups will not remove the 4-MeBzl group.[6] This protocol, therefore, utilizes a specialized post-cleavage deprotection step.

Detailed Experimental Protocols

Manual Loading of Fmoc-H-Cysteinol(4-MeBzl) onto 2-CTC Resin

This initial step is performed manually before placing the resin into the automated synthesizer's reaction vessel.

Protocol:

  • Place 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.4 mmol/g substitution) into a suitable reaction vessel.

  • Swell the resin in anhydrous Dichloromethane (DCM) (10 mL/g) for 30 minutes with gentle agitation.[7]

  • Drain the DCM.

  • Dissolve Fmoc-H-Cysteinol(4-MeBzl) (0.7 equivalents relative to resin capacity, e.g., 0.98 mmol, ~517 mg) and N,N-Diisopropylethylamine (DIPEA) (4 equivalents relative to the amino alcohol, e.g., 3.92 mmol, ~683 µL) in anhydrous DCM (10 mL/g).[7][8]

  • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

  • To cap any unreacted chloride sites, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v) (10 mL/g) and agitate for 30 minutes.[9]

  • Drain the resin and wash thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under a high vacuum to a constant weight. The final loading can be estimated by weight gain or determined accurately via spectrophotometric Fmoc cleavage test.

Automated Peptide Synthesis Protocol

The following parameters are based on a standard automated Fmoc-SPPS synthesizer. Reagent volumes and reaction times may be optimized based on the specific instrument and sequence.

StepReagent/SolventVolumeTime & Repeats
1. Swelling DMF10 mL/g30 min x 1
2. Fmoc Deprotection 20% Piperidine in DMF7 mL/g3 min x 1, then 7 min x 1
3. Washing DMF7 mL/g30 sec x 5
4. Coupling 5 eq. Fmoc-AA-OH4.9 eq. HBTU10 eq. DIPEA in DMF5 mL/g45 min x 1
5. Washing DMF7 mL/g30 sec x 3
6. Repeat --Repeat steps 2-5 for each amino acid

Trustworthiness: Each coupling cycle should be monitored to ensure completion. Most modern synthesizers do this automatically by monitoring the UV absorbance of the Fmoc adduct released during deprotection.[10] For difficult couplings (e.g., sterically hindered residues), a double coupling protocol (repeating step 4) is recommended. A qualitative Kaiser (ninhydrin) test can be performed on a small resin sample after coupling; a yellow result indicates a complete reaction, while a blue result signifies a free primary amine and an incomplete coupling.[11]

Cleavage from Resin (Phase 1)

This step cleaves the peptide from the 2-CTC resin while leaving the 4-MeBzl group and other side-chain protecting groups (like tBu, Boc, Trt) intact.

Protocol:

  • Transfer the dried peptidyl-resin to a cleavage vessel.

  • Add a freshly prepared cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) . Use at least 10 mL per gram of starting resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Concentrate the TFA solution under reduced pressure (rotoevaporation).

  • Precipitate the crude, side-chain-protected peptide by adding the concentrated solution dropwise into a vortexing flask of ice-cold diethyl ether.

  • Pellet the peptide by centrifugation, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

Expertise: The use of scavengers like TIS and water is critical. During acidolysis, highly reactive carbocations are generated from the cleavage of t-butyl and trityl protecting groups.[12] These cations can irreversibly re-alkylate nucleophilic residues like Cysteine, Tryptophan, or Methionine.[13] TIS acts as a potent cation scavenger, irreversibly quenching these reactive species and preventing side reactions.[3]

4-MeBzl Group Deprotection (Phase 2)

This dedicated step is required to remove the highly stable 4-MeBzl group from the cysteinol side chain.

Protocol:

  • Prepare a deprotection mixture of TFA/Dimethylsulfoxide (DMSO)/Anisole (97.9:2:0.1, v/v/v) .[6]

  • Dissolve the crude peptide from step 3.3 in this mixture (approx. 2 mL per mg of peptide).[6]

  • Add an additional 0.4 mL of DMSO for every mg of crude peptide.[6]

  • Heat the solution in a sealed flask fitted with a condenser at 70°C for 3 hours with stirring.[6]

  • Cool the solution and remove the TFA under reduced pressure.

  • Precipitate, wash, and dry the final deprotected peptide as described in steps 3.3.6 - 3.3.8.

Quality Control: Purification and Analysis

The final crude product will contain the target peptide along with various impurities from incomplete reactions or side reactions during synthesis and cleavage.[14] Purification and characterization are mandatory.

4.1. Purification by RP-HPLC

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[14]

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of acetonitrile in water is used for elution. Trifluoroacetic acid (TFA) (0.1%) is commonly added to both solvents to act as an ion-pairing agent, improving peak shape and resolution.[15][16]

  • Detection: UV absorbance is monitored, typically at 214 nm (peptide bond) and 280 nm (aromatic residues).

4.2. Characterization by LC-MS

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the identity and purity of the final product.

  • Method: The purified fractions from HPLC are injected into the LC-MS system. The mass spectrometer provides the molecular weight of the peptide, which must match the theoretical calculated mass. This confirms that the synthesis, cleavage, and all deprotection steps were successful.[16][17] Even with high-end instruments, not all expected peptides in a complex mixture may be detected, underscoring the importance of robust analytical methods.[17]

Conclusion

This application note provides a robust and scientifically-grounded protocol for the automated synthesis of peptides containing a C-terminal H-Cysteinol(4-MeBzl). By selecting the appropriate acid-labile 2-CTC resin, understanding the orthogonal nature of the protecting groups, and implementing a specific two-phase cleavage and deprotection strategy, researchers can reliably produce these valuable modified peptides. The detailed explanation of the chemical principles behind each step, combined with rigorous purification and analytical verification, ensures a high degree of confidence in the final product, paving the way for its application in advanced drug development and biological research.

References

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]

  • An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Technical Support Information Bulletin 1164 - Deprotection of Cys(4-MeBzl). Aapptec Peptides. [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PubMed Central. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • Synthetic Peptide Analyzed with HPLC - AppNote. MicroSolv. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis? ResearchGate. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. [Link]

  • Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Wiley Online Library. [Link]

  • Loading protocols. Peptideweb.com. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides. [Link]

  • Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Waters Corporation. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. NIH National Center for Biotechnology Information. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

Sources

Application Notes and Protocols for the Deprotection of S-4-Methylbenzyl (4-MeBzl) Protected Cysteinol using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic deprotection of the S-4-methylbenzyl (4-MeBzl) group from cysteinol utilizing trifluoroacetic acid (TFA). The 4-MeBzl group is a valuable thiol protecting group in synthetic chemistry, particularly in the preparation of complex molecules and APIs, owing to its stability under various conditions and its susceptibility to acid-catalyzed cleavage. This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously developed experimental protocol, strategies for troubleshooting, and methods for characterization of the final product.

Introduction: The Strategic Role of the 4-MeBzl Protecting Group

Cysteinol, with its vicinal amino, thiol, and hydroxyl functionalities, is a critical chiral building block in the synthesis of a diverse array of pharmaceuticals and biologically active molecules. The inherent nucleophilicity and susceptibility to oxidation of the thiol group necessitate a robust protection strategy during multi-step syntheses. The 4-methylbenzyl (4-MeBzl) group serves as an effective thiol protecting group due to its resilience towards a range of reaction conditions, including basic and mildly acidic environments, and its clean removal under strong acidolysis. Its deprotection with trifluoroacetic acid (TFA) is a cornerstone of many synthetic routes, offering a reliable method to unmask the thiol at the desired stage.

Mechanistic Insights into TFA-Mediated Deprotection

The cleavage of the S-4-MeBzl bond by TFA proceeds through an acid-catalyzed SN1-type mechanism. The process is initiated by the protonation of the sulfur atom of the thioether by the strong acid, TFA. This protonation enhances the leaving group ability of the cysteinol moiety. Subsequently, the C-S bond cleaves, liberating the free thiol of cysteinol and generating a resonance-stabilized 4-methylbenzyl carbocation.

The formation of this highly electrophilic carbocation is a critical juncture in the reaction. In the absence of a suitable quenching agent, this carbocation can react with nucleophiles in the reaction mixture, including the newly deprotected thiol of cysteinol, leading to undesired side products. Therefore, the inclusion of "scavengers" is imperative for a clean and high-yielding deprotection.

The Imperative for Scavengers

Scavengers are nucleophilic species added to the reaction mixture to trap the electrophilic carbocations generated during deprotection. Common and effective scavengers for this purpose include:

  • Silanes: Triisopropylsilane (TIS) and triethylsilane (TES) are excellent carbocation scavengers. They react with the carbocation to form stable silyl ethers and volatile byproducts.

  • Thioanisole: This scavenger is particularly effective in trapping benzyl-type carbocations.

  • Water: Can act as a scavenger, though it is often used in conjunction with other, more potent scavengers.

The choice and concentration of scavengers are critical and can influence the outcome of the deprotection. For the deprotection of S-benzyl type groups, a combination of scavengers is often employed to ensure efficient trapping of the carbocation and to minimize side reactions.

Experimental Protocol: Deprotection of S-4-MeBzl Cysteinol

This protocol provides a detailed procedure for the deprotection of S-4-MeBzl cysteinol using a TFA-based cleavage cocktail.

Materials and Equipment
  • Materials:

    • S-4-MeBzl protected cysteinol

    • Trifluoroacetic acid (TFA), reagent grade (≥99%)

    • Triisopropylsilane (TIS)

    • Thioanisole

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether, cold (stored at 2-8 °C)

    • Argon or Nitrogen gas supply

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Rotary evaporator

    • Centrifuge and centrifuge tubes (optional)

    • HPLC system for reaction monitoring and purity analysis

    • Mass spectrometer for product confirmation

    • NMR spectrometer for structural elucidation

Deprotection Procedure
  • Preparation of the Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. A commonly used and effective cocktail is TFA/TIS/Thioanisole (95:2.5:2.5 v/v/v) . For every 100 mg of S-4-MeBzl cysteinol, prepare approximately 2 mL of the cleavage cocktail. Safety Note: TFA is highly corrosive and volatile. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood.

  • Reaction Setup:

    • Place the S-4-MeBzl protected cysteinol into a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the starting material in a minimal amount of anhydrous DCM (e.g., 1-2 mL per 100 mg).

    • Place the flask in an ice bath to cool the solution to 0 °C.

  • Deprotection Reaction:

    • Under an inert atmosphere (argon or nitrogen), slowly add the pre-chilled cleavage cocktail to the solution of the protected cysteinol with vigorous stirring.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

    • Continue to stir the reaction at room temperature for 2-4 hours. The reaction progress should be monitored by HPLC or TLC until the starting material is consumed.

Work-up and Isolation
  • Removal of TFA: After the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFA. Co-evaporation with a solvent like DCM can aid in the removal of residual TFA.

  • Precipitation of the Product:

    • Resuspend the concentrated residue in a minimal amount of DCM.

    • In a separate flask, add cold diethyl ether (approximately 10 times the volume of the DCM).

    • Slowly add the DCM solution of the product to the cold diethyl ether with vigorous stirring. The deprotected cysteinol, as its TFA salt, should precipitate out of the solution.

    • Allow the suspension to stand at a low temperature (e.g., in a freezer) for at least 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the precipitated product by vacuum filtration or centrifugation.

    • Wash the solid product with a small amount of cold diethyl ether to remove scavengers and soluble byproducts.

    • Dry the product under vacuum to yield the cysteinol as its TFA salt.

Purification

The crude product can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

Visualization of the Deprotection Workflow

The following diagram illustrates the key steps in the deprotection process.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Start S-4-MeBzl Cysteinol in DCM Cocktail Add TFA/TIS/Thioanisole Cocktail (0°C to RT) Start->Cocktail Reaction Deprotection (2-4h) Cocktail->Reaction Evaporation Remove TFA (Rotovap) Reaction->Evaporation Completed Reaction Mixture Precipitation Precipitate in Cold Diethyl Ether Evaporation->Precipitation Isolation Filter/Centrifuge & Wash Precipitation->Isolation Purification RP-HPLC Purification Isolation->Purification Crude Cysteinol TFA Salt Analysis Characterize by MS & NMR Purification->Analysis Final Final Analysis->Final Pure Cysteinol

Caption: Workflow for the deprotection of S-4-MeBzl cysteinol.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient reaction time or TFA concentration.Extend the reaction time and monitor by HPLC. Ensure the TFA is of high purity and not hydrated.
Low Yield Incomplete precipitation; product loss during work-up.Ensure the diethyl ether is sufficiently cold and allow adequate time for precipitation. Minimize transfer steps.
Presence of Side Products Inefficient scavenging of the 4-MeBzl carbocation.Increase the concentration of scavengers (TIS and/or thioanisole). Ensure the reaction is performed under an inert atmosphere.
Disulfide Formation Oxidation of the free thiol.Perform the work-up and purification steps promptly. Use degassed solvents. The addition of a reducing agent like DTT during work-up can mitigate this, but may complicate purification.

Characterization of the Final Product

The identity and purity of the deprotected cysteinol should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the deprotected cysteinol. The expected [M+H]+ for cysteinol is m/z 106.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy should be used to confirm the structure of the final product and to ensure the complete removal of the 4-MeBzl group. The characteristic signals for the 4-methylbenzyl group (aromatic protons and the methyl singlet) should be absent in the spectrum of the final product.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed by RP-HPLC. A single, sharp peak is indicative of a pure compound.

Conclusion

The TFA-mediated deprotection of S-4-MeBzl cysteinol is a robust and reliable method for unmasking the thiol functionality. Careful attention to the reaction conditions, particularly the effective use of carbocation scavengers, is paramount to achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the successful application of this critical synthetic transformation.

References

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Hartman, M. C., & Peterson, L. W. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 18(12), 769–774. [Link]

Troubleshooting & Optimization

Minimizing racemization of H-Cysteinol(4-MeBzl) during coupling.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the coupling of S-(4-methylbenzyl)-L-cysteine, hereafter referred to as H-Cys(4-MeBzl)-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Cysteine is notoriously susceptible to racemization during peptide bond formation, a side reaction that can compromise the purity, biological activity, and therapeutic potential of your final peptide.[1][2][3] This guide offers a structured approach to minimizing this challenge through a series of troubleshooting questions and in-depth FAQs.

Troubleshooting Guide: Minimizing Cys(4-MeBzl) Racemization

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My HPLC analysis of the crude peptide shows a doublet or a broadened peak for the target peptide containing Cys(4-MeBzl). What is the likely cause?

Answer:

This is a classic indicator of diastereomer formation, most commonly resulting from racemization (epimerization) at the α-carbon of the Cys(4-MeBzl) residue during the coupling step.[4] The resulting D-Cys epimer often co-elutes with the desired L-Cys peptide, leading to poor peak shape or a distinct doublet. The electron-withdrawing nature of the protected sulfhydryl group enhances the acidity of the α-proton, making it vulnerable to abstraction by bases present in the reaction mixture, especially after the carboxyl group has been activated for coupling.

Q2: I've confirmed racemization is the issue. How do I identify the primary source of the problem in my coupling protocol?

Answer:

The racemization of cysteine is a multifaceted problem influenced by several factors acting in concert. The primary mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate from the activated amino acid.[5][6][7] This planar intermediate can be re-protonated from either face, leading to a loss of chiral integrity. A secondary mechanism is the direct abstraction of the α-proton by a base.[5][8]

To pinpoint the source, evaluate your protocol by considering these key factors:

  • Base Selection: What base are you using, and at what concentration? Strong, sterically unhindered bases are major contributors to racemization.

  • Coupling Reagent & Additives: Which coupling reagent are you employing? Are you using an anti-racemization additive?

  • Activation Method: Are you pre-activating the Cys(4-MeBzl) residue before adding it to the amine component?

  • Reaction Conditions: What are your solvent, temperature, and reaction time?

The following diagram illustrates the primary racemization pathway via an oxazolone intermediate.

racemization_mechanism L_Cys Activated L-Cys(4-MeBzl)-OH Oxazolone Planar Oxazolone Intermediate L_Cys->Oxazolone - H⁺ (Base) L_Peptide Desired L-Peptide Oxazolone->L_Peptide + H⁺ + Amine D_Peptide Racemized D-Peptide Oxazolone->D_Peptide + H⁺ + Amine Protonation Protonation

Caption: Racemization via oxazolone formation.

Q3: I am using a carbodiimide like DIC with DIPEA and observing >10% racemization. What is the most effective way to fix this?

Answer:

This combination is highly prone to inducing racemization. Carbodiimides form a very reactive O-acylisourea intermediate, which rapidly cyclizes to the oxazolone, especially in the presence of a strong, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5]

Immediate Corrective Actions:

  • Introduce an Additive: The single most important change is to add a racemization-suppressing agent. These additives form an active ester that is more stable and less prone to oxazolone formation than the O-acylisourea intermediate.[8][9]

  • Change the Base: Replace DIPEA with a weaker or more sterically hindered base.

The table below compares common additives and bases.

ParameterRecommendationRationale
Additives OxymaPure® or 6-Cl-HOBt > HOAt > HOBtOxyma-based additives are non-explosive and have been shown to be superior to HOBt in suppressing racemization and enhancing coupling rates.[5][9][10]
Bases 2,4,6-Collidine (TMP) > N-Methylmorpholine (NMM) >> DIPEASteric hindrance and weaker basicity reduce the rate of α-proton abstraction.[1][11][12][13] Collidine is particularly effective for cysteine.[14]

Optimized Protocol: Use a combination of DIC/OxymaPure® in the absence of a base if possible, or with a minimal amount of collidine if a base is required for salt formation.[5][15][16]

Q4: I switched to HBTU for coupling Cys(4-MeBzl) but still see significant racemization. I thought uronium salt reagents were supposed to be better.

Answer:

While uronium/aminium reagents like HBTU and HATU are highly efficient, their use can lead to substantial racemization of sensitive amino acids like cysteine, particularly under standard protocols.[1][2] The common practice of a "pre-activation" step, where the amino acid, coupling reagent, and base are mixed for several minutes before adding to the resin-bound amine, is the primary culprit. During this pre-activation period, the activated cysteine derivative has ample time to form the oxazolone intermediate and racemize.

Corrective Actions:

  • Eliminate Pre-activation: Add the reagents directly to the reaction vessel without a pre-activation hold time. This allows the activated ester to react with the amine component as soon as it is formed, minimizing the time it exists in a highly activated state. Avoiding pre-activation has been shown to reduce racemization by 6- to 7-fold.[1][2]

  • Use a Weaker Base: As with carbodiimides, switch from DIPEA or NMM to 2,4,6-collidine (TMP).[1][2]

  • Optimize Solvent: Consider using a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), which has been shown to reduce racemization levels compared to neat DMF.[1][2]

  • Consider an Alternative Reagent: For particularly difficult couplings, phosphonate-type reagents like DEPBT have demonstrated a remarkable ability to reduce racemization, even when a base is required.[10]

The following workflow provides a decision-making guide for selecting an optimal coupling strategy for Cys(4-MeBzl).

coupling_workflow Start Start: Coupling H-Cys(4-MeBzl)-OH Check_Base Is a base required? Start->Check_Base DIC_Oxyma Use DIC / OxymaPure® (No Base) Check_Base->DIC_Oxyma No Base_Choice Select Base Check_Base->Base_Choice Yes End Proceed with Coupling at 0°C to RT DIC_Oxyma->End Collidine Use 2,4,6-Collidine (TMP) Base_Choice->Collidine Preferred NMM Use NMM (if Collidine unavailable) Base_Choice->NMM Alternative Reagent_Choice Select Coupling Reagent Collidine->Reagent_Choice NMM->Reagent_Choice Uronium Use HBTU/HATU + HOAt/Oxyma (No Pre-activation!) Reagent_Choice->Uronium Fast Coupling Carbodiimide Use DIC + HOAt/Oxyma Reagent_Choice->Carbodiimide Cost-Effective Uronium->End Carbodiimide->End

Caption: Decision workflow for low-racemization Cys coupling.

Frequently Asked Questions (FAQs)

What makes cysteine so prone to racemization?

Cysteine and histidine are the two amino acids most susceptible to racemization during peptide synthesis.[3] For cysteine, the presence of the sulfur atom in the side chain, even when protected, has an electron-withdrawing inductive effect. This effect increases the acidity of the α-proton on the backbone, making it easier for a base to abstract it once the carboxyl group is activated.

Does the S-4-MeBzl protecting group influence the rate of racemization?
My peptide has a C-terminal Cys(4-MeBzl). Are there special precautions I should take?

Absolutely. A C-terminal cysteine attached to the resin is particularly vulnerable to racemization. This is because it is exposed to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection at every single cycle of the synthesis.[17] This repeated exposure can cause gradual epimerization.

Recommendations:

  • Use a 2-Chlorotrityl (2-CTC) Resin: This resin is highly acid-labile, allowing you to cleave the peptide under very mild acidic conditions that will not remove the S-4-MeBzl group or other side-chain protecting groups. More importantly, its steric bulk helps suppress base-catalyzed side reactions on the C-terminal residue. Using 2-CTC resin has been shown to be highly effective in preventing racemization of C-terminal cysteine.[14][18]

  • Load the first amino acid carefully: Use standard DIC/DMAP (cat.) loading protocols but ensure conditions are mild and reaction times are not excessively long.

Can temperature control help reduce racemization?

Yes, temperature is a critical parameter. Like most chemical reactions, the rate of racemization is temperature-dependent. Performing the coupling reaction at a lower temperature (e.g., 0 °C) can significantly slow the rate of both oxazolone formation and direct proton abstraction.[4] While microwave-assisted synthesis can accelerate coupling, higher temperatures (e.g., 80°C) can increase racemization of cysteine; lowering the microwave coupling temperature to 50°C has been shown to limit this side reaction.[11]

Recommended Experimental Protocol

Low-Racemization Coupling of Fmoc-Cys(4-MeBzl)-OH in Solid-Phase Synthesis

This protocol is designed to minimize racemization by incorporating best practices discussed above.

Reagents & Materials:

  • Fmoc-Cys(4-MeBzl)-OH

  • Peptide-resin with free N-terminal amine

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

  • Additive: Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)

  • Base (if required): 2,4,6-Collidine (TMP)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or a 1:1 mixture of Dichloromethane (DCM) and DMF.

Procedure:

  • Preparation: In a clean, dry reaction vessel, swell the peptide-resin in the chosen solvent for 20-30 minutes.

  • Amino Acid Solution: In a separate vial, dissolve Fmoc-Cys(4-MeBzl)-OH (4 eq.), OxymaPure® (4 eq.), and (if necessary) 2,4,6-Collidine (4 eq.) in the coupling solvent. Note: Equivalents are relative to the resin substitution.

  • Initiate Coupling: To the swollen resin, add the amino acid solution prepared in Step 2.

  • Add Coupling Reagent: Immediately add DIC (4 eq.) to the reaction vessel. DO NOT pre-mix the DIC with the amino acid solution (pre-activation).

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours, or at 0°C for 4-8 hours for maximum suppression. Monitor the reaction completion using a Kaiser test or other appropriate method.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Proceed: Continue with the standard Fmoc-SPPS procedure (deprotection and subsequent coupling).

References

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312.
  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. (1997). Request PDF. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Racemization Assays. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Jad, Y. E., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6689.
  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Rybakov, S., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Fujii, N., et al. (1994). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin, 42(3), 724-726.
  • Goodman, M., & McGahren, W. J. (1967).
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315252120.
  • Subirós-Funosas, R., et al. (2022).
  • Ramu, V. G., et al. (2014).
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2023). ResearchGate. Retrieved from [Link]

  • Racemisation of C-terminal cysteine during peptide assembly. (n.d.). Scite.ai.
  • Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. (2018). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Cysteine Racemization in Peptide Synthesis. (n.d.). Benchchem.
  • Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Journal of Peptide Science, 18(7), 442-448.
  • Zhang, J., et al. (2013). Cysteine Racemization on IgG Heavy and Light Chains. The Journal of Biological Chemistry, 288(48), 34673–34682.
  • Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Managing H-Cysteinol(4-MeBzl) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for utilizing H-Cysteinol(4-MeBzl) in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this valuable building block. The 4-methylbenzyl (4-MeBzl) protecting group offers robust thiol protection, enabling complex, multi-step synthetic strategies. However, its stability necessitates specific cleavage conditions that, if not optimized, can lead to undesired side reactions.

This guide provides in-depth, field-tested solutions in a direct question-and-answer format to help you anticipate, troubleshoot, and prevent common issues, ensuring the integrity and purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: Is the S-(4-methylbenzyl) group on cysteinol stable to standard Fmoc-SPPS conditions?

Answer: Yes, the 4-MeBzl group is exceptionally stable under the standard conditions of Fmoc-SPPS. It is completely resistant to the basic conditions required for Fmoc-group removal (e.g., 20% piperidine in DMF) and the neutral to slightly basic conditions of standard coupling reactions.[1] This stability is its primary advantage, making it an excellent choice for orthogonal protection schemes where other acid-labile groups (like Boc, tBu, or Trt) are removed while the S-(4-MeBzl) remains intact.[2][3] It is considered a "permanent" side-chain protecting group within the context of the Fmoc/tBu strategy, requiring strong acidolysis for its removal.[4]

Q2: I'm concerned about racemization when coupling the amino acid adjacent to my C-terminal H-Cysteinol(4-MeBzl). What should I do?

Answer: While H-Cysteinol itself is less prone to the C-terminal-specific side reactions seen with cysteine (like β-piperidinylalanine formation), the general principles for minimizing racemization of cysteine derivatives should be followed if you are incorporating Fmoc-Cys(4-MeBzl)-OH elsewhere in a sequence. Cysteine residues are highly susceptible to racemization, particularly during base-catalyzed coupling steps.[1][5]

The mechanism involves the formation of a 5(4H)-oxazolone intermediate, which is promoted by common coupling reagents like HBTU or HATU when used with bases such as DIEA or NMM.[6][7][8]

Recommendations to Minimize Racemization:

  • Avoid Base-Mediated Pre-activation: Do not pre-activate the incoming amino acid with uronium/phosphonium reagents and a strong tertiary amine for extended periods.

  • Use Carbodiimide Activation: The most effective method to suppress racemization is to use carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) in the presence of a hydroxylamine additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][7][9] These conditions are less basic and disfavor oxazolone formation.

  • Use a Weaker Base: If using uronium/phosphonium reagents is necessary, replace strong bases like DIEA with a more sterically hindered, weaker base like 2,4,6-collidine.[5] This has been shown to significantly reduce the extent of racemization.[5]

Q3: What are the primary side reactions during the final cleavage and deprotection of a peptide containing Cys(4-MeBzl)?

Answer: The primary challenge with the 4-MeBzl group is that its removal requires harsh acidic conditions, typically stronger than the standard TFA cocktails used for cleaving peptides from Wang or Rink Amide resins. Incomplete cleavage and side reactions from the generated 4-methylbenzyl cation are the main concerns.

Key Side Reactions:

  • Incomplete Deprotection: Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) are often insufficient to completely remove the 4-MeBzl group.[1][2] This results in a mixed product of fully deprotected and still-protected peptide.

  • S-Alkylation: The 4-methylbenzyl cation released during cleavage is a reactive electrophile. It can re-alkylate the newly deprotected, highly nucleophilic thiol of another cysteinol/cysteine residue.

  • Alkylation of Other Sensitive Residues: This cation can also attack other nucleophilic residues in your peptide, most notably the indole ring of Tryptophan (Trp), leading to permanent, undesired modifications.

  • S-Alkylation from Resin Linker: If using a Wang-type resin, fragmentation of the linker under acidic conditions can release a p-hydroxybenzyl cation, which can alkylate the free thiol group.[10] This is particularly problematic for C-terminal cysteine/cysteinol residues.[10]

Q4: My final product is impure. How do I design a cleavage cocktail to ensure complete removal of the 4-MeBzl group while minimizing side reactions?

Answer: A multi-component, high-acidity cleavage cocktail is required. The goal is to use a strong enough acid to cleave the group while providing a high concentration of "scavengers" to trap the reactive cations that are generated.

Optimized Cleavage Strategy: The 4-MeBzl group is most effectively removed with very strong acids like Trifluoromethanesulfonic acid (TFMSA) , often referred to as the "low-high" TFMSA method, or Hydrogen Fluoride (HF).[2]

Recommended TFMSA Cleavage Protocol ("Low-High" Method): This two-step method is designed to first swell the resin and remove more labile protecting groups (like Boc, tBu) under milder conditions before introducing the strong acid required for 4-MeBzl cleavage.

  • Step 1 (Low Acidity):

    • Treat the dried peptide-resin with a mixture of TFA/Thioanisole/EDT (8:1:1 v/v) for 30 minutes at 4°C. Thioanisole acts as a soft scavenger, and 1,2-ethanedithiol (EDT) is a potent scavenger for benzyl-type cations and helps keep the thiol reduced.

  • Step 2 (High Acidity):

    • To the mixture from Step 1, add TFMSA to a final concentration of 10% (v/v).

    • Allow the reaction to proceed for 1-2 hours at 4°C.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry under vacuum.

Safety Note: TFMSA and HF are extremely corrosive and hazardous. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

Q5: After cleavage, my peptide is forming unexpected dimers and other oxidized species. How can I prevent this?

Answer: The free thiol on cysteinol is highly susceptible to oxidation, which can occur rapidly upon exposure to atmospheric oxygen, especially at neutral or slightly basic pH. This leads to the formation of disulfide-linked dimers or trimers. Further oxidation can lead to sulfenic, sulfinic, or sulfonic acids.

Prevention and Troubleshooting Strategies:

  • Work Under Inert Atmosphere: During and immediately after cleavage, handle the peptide under an inert atmosphere (argon or nitrogen) where possible. Use degassed solvents for all workup and purification steps.[11]

  • Maintain an Acidic Environment: Keep the peptide solution acidic (pH 2-4) as the thiolate anion (R-S⁻), which is more prevalent at higher pH, is the species that is most susceptible to oxidation.

  • Incorporate Reducing Agents: Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your purification buffers (e.g., HPLC mobile phase).[11][12][13] TCEP is often preferred as it is odorless, effective over a wider pH range, and does not interfere with subsequent maleimide chemistry.[13]

  • Immediate Purification and Lyophilization: Purify the peptide via RP-HPLC as quickly as possible after cleavage. Immediately freeze-dry the purified, thiol-containing fractions to store the peptide as a stable, dry powder.

Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Major peak in mass spec corresponds to peptide + 104 Da. Incomplete removal of the 4-MeBzl protecting group (mass of MeBzl = 105.17, but loss of H gives +104).Use a stronger acid cleavage protocol. The "Low-High" TFMSA method is recommended. Increase cleavage time or temperature (use caution).
Multiple peaks with +104 Da, +120 Da, or other additions. Alkylation of Trp or the thiol itself by cations from protecting groups or the resin linker.Increase the concentration and variety of scavengers in your cleavage cocktail. Use a cocktail containing both a hard scavenger (like TIS or TES) and a soft scavenger (like EDT or thioanisole).[10][14][15]
Significant peak at 2x the expected mass minus 2 Da. Oxidative formation of a disulfide-linked dimer after cleavage.Handle the cleaved peptide under inert conditions. Use degassed, acidic buffers for workup and purification. Add a reducing agent (e.g., TCEP, DTT) to purification buffers.[11][12]
Low yield and poor purity after coupling the next amino acid. Racemization of the preceding cysteine/cysteinol analogue during activation.Use a non-base-mediated coupling method, such as DIC/HOBt or DIC/OxymaPure.[1][9] Avoid reagents like HBTU/DIEA.

Key Experimental Protocols & Diagrams

Protocol 1: Racemization-Suppressed Coupling

This protocol is for coupling an Fmoc-amino acid onto the free amine of a resin-bound peptide where the N-terminal residue is H-Cysteinol(4-MeBzl).

  • Resin Preparation: After Fmoc deprotection of the resin-bound peptide, wash thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Reagent Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq.), HOBt (3 eq.), or OxymaPure (3 eq.) in a minimal amount of DMF.

  • Activation & Coupling: Add DIC (3 eq.) to the amino acid/additive solution and vortex briefly. Immediately add this activation mixture to the prepared resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive after 4 hours, allow the reaction to proceed longer or perform a second coupling.

  • Wash: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step.

Diagram 1: Recommended SPPS Workflow for C-Terminal H-Cysteinol(4-MeBzl)

spps_workflow cluster_synthesis SPPS Cycle cluster_cleavage Cleavage & Deprotection cluster_purification Workup & Purification Resin Start: Resin (e.g., 2-Cl-Trt) Attach 1. Attach Fmoc-Cysteinol(4-MeBzl) Resin->Attach Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect1 Couple 3. Couple Next AA (DIC/HOBt) Deprotect1->Couple Deprotect2 4. Fmoc Deprotection Couple->Deprotect2 Repeat Repeat Steps 3 & 4 For Each Residue Deprotect2->Repeat Cleave 5. Final Cleavage ('Low-High' TFMSA/ Scavenger Cocktail) Repeat->Cleave Precipitate 6. Precipitate (Cold Diethyl Ether) Cleave->Precipitate Purify 7. RP-HPLC Purification (Acidic, Degassed Buffer + TCEP) Precipitate->Purify Lyophilize 8. Lyophilize (Final Product) Purify->Lyophilize

Caption: SPPS workflow for peptides with C-terminal H-Cysteinol(4-MeBzl).

Diagram 2: Key Side Reaction - S-Alkylation During Cleavage

side_reaction cluster_source Cation Sources cluster_reaction Cleavage with Strong Acid (H⁺) cluster_product Side Product Formation ProtectingGroup Cys(4-MeBzl) S-CH₂-Ph-Me Cation Reactive Cation (+CH₂-Ph-Me) ProtectingGroup:p->Cation Cleavage ResinLinker Wang Resin Linker O-CH₂-Ph-O-Resin ResinLinker:r->Cation Fragmentation SideProduct S-Alkylated Peptide Peptide-S-CH₂-Ph-Me Cation->SideProduct:sp Undesired Alkylation Trapped Trapped Cation (Inert Product) Cation->Trapped Desired Scavenging PeptideThiol Deprotected Peptide Peptide-SH PeptideThiol->SideProduct:sp Undesired Alkylation Scavenger Scavenger (e.g., EDT, TIS) Scavenger->Trapped Desired Scavenging

Caption: S-Alkylation: a major side reaction during acidic cleavage.

References

  • Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(12), 746-753. Available at: [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. Available at: [Link]

  • Erickson, B. W., & Merrifield, R. B. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. Available at: [Link]

  • Kaiser, T., Nicholson, G. J., & Voelter, W. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Tetrahedron Letters, 37(9), 1187-1190. Available at: [Link]

  • Park, J. H., Vink, S., & Undheim, K. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 437-442. Available at: [Link]

  • Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F. I., & Sakakibara, S. (1998). Preparation and Use of Cysteine Orthoesters for Solid-Supported Synthesis of Peptides. Peptide Science, 51(4), 295-304. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Mthembu, S. N., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Molecules, 27(22), 7977. Available at: [Link]

  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. CSIC. Available at: [Link]

  • Lee, Y. S., et al. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters, 17(1), 239-242. Available at: [Link]

  • Thompson, D. A., & Kulkarni, S. S. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. European Journal of Organic Chemistry, 2020(43), 6749-6763. Available at: [Link]

  • AAPPTEC. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]

  • Angell, Y. M., Han, Y., & Barany, G. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Organic Chemistry, 62(13), 4307-4312. Available at: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent K. Aapptec. Available at: [Link]

  • Chakraborty, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(9), 2617-2628. Available at: [Link]

  • Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 50(5), 341-349. Available at: [Link]

  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 11098-11155. Available at: [Link]

  • Mthembu, S. N., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. Aapptec. Available at: [Link]

  • Pearson, A. D., et al. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 20(1), 36-41. Available at: [Link]

  • Manne, S. R., et al. (2021). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Molecules, 26(16), 4949. Available at: [Link]

  • Monteiro, A. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? ResearchGate. Available at: [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Behrendt, R., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Cleavage of the 4-MeBzl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of the 4-MeBzl (4-methylbenzyl) protecting group. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you resolve challenges in your synthetic workflows.

Troubleshooting Guide: Incomplete 4-MeBzl Cleavage

Incomplete removal of the 4-MeBzl group is a common obstacle that can lead to low yields and difficult purification. This section offers a systematic approach to diagnose and resolve this issue.

Q1: My yield is low. How do I confirm that incomplete cleavage of the 4-MeBzl group is the problem?

Answer:

The first step in troubleshooting is a definitive diagnosis. Low yield can stem from various issues, including poor coupling or degradation of the product.[1] To confirm that the 4-MeBzl group is still present, you must analyze the crude product after cleavage and work-up.

Recommended Analytical Methods:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method. The protected and deprotected peptides will have different retention times due to the change in hydrophobicity. The 4-MeBzl-containing species will be more hydrophobic and typically elute later.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS provide definitive evidence. Compare the observed molecular weight of your product with the theoretical masses of both the desired, fully deprotected product and the 4-MeBzl-protected precursor.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, ¹H NMR can be used to check for the characteristic signals of the 4-MeBzl group (aromatic protons and the benzylic CH₂).

To systematically optimize your reaction, it is highly recommended to perform a small-scale test cleavage.

Experimental Protocol: Small-Scale Test Cleavage for Optimization

Objective: To determine the optimal cleavage conditions (reagent cocktail and time) for your specific substrate.

Materials:

  • Dried peptide-resin (approx. 20-50 mg)

  • Selected cleavage cocktail(s) (see Table 1 below)

  • Microcentrifuge tubes or small reaction vials

  • Cold diethyl ether

  • Centrifuge

  • Nitrogen or argon gas source for drying

  • HPLC system for analysis[3]

Procedure:

  • Place 20-50 mg of your dried peptide-resin into a clean microcentrifuge tube.

  • Add the prepared cleavage cocktail (e.g., 0.5 mL) to the resin. Ensure the resin is fully submerged.

  • Agitate the mixture gently at room temperature. It is advisable to test different time points (e.g., 1, 2, and 4 hours).[4]

  • At each designated time point, filter the resin to separate it from the cleavage solution (filtrate).

  • Precipitate the peptide by adding the filtrate dropwise into a tube containing a 10-fold volume of cold diethyl ether. A white precipitate should form.[4]

  • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC and MS analysis.

  • Analyze the purity and yield to determine the most effective cleavage time.

Q2: My analysis confirms the presence of starting material. What are the primary causes of incomplete 4-MeBzl cleavage and how do I fix them?

Answer:

Incomplete cleavage typically originates from three main areas: the reaction conditions, the cleavage cocktail composition, or substrate-specific properties. The following troubleshooting workflow can help you identify and solve the issue.

Troubleshooting Workflow

G start Incomplete Cleavage Confirmed cond1 Review Reaction Conditions start->cond1 cond2 Assess Cleavage Cocktail cond1->cond2 Conditions OK sol1 Increase Reaction Time (e.g., 2h -> 4h) cond1->sol1 Time < 2h sol2 Increase TFA Concentration (e.g., 90% -> 95%) cond1->sol2 [TFA] too low cond3 Consider Substrate Effects cond2->cond3 Cocktail OK sol3 Add/Increase Scavenger Conc. (e.g., TIS, EDT) cond2->sol3 Scavengers Absent/ Insufficient sol4 Use Stronger Acid (e.g., HF, TMSBr) cond3->sol4 Steric Hindrance/ Acid-Labile Substrate sol5 Switch to Orthogonal Method (e.g., Hydrogenolysis) cond3->sol5 Acid-Sensitive Substrate

Caption: Troubleshooting workflow for incomplete 4-MeBzl cleavage.

Cause 1: Suboptimal Reaction Conditions

The kinetics of the cleavage reaction are highly dependent on time, temperature, and reagent concentration.

  • Insufficient Reaction Time: Acid-catalyzed cleavage is not instantaneous. While many protocols suggest 1-2 hours, sterically hindered substrates or long peptides with multiple protecting groups may require extended reaction times of up to 6 hours or more. If complete deprotection is not achieved after 6 hours, it is sometimes beneficial to precipitate the peptide and repeat the cleavage with a fresh cocktail.

  • Inadequate Reagent Concentration: The most common reagent for 4-MeBzl cleavage is trifluoroacetic acid (TFA). A typical concentration is 95% TFA in the cleavage cocktail. Lower concentrations may not be acidic enough to drive the reaction to completion efficiently.

Solution:

  • Extend the Reaction Time: Based on your test cleavage, increase the cleavage time in increments (e.g., from 2 hours to 4 hours) and re-analyze the product.

  • Increase Acid Strength: If extending the time is ineffective, consider using a higher concentration of TFA or a stronger acid system like HF or TMSBr, but be mindful of potential side reactions with sensitive residues.

Cause 2: Insufficient or Inappropriate Scavengers

The cleavage of the 4-MeBzl group proceeds via a stabilized benzylic carbocation. This reactive electrophile can re-attach to the deprotected product or other nucleophilic sites on your molecule (like Tryptophan or Methionine), leading to an equilibrium that favors the protected state or causes side reactions.[4]

  • Role of Scavengers: Scavengers are nucleophiles added to the cleavage cocktail to irreversibly "trap" the 4-methylbenzyl cation, preventing re-protection and side reactions.[4]

Common Scavengers and Their Use:

  • Triisopropylsilane (TIS): An excellent scavenger that reduces the carbocation. A typical cocktail is TFA/TIS/Water (95:2.5:2.5).

  • 1,2-Ethanedithiol (EDT): Very effective, especially when sulfur-containing amino acids are present. However, it is malodorous. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT).

  • Water: Acts as a scavenger by quenching the carbocation to form 4-methylbenzyl alcohol.[5]

Solution:

  • Ensure your cleavage cocktail contains an adequate concentration of scavengers (typically 2.5-5% v/v).

  • If your peptide contains sensitive residues like Trp, Met, or Cys, select scavengers specifically suited to protect them (e.g., TIS, EDT).

Cause 3: Substrate-Specific Effects

The structure of your molecule can significantly impact the ease of cleavage.

  • Steric Hindrance: If the 4-MeBzl group is located in a sterically crowded environment, access for the acid and subsequent departure of the carbocation can be hindered.

  • Electronic Effects: Electron-withdrawing groups near the protected functionality can destabilize the transition state, slowing down the cleavage reaction.

Solution:

  • More Forcing Conditions: For sterically hindered substrates, longer reaction times or slightly elevated temperatures (use with caution) may be necessary.

  • Alternative Deprotection Strategies: If the substrate is highly sensitive to strong acids, an orthogonal deprotection method may be required. Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a common alternative for cleaving benzyl-type ethers and esters under neutral conditions, provided no other functional groups in the molecule are sensitive to reduction (e.g., alkynes, Cbz groups).[6]

Frequently Asked Questions (FAQs)

Q3: What is the chemical mechanism for the acid-catalyzed cleavage of the 4-MeBzl group?

Answer:

The cleavage of a 4-MeBzl group, typically from an ether or ester linkage, proceeds through an SN1-type mechanism. The reaction is driven by the formation of a resonance-stabilized secondary carbocation.[5][7]

Mechanism Steps:

  • Protonation: The oxygen atom of the ether or ester carbonyl is protonated by a strong acid (e.g., TFA), converting the alkoxy/acyloxy group into a better leaving group.

  • Carbocation Formation: The C-O bond cleaves, releasing the deprotected substrate (alcohol or carboxylic acid) and forming the 4-methylbenzyl carbocation. This cation is stabilized by the electron-donating methyl group and resonance delocalization of the positive charge into the aromatic ring.

  • Cation Quenching: The highly reactive carbocation is trapped by a nucleophilic scavenger present in the cleavage cocktail (e.g., TIS, water, or EDT).[7]

G start R-O-CH₂-Ph-Me protonated R-O(H)⁺-CH₂-Ph-Me start->protonated + H⁺ (TFA) products R-OH + ⁺CH₂-Ph-Me (Resonance Stabilized Cation) protonated->products Cleavage quenched Scavenger-CH₂-Ph-Me products->quenched + Scavenger scav Scavenger (e.g., TIS, H₂O) scav->products

Caption: Mechanism of acid-catalyzed 4-MeBzl deprotection.

Q4: What are some standard cleavage cocktails for 4-MeBzl deprotection?

Answer:

The choice of cocktail depends on the substrate and the presence of other sensitive functional groups. Here are some widely used formulations.

Cocktail Name/Composition Typical Use Case Notes
TFA / H₂O / TIS (95 : 2.5 : 2.5 v/v/v)General purpose; good for peptides with Trp, Met.TIS is an excellent cation scavenger and reduces the carbocation. This is a very common and effective non-odorous mixture.
TFA / Dichloromethane (DCM) (e.g., 50:50 to 90:10 v/v)For substrates that require milder conditions or improved solubility.Cleavage is generally slower than in neat TFA. Scavengers should still be added.
Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT) (82.5 : 5 : 5 : 5 : 2.5)"Universal" cocktail for complex peptides with multiple sensitive residues like Arg(Pmc/Pbf), Cys(Trt), and Trp.Highly effective but contains toxic and malodorous components (phenol, thioanisole, EDT).
HF (Hydrogen Fluoride) Used in Boc-based solid-phase peptide synthesis; very strong acid for highly resistant groups.Extremely hazardous and requires specialized equipment. Not commonly used for modern Fmoc-based synthesis.
TMSBr / Thioanisole in TFA For rapid deprotection, especially for peptides with multiple Arg residues protected with acid-labile groups.Very effective at suppressing sulfonation side reactions on tryptophan.
Q5: Besides incomplete cleavage, what other side reactions can occur during 4-MeBzl deprotection?

Answer:

Side reactions are almost always related to the reactive carbocation generated during cleavage.

  • Alkylation of Nucleophilic Residues: If scavengers are insufficient, the 4-methylbenzyl cation can alkylate nucleophilic side chains. Tryptophan is particularly susceptible to modification. Methionine, Cysteine, and Tyrosine can also be affected. Using protecting groups on these residues (e.g., Trp(Boc)) can prevent this.

  • Re-attachment to Product: The cleavage reaction is reversible. Without a scavenger, the carbocation can be recaptured by the newly deprotected hydroxyl or carboxyl group, leading to an equilibrium mixture.[4]

  • Aspartimide Formation: For peptides containing Asp residues, the strong acid conditions can promote cyclization to form a five-membered aspartimide ring, which can subsequently hydrolyze to give a mixture of Asp and iso-Asp peptides. This is more sequence-dependent but exacerbated by prolonged acid exposure.

By carefully selecting your cleavage cocktail and optimizing reaction conditions, these challenges can be effectively overcome, leading to higher yields and purer products.

References
  • Hansen, J. S., et al. (2018). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Deprotection - Reagent Guides. Available at: [Link]

  • Common Organic Chemistry. Benzyl Protection. Available at: [Link]

  • Reddit. (2025). Anyone have an idea about the mechanism for the cleavage of this linker? Available at: [Link]

  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • PubMed. (2000). Side reactions in solid-phase peptide synthesis and their applications. Available at: [Link]

  • PubMed. (2022). Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. Available at: [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency for H-Cysteinol(4-MeBzl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of coupling H-Cysteinol(4-MeBzl). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable, yet sterically demanding, building block into their synthetic workflows. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your coupling reactions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with H-Cysteinol(4-MeBzl) resulting in low yield?

Several factors can contribute to low yields when coupling H-Cysteinol(4-MeBzl). The primary culprits are often related to the inherent properties of the molecule and the reaction conditions:

  • Steric Hindrance: The bulky 4-methoxybenzyl (4-MeBzl) protecting group on the thiol, combined with the β-hydroxyl group, creates significant steric hindrance around the amine. This can physically impede the approach of the activated carboxylic acid, slowing down the reaction rate.[1][2]

  • Incomplete Carboxylic Acid Activation: If the coupling reagent is not potent enough or is used in insufficient quantities, the carboxylic acid will not be fully activated, leading to unreacted starting materials.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and temperature play a critical role. An inappropriate solvent may not adequately solvate the reactants, while an incorrect base can lead to side reactions or fail to effectively neutralize acidic byproducts.[1]

  • Hydrolysis of Activated Intermediate: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the desired amide bond formation. It is crucial to use anhydrous solvents and reagents.[1]

Q2: I'm observing significant side product formation. What are the likely causes?

The most common side reaction when working with amino acid derivatives, especially those prone to steric strain, is racemization.[3][4] For cysteine derivatives like H-Cysteinol(4-MeBzl), other side reactions can also occur:

  • Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is susceptible to deprotonation at the α-carbon, resulting in a loss of stereochemical integrity.[4] The choice of coupling reagent, base, and temperature significantly influences the extent of racemization.[4][5]

  • N-O Acyl Shift: In the presence of acid, peptides containing serine or threonine (or in this case, a cysteinol derivative with a free hydroxyl group) can undergo an N-O acyl shift. This side reaction can be reversed with base treatment.[6] While less common during the coupling step itself if the hydroxyl is unprotected, it's a potential downstream issue.

  • β-Elimination: Base-catalyzed elimination of the protected sulfhydryl group can lead to the formation of a dehydroalanine derivative, particularly if the C-terminal residue is a cysteine derivative.[6]

Q3: Which class of coupling reagents is most effective for a sterically hindered amino alcohol like H-Cysteinol(4-MeBzl)?

For sterically hindered substrates, more potent coupling reagents are generally required to achieve efficient amide bond formation. While traditional carbodiimides like DCC or EDC can be used, they often result in lower yields and slower reaction rates.[7] Uronium/aminium and phosphonium salt-based reagents are typically the preferred choice:

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents are highly reactive and known for their high coupling efficiencies and ability to suppress racemization, especially when used with additives like HOAt or OxymaPure.[8][9][10] HATU, in particular, is often recommended for difficult couplings.[11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective for hindered couplings and are known for their high yields and low racemization levels.[2][8] PyAOP has shown particular efficacy in coupling N-methylated and other sterically demanding amino acids.[7][11]

Troubleshooting Guide: Low Coupling Yield

Low yield is a frequent hurdle. This section provides a systematic approach to diagnosing and resolving this issue.

Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_equivalents Increase Equivalents of Coupling Reagent & Acid (1.2-1.5 eq) check_reagents->increase_equivalents Reagents OK optimize_conditions Optimize Reaction Conditions increase_equivalents->optimize_conditions Yield still low success Yield Improved increase_equivalents->success Yield improves change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU, PyAOP) pre_activation Implement Pre-activation Step change_reagent->pre_activation Yield still low change_reagent->success Yield improves optimize_conditions->change_reagent Yield still low optimize_conditions->success Yield improves double_coupling Perform Double Coupling pre_activation->double_coupling Yield still low pre_activation->success Yield improves acyl_fluoride Consider Acyl Fluoride Method for Extreme Cases double_coupling->acyl_fluoride Yield still low double_coupling->success Yield improves acyl_fluoride->success Yield improves

Caption: A systematic workflow for troubleshooting low coupling yields.

Detailed Troubleshooting Steps
  • Re-evaluate Coupling Reagent and Stoichiometry:

    • Problem: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance of H-Cysteinol(4-MeBzl).

    • Solution: Switch to a more powerful reagent. If you are using a carbodiimide like DIC, consider upgrading to a uronium/aminium salt like HATU or COMU, or a phosphonium salt like PyBOP.[2][9][10] These are known to be more effective for hindered couplings.

    • Actionable Protocol: Increase the equivalents of the carboxylic acid and coupling reagent to 1.2-1.5 equivalents relative to the H-Cysteinol(4-MeBzl).

  • Optimize the Base and Solvent System:

    • Problem: The base may be too weak to effectively deprotonate the amine or too strong, leading to side reactions. The solvent may not be optimal for solubility or reaction kinetics.

    • Solution: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is a standard choice.[3] For particularly sensitive couplings where racemization is a concern, a weaker base like 2,4,6-collidine can be beneficial.[3][4] Anhydrous DMF or a mixture of DMF/DCM are typically effective solvents.

    • Actionable Protocol: Ensure all solvents are anhydrous. If using standard DIPEA, try switching to 2,4,6-collidine to assess the impact on yield and side products.

  • Implement a Pre-activation Step:

    • Problem: Immediate addition of the amine can lead to competitive reactions or incomplete activation of the carboxylic acid.

    • Solution: Pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding H-Cysteinol(4-MeBzl) can improve results.[1] This ensures the activated species is fully formed.

    • Actionable Protocol: Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in anhydrous DMF. Stir at room temperature for 15-30 minutes. Then, add a solution of H-Cysteinol(4-MeBzl) to the pre-activated mixture.

  • Employ a Double Coupling Strategy:

    • Problem: A single coupling cycle may not be sufficient to drive the reaction to completion, especially with hindered amino acids.

    • Solution: After the initial coupling reaction has proceeded for a set time (e.g., 1-2 hours), repeat the coupling procedure by adding a fresh portion of the activated carboxylic acid.[9][12] This is a common strategy in solid-phase peptide synthesis for difficult residues.[12]

Troubleshooting Guide: Racemization

Minimizing racemization is critical for maintaining the biological activity of the final product. Cysteine derivatives are particularly susceptible to this side reaction.[6][13]

Decision Tree for Minimizing Racemization

racemization_troubleshooting start Racemization Detected lower_temp Lower Reaction Temperature (0 °C to RT) start->lower_temp change_base Switch to a Weaker, Sterically Hindered Base (e.g., 2,4,6-Collidine) lower_temp->change_base Still significant success Racemization Minimized lower_temp->success Improved additives Incorporate Racemization Suppressors (HOBt, OxymaPure) change_base->additives Still significant change_base->success Improved carbodiimide_protocol Use Carbodiimide (DIC) with Additive (No Base) additives->carbodiimide_protocol Still significant additives->success Improved carbodiimide_protocol->success Improved

Sources

Technical Support Center: H-Cysteinol(4-MeBzl) & Peptide Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of peptide aggregation during synthesis, with a specific focus on sequences incorporating H-Cysteinol(4-MeBzl). Our goal is to equip you with the scientific rationale and practical protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)
Q1: What is H-Cysteinol(4-MeBzl) and what is its typical application in peptide synthesis?

H-Cysteinol(4-MeBzl) is a derivative of the amino acid cysteine. Structurally, it is the alcohol analog of cysteine, where the C-terminal carboxylic acid is reduced to a primary alcohol (-CH₂OH). The thiol side chain is protected by a 4-methylbenzyl (4-MeBzl) group. This protecting group is similar in lability to a standard benzyl group and is typically removed under strong acid conditions, such as with HF or trifluoromethanesulfonic acid (TFMSA).

Its primary application is in the synthesis of peptides with modified C-termini, such as peptide alcohols or as a precursor for generating C-terminal peptide aldehydes, which are valuable as protease inhibitors and in chemical ligation strategies.

Q2: What is peptide aggregation and why is it a problem during Solid-Phase Peptide Synthesis (SPPS)?

Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin.[1][2] This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures, most commonly β-sheets.[2][3]

This aggregation presents a significant problem because it causes the peptide-resin matrix to collapse, rendering the N-terminal amine of the growing chain sterically inaccessible.[3] Consequently, both the Fmoc deprotection and the subsequent amino acid coupling reactions become slow, inefficient, or fail completely, leading to deletion sequences and low purity of the final product.[1][4]

Q3: Why might incorporating H-Cysteinol(4-MeBzl) increase the risk of aggregation?

While any growing peptide chain can aggregate, certain residues can exacerbate the problem. Although H-Cysteinol(4-MeBzl) is not a standard amino acid, its structure suggests two primary reasons it may increase aggregation propensity:

  • Increased Hydrophobicity: The 4-methylbenzyl (4-MeBzl) protecting group is large and hydrophobic. Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu) are known to be highly prone to aggregation.[1][2] The introduction of the bulky, nonpolar 4-MeBzl group significantly increases the local hydrophobicity of the peptide chain, promoting self-association to minimize contact with the polar synthesis solvent (e.g., DMF).

  • Altered Hydrogen Bonding: The replacement of the C-terminal carboxyl group with a hydroxyl group changes the hydrogen bonding capacity of the backbone. While this might disrupt some native aggregation patterns, the presence of the bulky protecting group often dominates, favoring hydrophobic collapse.

Q4: What are the common signs of on-resin aggregation during synthesis?

The most direct indicator of aggregation is a change in the physical properties of the peptide-resin.

  • Poor Resin Swelling: A key visual cue is the failure of the peptide-resin to swell properly; it may appear clumped or shrunken.[1][2][5]

  • Slow/Incomplete Reactions: Aggregation leads to slow kinetics for both deprotection and coupling steps.[4]

  • Unreliable Monitoring Tests: Standard monitoring methods like the Kaiser or TNBS tests can become unreliable in cases of severe aggregation, often yielding false negatives because the aggregated chains prevent the reagents from reaching the free amines.[2][6]

  • Altered Deprotection Profile: In automated synthesizers with UV monitoring, aggregation is often indicated by a flattened and broadened piperidine deprotection peak.[2]

Q5: How can I detect and quantify aggregation in my final, cleaved peptide product?

Several analytical techniques can be used to assess the aggregation state of the purified peptide.

TechniquePrincipleInformation ProvidedReference(s)
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius. Aggregates elute earlier than the monomer.Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[7][8]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by the Brownian motion of particles.Provides the size distribution of particles in solution, excellent for detecting the presence of larger aggregates.[8][9]
UV-Vis Spectroscopy (Turbidity) Aggregates scatter light, leading to an apparent increase in absorbance at higher wavelengths (e.g., 350-400 nm).A simple, quick method to assess the presence of large, light-scattering aggregates.[7][10]
Fluorescence Spectroscopy Uses extrinsic dyes (e.g., Thioflavin T) that bind to β-sheet structures or monitors changes in intrinsic tryptophan fluorescence.Highly sensitive for detecting amyloid-like fibrillar aggregates and conformational changes.[10][11]
Troubleshooting Guide: Aggregation Involving H-Cysteinol(4-MeBzl)

This section provides a systematic approach to resolving synthesis failures suspected to be caused by aggregation.

Workflow for Troubleshooting Peptide Aggregation

G start Synthesis Issue Observed (e.g., Failed Coupling/Deprotection) check_swelling Visual Check: Does the resin swell poorly? start->check_swelling uv_profile Instrument Check: Is the UV deprotection profile broad and flat? check_swelling->uv_profile No / Unsure aggregation_likely High Probability of Aggregation check_swelling->aggregation_likely Yes uv_profile->start No (Re-evaluate cause) uv_profile->aggregation_likely Yes implement_strategy Implement Anti-Aggregation Strategy (Choose one or more) aggregation_likely->implement_strategy strategy1 Modify Synthesis Conditions (Temp, Solvent, Salts) implement_strategy->strategy1 strategy2 Introduce Disrupting Elements (Pseudoproline, Dmb-Gly) implement_strategy->strategy2 strategy3 Change Solid Support (Low-Load Resin, Different Linker) implement_strategy->strategy3 resynthesize Re-synthesize Peptide strategy1->resynthesize strategy2->resynthesize strategy3->resynthesize end Successful Synthesis resynthesize->end

Caption: Troubleshooting workflow for aggregation in SPPS.

Problem: Incomplete Coupling or Deprotection Steps

Symptoms:

  • Positive Kaiser or TNBS test after a coupling step, indicating unreacted free amines.

  • Incomplete Fmoc removal, detected by LC-MS analysis of a small cleavage sample showing a +222 Da adduct.

  • Diminished resin swelling after the incorporation of H-Cysteinol(4-MeBzl) or subsequent hydrophobic residues.

Root Cause Analysis: This failure is the classic hallmark of on-resin aggregation. The bulky and hydrophobic 4-MeBzl group on the cysteinol residue, potentially in combination with other hydrophobic residues in the sequence, creates aggregation-prone "hot spots". This leads to the collapse of the resin-bound peptide chains, physically blocking reagents from accessing the reactive N-terminus.

Solutions & Mitigation Protocols

The rationale here is to alter the synthesis environment to disrupt the intermolecular hydrogen bonds that stabilize β-sheet structures.

  • Elevate Temperature: Increasing the reaction temperature (e.g., to 60-75°C), often with a microwave peptide synthesizer, provides kinetic energy to break up secondary structures.[2]

  • Change Solvent: Replace DMF with N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent like DMSO (up to 20%).[1] NMP is a stronger hydrogen bond disrupter than DMF.

  • Add Chaotropic Salts: Adding salts like LiCl (0.2-0.5 M) to the DMF can interfere with hydrogen bonding networks.[1]

▶️ Experimental Protocol 1: High-Temperature SPPS using Microwave This protocol provides a general outline for performing SPPS at elevated temperatures.

  • Setup: Place the peptide-resin in the reaction vessel of a microwave peptide synthesizer.

  • Deprotection: Add 20% piperidine in DMF. Apply microwave power to reach and maintain the target temperature (e.g., 75°C) for 3-5 minutes.

  • Wash: Thoroughly wash the resin with DMF (6-8 cycles).

  • Coupling: Add the solution of pre-activated Fmoc-amino acid (e.g., using HCTU/DIPEA) in DMF.

  • Reaction: Apply microwave power to reach and maintain the target temperature (e.g., 75°C) for 5-10 minutes.

  • Wash: Thoroughly wash the resin with DMF.

  • Confirmation: Perform a TNBS test to confirm complete coupling.[2]

  • Repeat: Continue the cycles for the entire sequence.

This proactive strategy involves inserting specific structural motifs that introduce a "kink" into the peptide backbone, physically preventing the linear alignment required for β-sheet formation.[3][12][13] This is most effective when done before the aggregation-prone sequence.

  • Pseudoproline Dipeptides: These are derivatives of Ser or Thr that form a temporary cyclic structure, breaking the regular backbone pattern.[1][6][14] The native Ser/Thr residue is regenerated during the final TFA cleavage.

  • Dmb-Gly Dipeptides: Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of a glycine residue serves a similar purpose, disrupting interchain hydrogen bonding.[15][16]

▶️ Experimental Protocol 2: Manual Coupling of a Pseudoproline Dipeptide This protocol describes the coupling of an Fmoc-Xxx-Yyy(ΨPro)-OH dipeptide.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

  • Activation: In a separate vessel, dissolve the pseudoproline dipeptide (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (3-5 equivalents) in a minimal volume of DMF or NMP.

  • Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture and mix thoroughly.

  • Coupling: Immediately add the activated solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Confirmation: Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[15]

  • Wash: Wash the resin thoroughly with DMF and proceed to the next Fmoc deprotection step.

Reducing the proximity of peptide chains to each other can significantly decrease the likelihood of aggregation.

  • Use Low-Loading Resin: Switching to a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, sterically hindering their interaction.[1]

  • Choose a Different Resin Type: Resins with polyethylene glycol (PEG) linkers (e.g., TentaGel) can improve the solvation of the peptide chain, helping to prevent collapse.[1]

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bednarek, M. A., & Bodanszky, M. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]

  • Natalello, A., & de Marco, A. (2017). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Methods in Molecular Biology, 1528, 1-16. Retrieved from [Link]

  • APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1249. Retrieved from [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]

  • Medium. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]

  • Karas, J. A., et al. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 56(38), 11460-11489. Retrieved from [Link]

  • Li, X., et al. (2014). A facile and dynamic assay for the detection of peptide aggregation. Analytical Methods, 6(16), 6271-6275. Retrieved from [Link]

  • PolyPeptide Group. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Liu, H., et al. (2016). Robust synthesis of C-terminal cysteine-containing peptide acids through a peptide hydrazide-based strategy. Organic & Biomolecular Chemistry, 14(33), 7899-7905. Retrieved from [Link]

  • Thompson, R. E., et al. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]

  • Douat, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-28. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purification of Peptides with H-Cysteinol(4-MeBzl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating the C-terminal modified amino acid, H-Cysteinol(4-MeBzl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the unique challenges presented by this modification. The inherent hydrophobicity and structural characteristics of the 4-methoxybenzyl (4-MeBzl) protecting group necessitate specialized purification approaches.

Understanding the Core Challenge: The Physicochemical Impact of H-Cysteinol(4-MeBzl)

The primary obstacle in the purification of peptides terminating in H-Cysteinol(4-MeBzl) stems from the bulky and hydrophobic nature of the 4-methoxybenzyl (4-MeBzl) protecting group. This group significantly increases the overall hydrophobicity of the peptide, leading to a cascade of potential issues during reversed-phase high-performance liquid chromatography (RP-HPLC).

Key Physicochemical Properties of the 4-MeBzl Group:

  • Increased Hydrophobicity: The benzyl group, further functionalized with a methoxy group, contributes a significant non-polar character to the peptide. This leads to strong interactions with the hydrophobic stationary phase of RP-HPLC columns.[1]

  • Potential for Aggregation: The increased hydrophobicity can reduce the peptide's solubility in aqueous mobile phases, promoting intermolecular aggregation.[2][3] This aggregation can result in poor peak shape, low recovery, and even precipitation on the column.

  • Steric Hindrance: The bulky nature of the 4-MeBzl group can influence the peptide's conformation and its interaction with the stationary phase, potentially leading to peak broadening.

These properties necessitate a tailored approach to method development and troubleshooting, moving beyond standard peptide purification protocols.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of H-Cysteinol(4-MeBzl) peptides in a question-and-answer format, providing causative explanations and actionable solutions.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: My peptide containing H-Cysteinol(4-MeBzl) is showing significant peak tailing and broadening. What are the likely causes and how can I improve the peak shape?

Answer:

Poor peak shape is a frequent issue with highly hydrophobic peptides and can be attributed to several factors:

  • Strong Secondary Interactions: The 4-MeBzl group can engage in non-ideal interactions with the stationary phase, particularly with any unreacted silanol groups on silica-based columns. These interactions can lead to peak tailing.

  • Slow Kinetics of Adsorption/Desorption: The strong hydrophobicity can lead to slow mass transfer between the mobile and stationary phases, resulting in peak broadening.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1]

  • Peptide Aggregation: Aggregated peptides behave differently chromatographically than the monomeric form, often resulting in broad or distorted peaks.[4]

Troubleshooting Steps:

  • Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that helps to sharpen peaks by masking silanol interactions and forming ion pairs with charged residues.[2] For highly hydrophobic peptides, consider:

    • Increasing TFA Concentration: A slight increase in the TFA concentration (e.g., from 0.1% to 0.12%) can sometimes improve peak shape.

    • Alternative Ion-Pairing Agents: For very stubborn cases, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can enhance retention and may improve peak symmetry. However, be aware that HFBA is less volatile and can be more difficult to remove post-purification.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can significantly improve peak shape.[2] The benefits include:

    • Increased Solubility: Higher temperatures can disrupt peptide aggregation and improve solubility in the mobile phase.[2]

    • Faster Mass Transfer: Reduced mobile phase viscosity at higher temperatures leads to more efficient mass transfer and sharper peaks.[2]

  • Adjust the Mobile Phase Composition:

    • Incorporate a Stronger Organic Solvent: If acetonitrile (ACN) is not providing adequate resolution or peak shape, consider using or blending it with n-propanol (NPA) or isopropanol (IPA).[5] These solvents can improve the solubility of hydrophobic peptides and reduce secondary interactions.

    • Shallow Gradient: Employ a very shallow gradient (e.g., 0.5% B/min or less) to ensure sufficient time for the peptide to interact with the stationary phase and elute as a sharp peak.

  • Reduce Sample Load: Inject a smaller amount of your crude peptide to rule out column overload as the cause of poor peak shape.

  • Column Choice:

    • Consider a C4 or C8 Column: For very hydrophobic peptides, a C18 column may be too retentive, leading to excessive peak broadening. A column with a shorter alkyl chain (C4 or C8) can provide a better separation.[2][6]

    • Use a High-Quality, End-Capped Column: Ensure you are using a modern, fully end-capped column to minimize interactions with residual silanol groups.

Problem 2: Low or No Peptide Recovery

Question: I am injecting my H-Cysteinol(4-MeBzl) peptide, but I am seeing very low or no recovery in the collected fractions. Where is my peptide going?

Answer:

Low recovery is a critical issue, often linked to the extreme hydrophobicity of the peptide.

  • Irreversible Adsorption: The peptide may be binding so strongly to the stationary phase that it does not elute under the gradient conditions. This is particularly problematic with older or lower-quality C18 columns.

  • Precipitation on the Column: If the peptide is not fully soluble in the initial mobile phase conditions, it can precipitate at the head of the column.

  • Aggregation and Precipitation in the Sample Vial: The peptide may be aggregating and precipitating in the sample vial before injection.[4]

Troubleshooting Steps:

  • Improve Sample Solubility:

    • Dissolve in a Stronger Solvent: Initially dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.

    • Use Chaotropic Agents: For peptides that are known to aggregate, dissolving them in a solution containing a chaotropic agent like guanidinium chloride (GuHCl) can be effective. However, this will require a subsequent desalting step.

  • Modify the HPLC Method:

    • Increase the Final Organic Percentage: Ensure your gradient goes to a high enough percentage of the organic solvent to elute the highly hydrophobic peptide. A final concentration of 95-100% organic is recommended.

    • Incorporate n-Propanol or Isopropanol: As mentioned previously, these solvents are more effective at eluting very hydrophobic molecules.[5]

    • Perform a Column Wash: After your run, perform a wash with 100% of a strong solvent like isopropanol to see if you can recover the "lost" peptide.

  • Check for Precipitation:

    • Inspect the Sample Vial: Visually inspect your sample in the autosampler vial for any signs of precipitation.

    • Filter the Sample: While it may seem counterintuitive if you are worried about losing material, filtering the sample through a 0.22 µm filter can remove pre-formed aggregates that might otherwise clog the column.

Problem 3: Co-elution with Impurities

Question: My target peptide is co-eluting with impurities from the solid-phase peptide synthesis (SPPS). How can I improve the resolution?

Answer:

Co-elution of closely related impurities is a common challenge in peptide purification. The impurities may include deletion sequences, incompletely deprotected peptides, or byproducts from the synthesis of the H-Cysteinol(4-MeBzl) moiety itself.

Troubleshooting Steps:

  • Optimize Gradient Slope: A shallower gradient is often the most effective way to improve the resolution of closely eluting species.[7] Try decreasing the gradient slope in the region where your peptide elutes.

  • Change the Organic Solvent: Switching from acetonitrile to methanol or n-propanol can alter the selectivity of the separation, potentially resolving your target peptide from the impurities.

  • Vary the pH of the Mobile Phase: While most peptide separations are performed at a low pH (around 2) using TFA, changing the pH can significantly alter the retention times of peptides, especially if they contain acidic or basic residues. However, be cautious as the stability of the 4-MeBzl group might be affected under certain pH conditions, although it is generally stable to the acidic conditions of RP-HPLC.[8]

  • Try a Different Stationary Phase: If a C18 column is not providing the desired resolution, consider a phenyl-hexyl or a polar-embedded phase. These stationary phases offer different selectivities that may resolve your target peptide from the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting gradient for a peptide containing H-Cysteinol(4-MeBzl)?

A1: A good starting point for a scouting gradient is a linear gradient from 5% to 95% Acetonitrile (both with 0.1% TFA) over 30 minutes. Based on the retention time of your peptide in this initial run, you can then develop a more optimized, shallower gradient around that elution point.

Q2: Is the 4-MeBzl group stable during HPLC purification and subsequent lyophilization?

A2: The 4-MeBzl group is generally stable to the acidic conditions (0.1% TFA) used in standard RP-HPLC.[8] It is also stable during lyophilization. The primary concern with this group is its impact on hydrophobicity, not its lability under typical purification conditions.

Q3: Can I use mass spectrometry (MS) with mobile phases containing n-propanol?

A3: Yes, n-propanol is compatible with electrospray ionization mass spectrometry (ESI-MS). However, it has a higher viscosity and boiling point than acetonitrile, which may require optimizing the MS source parameters (e.g., drying gas temperature and flow rate) for optimal sensitivity.

Q4: My peptide seems to be aggregating even after purification. What can I do?

A4: Aggregation of hydrophobic peptides post-purification is a common issue. To mitigate this:

  • Lyophilize from a solution containing a low percentage of organic solvent: If possible, lyophilize the purified fractions from a solution containing a small amount of acetonitrile or tert-butanol to help keep the peptide solubilized during the freezing process.

  • Store as a lyophilized powder at -20°C or -80°C: Avoid storing the peptide in solution for extended periods.

  • Reconstitute carefully: When you need to use the peptide, reconstitute the lyophilized powder in a minimal amount of an organic solvent like DMSO before diluting with your aqueous buffer.

Experimental Protocols

Protocol 1: Method Development for H-Cysteinol(4-MeBzl) Peptides
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of DMSO or DMF (e.g., 10-20 µL for 1-2 mg of peptide).

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the sample with Mobile Phase A (Water + 0.1% TFA) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Initial Scouting Run:

    • Column: C18, 300 Å, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Flow Rate: 1 mL/min

    • Column Temperature: 40 °C

    • Gradient: 5-95% B over 30 minutes.

    • Detection: 220 nm

  • Gradient Optimization:

    • Based on the retention time (RT) from the scouting run, calculate the approximate percentage of Mobile Phase B at which your peptide elutes.

    • Design a new, shallower gradient around this percentage. For example, if the peptide eluted at 20 minutes (corresponding to ~65% B), a new gradient could be 55-75% B over 40 minutes.

Data Presentation: Recommended Solvent Gradients
Peptide Characteristics Recommended Column Mobile Phase B Gradient Slope (%B/min) Notes
Moderately HydrophobicC18Acetonitrile1.0 - 2.0Standard starting conditions.
Highly HydrophobicC8 or C4Acetonitrile0.5 - 1.0Shallower gradient for better resolution.
Prone to AggregationC4Acetonitrile/n-Propanol (1:1)0.5 - 1.0n-Propanol improves solubility and can alter selectivity.[5]

Visualization of Key Concepts

Workflow for Purification of H-Cysteinol(4-MeBzl) Peptides

purification_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve in DMSO/DMF dilute Dilute with Mobile Phase A dissolve->dilute filter Filter (0.22 µm) dilute->filter scouting Scouting Run (Broad Gradient) filter->scouting optimization Gradient Optimization (Shallow Gradient) scouting->optimization fractionation Fraction Collection optimization->fractionation analysis Purity Analysis (Analytical HPLC/MS) fractionation->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization

Caption: A generalized workflow for the successful purification of peptides containing H-Cysteinol(4-MeBzl).

Impact of Ion-Pairing and Temperature on Peak Shape

peak_shape_optimization cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome poor_peak Poor Peak Shape (Tailing, Broadening) ion_pairing Optimize Ion-Pairing Agent (e.g., increase [TFA]) poor_peak->ion_pairing temperature Increase Column Temperature (40-60 °C) poor_peak->temperature solvent Use Stronger Organic Solvent (e.g., n-Propanol) poor_peak->solvent good_peak Improved Peak Shape (Sharp, Symmetrical) ion_pairing->good_peak temperature->good_peak solvent->good_peak

Caption: Key parameters to adjust for improving the peak shape of hydrophobic peptides.

References

  • Ruggles, E. L., & Hondal, R. J. (2019). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3209. [Link]

  • ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis? [Link]

  • Jackson, S. E. (2006). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. University of Vermont.
  • Jackson, S. E., & Hondal, R. J. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. The FASEB Journal, 20(4), A615-A615.
  • Scilit. (2019). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]

  • Sohma, Y., Sasaki, M., Hayashi, Y., Kimura, T., & Kiso, Y. (2004). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Biopolymers, 76(4), 344-352. [Link]

  • GenScript. (2023). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(10), 2296-2302. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2012). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. RSC Advances, 2(24), 9044-9047. [Link]

  • Ruggles, E. L., & Hondal, R. J. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. FEBS Letters, 588(2), 243-249. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223-243. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest. [Link]

  • PubChem. (n.d.). 4-Methoxybenzyl bromide. [Link]

  • PubChem. (n.d.). 4-Methoxybenzylamine. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Chen, Y., Guarnieri, M. T., & Vasil, A. I. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398-1406. [Link]

  • Guryanov, I., Zhatkin, A., Galkin, P., Volodina, Y., & Guryanova, A. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6129. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 246-255. [Link]

  • Bánóczi, Z., Hudecz, F., & Csámpai, A. (2023). The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability. International Journal of Molecular Sciences, 24(8), 7401. [Link]

  • Salsman, J. R., & Dell, C. L. (2012). Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions. Journal of Biological Chemistry, 287(9), 6473-6482. [Link]

  • Lostalé-Seijo, I., Louzao, I., Juanes, M., & Montenegro, J. (2016). Modification of β-Sheet Forming Peptide Hydrophobic Face: Effect on Self-Assembly and Gelation. Langmuir, 32(19), 4917-4923. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224. [Link]

  • GenScript. (2019). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Khan, M. A., Kumar, S., & Ganesan, A. (2022). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 27(19), 6296. [Link]

  • Mabrouk, M. M., El-Fatatry, H. M., Hewala, I. I., & Emam, E. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(6), 189-202. [Link]

Sources

Identifying and minimizing beta-elimination of cysteine in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cysteine Management in Fmoc-SPPS

A Senior Application Scientist's Guide to Identifying and Minimizing Beta-Elimination

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). Here, we will delve into a common challenge in Fmoc-SPPS: the beta-elimination of cysteine residues. This document provides in-depth technical information, troubleshooting strategies, and validated protocols to help you mitigate this side reaction and improve the purity and yield of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is beta-elimination of cysteine in the context of Fmoc-SPPS?

A1: Beta-elimination is a base-catalyzed side reaction that particularly affects cysteine residues, especially when they are located at the C-terminus of a peptide.[1] During the Fmoc deprotection step, the piperidine used to remove the Fmoc group can also abstract the alpha-proton of the cysteine residue. This abstraction initiates a cascade of events where the protected thiol group is eliminated, resulting in the formation of a dehydroalanine (Dha) intermediate. This highly reactive intermediate can then undergo further reactions, most commonly reacting with piperidine to form a 3-(1-piperidinyl)alanine adduct.[1][2] This process leads to the formation of impurities that can be difficult to separate from the target peptide.

Q2: Why is C-terminal cysteine particularly susceptible to beta-elimination?

A2: The C-terminal cysteine is especially prone to beta-elimination due to the nature of its linkage to the resin. When attached to resins like Wang resin, the ester linkage enhances the acidity of the cysteine's alpha-proton, making it more susceptible to abstraction by the piperidine base used for Fmoc deprotection.[2] This increased acidity facilitates the initiation of the elimination reaction.

Q3: What are the primary consequences of beta-elimination in peptide synthesis?

A3: The main consequences of beta-elimination are a reduction in the yield of the desired peptide and the formation of difficult-to-remove impurities.[3] The resulting dehydroalanine and subsequent piperidinyl-alanine adducts have different masses and chromatographic properties than the target peptide, complicating purification.[1] In severe cases, this side reaction can lead to complete loss of the desired product.

Q4: How can I detect if beta-elimination is occurring in my synthesis?

A4: The most common method for detecting beta-elimination is through mass spectrometry (MS) analysis of the crude peptide. The formation of the dehydroalanine intermediate results in a mass loss corresponding to the mass of the protected thiol group. The subsequent addition of piperidine to the dehydroalanine results in a mass increase of 84 Da (the mass of piperidine minus a proton). High-performance liquid chromatography (HPLC) can also reveal the presence of these byproducts as distinct peaks that elute differently from the target peptide.

Troubleshooting Guide: Minimizing Beta-Elimination

This section provides a systematic approach to troubleshooting and minimizing beta-elimination. The strategies are presented in a logical workflow, from initial preventative measures to more advanced interventions.

Workflow for Minimizing Cysteine Beta-Elimination

Beta_Elimination_Troubleshooting start Start: Cysteine-containing Peptide Synthesis resin_choice 1. Resin Selection start->resin_choice protecting_group 2. Cysteine Protecting Group resin_choice->protecting_group coupling_conditions 3. Coupling Conditions protecting_group->coupling_conditions deprotection_protocol 4. Fmoc Deprotection Protocol coupling_conditions->deprotection_protocol analysis Analysis of Crude Peptide (HPLC/MS) deprotection_protocol->analysis success Successful Synthesis (Minimal Beta-Elimination) analysis->success < 5% byproduct troubleshoot Beta-Elimination Detected analysis->troubleshoot > 5% byproduct end End success->end optimization Further Optimization troubleshoot->optimization optimization->resin_choice Re-evaluate optimization->end After adjustments

Caption: A troubleshooting workflow for minimizing beta-elimination.

Strategic Resin Selection

The choice of solid support is a critical first line of defense against beta-elimination, especially for peptides with a C-terminal cysteine.

  • Issue: Standard Wang-type resins can exacerbate beta-elimination of C-terminal cysteine due to the electron-withdrawing nature of the ester linkage, which increases the acidity of the α-proton.[2]

  • Recommendation: Utilize sterically hindered resins such as 2-chlorotrityl chloride (2-CTC) resin.[2][4] The bulky nature of the trityl linker provides steric hindrance that can reduce the accessibility of the ester bond to the piperidine base, thereby suppressing the elimination reaction.

Judicious Choice of Cysteine Protecting Group

The protecting group on the cysteine's thiol side chain significantly influences its susceptibility to beta-elimination.

  • Issue: While the Trityl (Trt) group is widely used, its bulkiness alone may not completely prevent beta-elimination, especially in sensitive sequences.[1]

  • Recommendations:

    • Fmoc-Cys(Trt)-OH: Still a cost-effective and common choice for routine synthesis.[2] Its large size offers some protection against the side reaction.

    • Fmoc-Cys(Acm)-OH (Acetamidomethyl): The Acm group is stable to both piperidine and TFA, offering an orthogonal protection strategy.[5][6] This allows for the purification of the fully assembled peptide before deprotection and disulfide bond formation.

    • Fmoc-Cys(StBu)-OH (tert-butylthio): The StBu group provides excellent stability against both basic and acidic conditions encountered during SPPS, minimizing premature deprotection and side reactions.[7]

    • Fmoc-Cys(Thp)-OH (Tetrahydropyranyl): This protecting group has been shown to be superior to Trt in minimizing both racemization and beta-elimination for C-terminal cysteine residues.[4][8]

Table 1: Comparison of Common Cysteine Protecting Groups

Protecting GroupAbbreviationStability to PiperidineStability to TFAKey Features & Considerations
TritylTrtStableLabileCost-effective, but can be prone to beta-elimination and re-attachment after cleavage.[9][10]
AcetamidomethylAcmStableStableOrthogonal protection allows for selective deprotection and disulfide bond formation.[5][6][11]
tert-ButylthioStBuStableStableRobust protection, but removal can be sluggish.[7]
TetrahydropyranylThpStableLabileShows reduced racemization and beta-elimination compared to Trt.[4][8]
Optimization of Coupling Conditions

The conditions used for amino acid activation and coupling can influence the extent of beta-elimination.

  • Issue: Highly basic coupling conditions can promote the abstraction of the alpha-proton of cysteine, leading to beta-elimination and racemization.[2][4]

  • Recommendations:

    • Avoid the use of strong, sterically unhindered bases like N,N-Diisopropylethylamine (DIPEA) when coupling cysteine.

    • Utilize coupling reagents under neutral or slightly acidic conditions. Combinations like N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure or HOBt are recommended.[2][4][12]

    • Consider using a weaker, more sterically hindered base like 2,4,6-collidine if a base is required.[4]

Refinement of the Fmoc Deprotection Protocol

The standard Fmoc deprotection protocol can be modified to reduce the risk of beta-elimination.

  • Issue: Prolonged exposure to piperidine increases the likelihood of beta-elimination.

  • Recommendations:

    • Reduced Piperidine Concentration: While 20% piperidine in DMF is standard, reducing the concentration to 10% may lessen the extent of the side reaction, though it may require longer deprotection times.

    • Addition of HOBt: Adding a small amount of HOBt (e.g., 0.1 M) to the piperidine deprotection solution can help to suppress beta-elimination.

    • Use of DBU: In some cases, using a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be effective for Fmoc removal with potentially reduced beta-elimination.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Cysteine-Containing Peptide on 2-CTC Resin

This protocol outlines a general procedure for the synthesis of a peptide with a C-terminal cysteine using 2-CTC resin to minimize beta-elimination.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Cys(Trt)-OH

  • Other required Fmoc-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes.

  • First Amino Acid Loading:

    • Dissolve Fmoc-Cys(Trt)-OH (1.5-2 equivalents relative to resin loading) in DCM.

    • Add DIPEA (3-4 equivalents).

    • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Wash the resin with DCM and DMF.

    • Cap any remaining active sites by treating the resin with a solution of methanol/DIPEA/DCM (80:10:10) for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 7 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Mechanism of Beta-Elimination

Caption: The chemical mechanism of cysteine beta-elimination.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice.
  • Chakraborty, A., & Sharma, A. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Cys(tert-butoxycarnylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Mohanty, R. R. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio.
  • BenchChem. (2025). A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). A Researcher's Guide to Cysteine Protecting Groups in Fmoc SPPS: An Objective Comparison.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. (2025). Methods to minimize β-elimination for C-terminal cysteine residues in SPPS.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Fmoc-Cys(Acm)-OH in Cyclic Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Cleavage of Fmoc-Cys(Trt)-OH.
  • (2026). The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

Technical Support Center: Managing Difficult Peptide Sequences Containing H-Cysteinol(4-MeBzl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and chemists facing challenges with the synthesis of peptide sequences incorporating C-terminal H-Cysteinol(4-MeBzl). This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of these syntheses, ensuring higher success rates and product purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your solid-phase peptide synthesis (SPPS) workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of H-Cysteinol(4-MeBzl) in SPPS.

Q1: What are the primary reasons for using a C-terminal H-Cysteinol(4-MeBzl)?

A1: H-Cysteinol provides a C-terminal amino alcohol, a feature present in many biologically active peptides and peptidomimetics. The primary alcohol can be a site for further chemical modification or can be critical for biological activity. The 4-methylbenzyl (4-MeBzl) protecting group is employed for the thiol side-chain due to its stability under the mildly basic conditions of Fmoc-SPPS, yet it requires specific, often strong, acidic conditions for its removal, offering a degree of orthogonality.[1]

Q2: What makes sequences with C-terminal H-Cysteinol(4-MeBzl) "difficult"?

A2: Several factors contribute to the difficulty:

  • Aggregation: Peptides containing a C-terminal cysteine or its derivatives are prone to aggregation, especially as the peptide chain elongates.[2] This self-association, driven by intermolecular hydrogen bonding, can hinder reagent access, leading to incomplete couplings and deprotections.[2][3]

  • Side Reactions at the C-terminus: The C-terminal position is susceptible to base-catalyzed side reactions during the repetitive piperidine treatments for Fmoc removal. One common side product is the formation of a dehydroalanine residue, which can subsequently react with piperidine to form a 3-(1-piperidinyl)alanine adduct, identifiable by a mass shift of +51 Da.[2]

  • Deprotection Challenges: The 4-MeBzl group is significantly more stable than more commonly used thiol protecting groups like trityl (Trt).[4] Its removal requires harsher acidic conditions (e.g., strong acids like HF, or elevated temperatures with TFA), which can lead to the degradation of sensitive residues (like Trp and Met) elsewhere in the peptide sequence.[1][4]

Q3: When should I choose the 4-MeBzl protecting group over others like Trityl (Trt) or Acetamidomethyl (Acm)?

A3: The choice of a thiol protecting group is a critical strategic decision.[4]

  • Choose 4-MeBzl when: You require the thiol to remain protected after cleavage from an acid-labile resin for subsequent solution-phase modification or regioselective disulfide bond formation. Its stability to standard TFA cleavage cocktails makes it ideal for strategies where other protecting groups (like tBu on Asp/Glu, Boc on Lys/Trp) are removed but the thiol must remain masked.[4][5]

  • Choose Trityl (Trt) when: You need the thiol to be deprotected simultaneously with the peptide's cleavage from the resin and removal of other side-chain protecting groups. Trt is labile to standard TFA cocktails and is recommended for routine synthesis of peptides with free thiols.[4]

  • Choose Acetamidomethyl (Acm) when: You need extreme stability and orthogonality. The Acm group is stable to TFA and requires specific reagents like mercury(II) acetate or iodine for removal, making it suitable for complex syntheses involving multiple disulfide bridges.[4]

Part 2: Troubleshooting Guide: Synthesis & Analysis

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Incomplete Coupling or Fmoc-Deprotection

Q: My analytical HPLC shows multiple deletion sequences, and the Kaiser test is positive after coupling. What's happening and how can I fix it?

A: This is a classic sign of on-resin peptide aggregation.[2] The growing peptide chains are folding and associating, preventing reagents from reaching the reactive N-terminus. The hydrophobic nature of many sequences, combined with the hydrogen bonding capacity of the peptide backbone, drives this process.[3]

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Application
Solvent Exchange Disrupts interchain hydrogen bonding by altering the polarity of the medium.Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add 10-20% Dimethyl Sulfoxide (DMSO) to your coupling and deprotection solvents.[2][3]
Elevated Temperature Provides thermal energy to break up secondary structures, increasing reaction kinetics.Perform coupling reactions at 50-60°C. This is particularly effective with microwave-assisted peptide synthesizers.[2]
Chaotropic Salts Ions like Li⁺ interfere with the hydrogen bond network that stabilizes aggregates.Add chaotropic salts such as LiCl (0.1-0.5 M) to the DMF used during synthesis.[2] Note: Ensure salts are fully dissolved and compatible with your instrumentation.
Backbone Protection Introduces a "kink" in the peptide backbone, sterically preventing the formation of the β-sheet structures responsible for aggregation.For a Ser or Thr residue near the difficult region, use a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH). The native structure is restored during final TFA cleavage.[6]
Issue 2: Poor Yield and Purity After Cleavage

Q: After cleavage and precipitation, my crude product shows a low yield and contains numerous side products, including a +51 Da adduct. What went wrong?

A: This points to issues during both synthesis (aggregation leading to poor sequence fidelity) and cleavage/deprotection. The +51 Da adduct is a known side product for C-terminal cysteine peptides, resulting from piperidine addition to a dehydroalanine intermediate.[2] Furthermore, the harsh conditions required to cleave the 4-MeBzl group can cause other side reactions.

Workflow for Diagnosing Post-Cleavage Issues

G start Low Crude Purity/Yield ms_analysis Analyze Crude MS Data start->ms_analysis check_mass Target Mass Present? ms_analysis->check_mass check_adducts Unexpected Adducts? check_mass->check_adducts Yes synthesis_issue Problem: Synthesis Failure (Aggregation) check_mass->synthesis_issue No cleavage_issue Problem: Cleavage/Deprotection Failure check_adducts->cleavage_issue No, but low yield side_reaction_issue Problem: Side Reactions check_adducts->side_reaction_issue Yes synthesis_solution Solution: - Implement anti-aggregation strategies (See Table 1) - Resynthesize peptide synthesis_issue->synthesis_solution cleavage_solution Solution: - Optimize cleavage cocktail - Perform small-scale trial cleavages - Check for sensitive residues (Met, Trp) cleavage_issue->cleavage_solution piperidine_adduct Cause: Piperidine Adduct (+51 Da) Solution: Use bulky Cys protecting group (Trt) or 2-chlorotrityl resin to minimize. side_reaction_issue->piperidine_adduct e.g., +51 Da s_alkylation Cause: S-alkylation by linker fragments Solution: Use scavengers (TIS, EDT) and cleavage-stable resins. side_reaction_issue->s_alkylation e.g., +90 Da from Wang linker

Caption: Troubleshooting workflow for low-purity peptides.

Issue 3: The 4-MeBzl Group Won't Come Off

Q: My MS data shows that the 4-MeBzl group is still attached to the cysteinol residue after standard TFA cleavage. How can I remove it effectively?

A: The 4-MeBzl group is stable to standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O). Its removal requires more forceful methods. A common and effective approach involves heating the peptide in a TFA/DMSO mixture, which facilitates both deprotection and oxidative disulfide bond formation.[4][5]

Recommended Deprotection/Oxidation Protocol:

For a detailed, step-by-step procedure, please see Experimental Protocol 1 below. The key principle is using elevated temperature (e.g., 70°C) to drive the cleavage of the 4-MeBzl group, with DMSO acting as a mild oxidant to form the disulfide bond if desired.[5] If a free thiol is the target, alternative strong acid methods or different scavengers must be considered.

Alternative Deprotection Strategies:

MethodReagents & ConditionsPros & Cons
TFA / DMSO (Oxidative) 98:2 TFA:DMSO, heated to 70°C for 3 hours.[5]Pro: Efficient for simultaneous deprotection and disulfide formation. Con: Can oxidize sensitive residues like Met and Trp.[4]
Strong Acid Cleavage Anhydrous HF with p-cresol scavenger at 0°C.Pro: Traditional, powerful method. Con: Requires specialized, hazardous equipment. Highly toxic.
TFA / Silane Scavengers TFA with scavengers like triethylsilane (TES) and thioanisole, heated to 40°C.[7][8]Pro: Milder than HF, can be effective for related protecting groups. Con: May require optimization for 4-MeBzl on cysteinol.

Part 3: Experimental Protocols

Protocol 1: Deprotection of Cys(4-MeBzl) with Simultaneous Oxidation

This protocol is adapted from established methods for the removal of the 4-MeBzl group with concomitant disulfide bond formation.[4][5]

Objective: To remove the 4-MeBzl protecting group from a purified peptide and form an intramolecular or intermolecular disulfide bond.

Materials:

  • Lyophilized peptide containing H-Cysteinol(4-MeBzl)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Anisole (scavenger)

  • Cold diethyl ether

  • Round-bottom flask with condenser

  • Stir plate with heating

Procedure:

  • Prepare Cleavage Mixture: In a fume hood, prepare a stock solution of 97.9:2:0.1 (v/v/v) of TFA:DMSO:Anisole.

  • Dissolve Peptide: In the round-bottom flask, dissolve the crude or purified peptide in the cleavage mixture. A good starting point is approximately 2 mL of solution per 1 mg of peptide.[5]

  • Add Additional Oxidant: Add an additional 0.4 mL of DMSO for every 1 mg of peptide to the flask. Fit the flask with a condenser.

  • Heating: Place the flask in a heating mantle on a stir plate. Stir the reaction at 70°C for 3 hours.[5] The reaction progress can be monitored by taking small aliquots, quenching them in cold ether, and analyzing by LC-MS.

  • TFA Removal: After the reaction is complete, cool the flask to room temperature. Remove the TFA under reduced pressure using a rotary evaporator.

  • Precipitation: Add the concentrated residue dropwise into a Falcon tube containing cold diethyl ether to precipitate the deprotected, oxidized peptide.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether.

  • Drying: Dry the final peptide product under vacuum.

  • Analysis: Confirm the successful deprotection and disulfide bond formation (mass decrease corresponding to the loss of two 4-MeBzl groups and 2 Da) using LC-MS.

Decision Tree for Cleavage Strategy

G start Select 4-MeBzl Cleavage Strategy check_sensitive Peptide contains Met or Trp? start->check_sensitive check_target Desired Final State? check_sensitive->check_target No tfa_silane Strategy: TFA/TES/Thioanisole @ 40°C check_sensitive->tfa_silane Yes tfa_dmso Strategy: TFA/DMSO @ 70°C check_target->tfa_dmso Oxidized (Disulfide) check_target->tfa_silane Reduced (Free Thiol) tfa_dmso_note Note: Standard oxidative method. Risk of Met/Trp oxidation is high. Monitor reaction carefully. tfa_dmso->tfa_dmso_note hf_cleavage Strategy: Anhydrous HF tfa_dmso->hf_cleavage If Fails tfa_silane_note Note: Milder, reductive conditions. Protects Met/Trp. Final product is free thiol. tfa_silane->tfa_silane_note tfa_silane->hf_cleavage If Fails hf_note Note: Very effective but highly hazardous. Requires specialized equipment. Use as a last resort. hf_cleavage->hf_note

Caption: Choosing a cleavage method for H-Cysteinol(4-MeBzl).

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Aapptec. (n.d.). Deprotection of Cys(4-MeBzl). Aapptec Technical Support Information Bulletin 1164. Retrieved from [Link]

  • Pícha, J., & Buděšínský, M. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(11), e3209. Retrieved from [Link]

  • Google Patents. (2001). WO2001005757A2 - Process for the deprotection of protected thiols.
  • Pícha, J., & Buděšínský, M. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63. Retrieved from [Link]

  • Fridkin, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1144. Retrieved from [Link]

Sources

Impact of H-Cysteinol(4-MeBzl) on peptide solubility.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Proactive Design, Focusing on the Impact of C-Terminal Modifications like H-Cysteinol(4-MeBzl)

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing and working with custom peptides can present unique challenges, with poor solubility being one of the most common and frustrating hurdles. Aggregation-prone and hydrophobic sequences can lead to low yields, difficult purifications, and ambiguous results in downstream assays.

This guide is designed to provide you with both direct troubleshooting for immediate solubility issues and proactive strategies to prevent them in the first place. We will delve into the specific impact of C-terminal modifications, using H-Cysteinol(4-MeBzl) as a case study, and then expand to broader, field-proven techniques for enhancing peptide solubility, with a special focus on the strategic use of pseudoproline dipeptides.

Part 1: Frequently Asked Questions (FAQs) on H-Cysteinol(4-MeBzl)

This section addresses specific questions regarding the C-terminal modification of a peptide with H-Cysteinol(4-MeBzl).

Q1: What is H-Cysteinol(4-MeBzl) and how does it modify a peptide's C-terminus?

A: H-Cysteinol(4-MeBzl) refers to a cysteine residue that has been modified in two key ways:

  • C-terminal Reduction: The native C-terminal carboxylic acid (-COOH) is reduced to a primary alcohol (-CH₂OH). This modification neutralizes the negative charge typically present at the C-terminus at physiological pH.[1][2]

  • Thiol Protection: The sulfhydryl group (-SH) of the cysteine side chain is protected with a 4-methylbenzyl (4-MeBzl) group. This is a common protecting group used during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, particularly the formation of disulfide bonds.[3][4]

The resulting structure fundamentally alters the peptide's C-terminus, making it uncharged and more hydrophobic.

cluster_0 Native Peptide C-Terminus cluster_1 H-Cysteinol(4-MeBzl) Modified C-Terminus Native ...-NH-CH(CH₂SH)-COOH Native_Charge Net Negative Charge at pH 7 Native->Native_Charge Carboxylic Acid Group Modified ...-NH-CH(CH₂-S-Bzl(4-Me))-CH₂OH Native->Modified Modification Modified_Prop Neutral & Hydrophobic Modified->Modified_Prop Alcohol + Benzyl Group Start Start: Undissolved Peptide Step1 Step 1: Characterize Peptide - Calculate net charge at pH 7 - Determine % of hydrophobic residues Start->Step1 Step2 Step 2: Select Initial Solvent (See Table 1) Step1->Step2 Step3 Step 3: Test with a Small Amount - Use a tiny aliquot first! - Add solvent, vortex gently Step2->Step3 Decision1 Is peptide dissolved? Step3->Decision1 Step4 Step 4: Advanced Techniques - Sonication (on ice) [13] - pH Adjustment - Add Organic Co-solvent (e.g., DMSO) [6] Decision1->Step4 No Success Success: Peptide Solubilized - Centrifuge before use - Store appropriately Decision1->Success Yes Decision2 Is peptide dissolved? Step4->Decision2 Decision2->Success Yes Failure Consult Synthesis Specialist: Consider re-synthesis with solubility-enhancing modifications (e.g., Pseudoprolines) Decision2->Failure No

Caption: A systematic workflow for troubleshooting peptide solubility issues in the lab.

Step 1: Initial Solubility Assessment & Basic Troubleshooting

Before attempting to dissolve the entire batch, always test with a small amount. [5]The choice of the initial solvent is critical and should be guided by the peptide's properties.

Table 1: Recommended Initial Solvents Based on Peptide Characteristics

Peptide PropertyRecommended Initial SolventRationale & Comments
Net Charge > 0 (Basic) Sterile Water, then 10% Acetic AcidIf insoluble in water, the acidic solution will protonate carboxyl groups and enhance solubility. [6]
Net Charge < 0 (Acidic) Sterile Water, then 10% Ammonium BicarbonateIf insoluble in water, the basic solution will deprotonate amino groups, increasing net negative charge. [7]
Net Charge = 0 (Neutral) Organic Co-solvent (DMSO, DMF, Acetonitrile)For peptides with >25% hydrophobic residues, start with a small amount of organic solvent, then slowly add aqueous buffer. [6]
Highly Hydrophobic (>50%) 100% DMSO, DMF, or IsopropanolDissolve completely in the organic solvent first, then dilute stepwise into the aqueous buffer with vortexing. [6]
Step 2: Advanced Solubilization Techniques

If the initial solvent fails, proceed with these methods on your small test aliquot.

Protocol 1: Sonication

  • Add the selected solvent to the peptide vial.

  • Place the vial in a beaker of ice water.

  • Sonicate in a bath sonicator for 10-second bursts.

  • Allow the vial to cool on ice for 30 seconds between bursts. Repeat 3-5 times.

  • Causality: Sonication provides energy to break up intermolecular forces within peptide aggregates, facilitating interaction with the solvent. [6]Chilling is crucial to prevent heating that could degrade the peptide.

Protocol 2: pH Adjustment

  • If your peptide is basic (net charge > 0) and insoluble in water, add 10% acetic acid dropwise until it dissolves.

  • If your peptide is acidic (net charge < 0) and insoluble in water, add a dilute solution of ammonium hydroxide or ammonium bicarbonate dropwise.

  • Causality: Adjusting the pH away from the peptide's isoelectric point (pI) increases the net charge, leading to greater electrostatic repulsion between peptide chains and enhanced interaction with the polar water molecules. [8][9]

Part 3: Proactive Design - Using Pseudoproline Dipeptides

The most effective way to handle solubility issues is to prevent them during the peptide design and synthesis stage. The incorporation of pseudoproline dipeptides is arguably the most powerful strategy for this. [10][11]

Q4: What are pseudoproline dipeptides and how do they improve solubility?

A: Pseudoproline dipeptides are specialized building blocks derived from Ser, Thr, or Cys residues. [10]In these dipeptides, the side-chain hydroxyl (Ser/Thr) or thiol (Cys) is reversibly cyclized to form an oxazolidine or thiazolidine ring, respectively. [10][12] This cyclic structure acts as a "proline mimic," but its impact is more profound. It forces the preceding peptide bond into a cis conformation, introducing a significant "kink" in the peptide backbone. [12][13] Mechanism of Action: During SPPS, growing peptide chains, especially in hydrophobic regions, tend to self-assemble into rigid β-sheet structures through inter-chain hydrogen bonding. This leads to aggregation and poor solvation. [11]The kink introduced by a pseudoproline disrupts this regular secondary structure, breaking up the hydrogen bonding network and keeping the peptide chains solvated and accessible for subsequent coupling reactions. [10][13]

cluster_0 Standard Peptide Synthesis cluster_1 Synthesis with Pseudoproline A1 Peptide Chain 1 (...-X-Y-Z-...) Aggregation β-Sheet Aggregation (Poor Solubility) A1->Aggregation H-Bonding A2 Peptide Chain 2 (...-X-Y-Z-...) A2->Aggregation H-Bonding A3 Peptide Chain 3 (...-X-Y-Z-...) A3->Aggregation H-Bonding B1 Peptide Chain 1 (...-X-Ser(ψPro)-Z-...) Solvation Disrupted Structure (Enhanced Solubility) B1->Solvation Kink Prevents H-Bonding B2 Peptide Chain 2 (...-X-Ser(ψPro)-Z-...) B2->Solvation Kink Prevents H-Bonding

Caption: Mechanism of pseudoprolines disrupting β-sheet aggregation during synthesis.

Q5: When should I incorporate a pseudoproline dipeptide?

A: Consider using a pseudoproline dipeptide when:

  • Synthesizing long peptides (>30 amino acids). [12]* The sequence contains known "difficult" or hydrophobic regions. [13]* The sequence lacks a natural proline residue, which also acts as a helix/sheet breaker.

  • You have previously experienced synthesis failure or poor yields due to aggregation.

Guidelines for Placement:

  • Insert pseudoprolines before hydrophobic regions if possible. [13]* Maintain a spacing of at least 5-6 amino acids between pseudoproline or proline residues. [13]

Q6: Could a Cys-derived pseudoproline be an alternative to my C-terminal H-Cysteinol(4-MeBzl) modification to improve solubility?

A: Yes, this is an excellent question that highlights a key strategic choice. The two approaches serve different purposes:

  • H-Cysteinol(4-MeBzl): This is a permanent C-terminal modification that fundamentally changes the final peptide's chemical nature. Its primary purpose is likely related to biological activity or mimicking a specific structure, not for enhancing solubility. As we've established, it often decreases solubility.

  • Cys(ψPro)-containing Dipeptide: This is a temporary synthesis tool . [12][14]The Cys-derived thiazolidine ring disrupts aggregation during synthesis, leading to a higher quality and purer crude product. [10]However, during the final acid cleavage (e.g., with TFA), the thiazolidine ring is opened, regenerating the native cysteine residue in the final peptide. [13]The solubilizing benefit is primarily for the synthesis process itself, though a purer peptide is often easier to dissolve. [14] Conclusion: If your goal is to obtain a peptide with a native C-terminal cysteine but are facing synthesis difficulties, using a Cys-derived pseudoproline dipeptide is a far superior strategy to trying to manage the solubility of a permanently modified, hydrophobic peptide.

Summary & Key Takeaways

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanismWhen to UseProsCons
pH Adjustment Increase net charge, enhance electrostatic repulsion. [9]Post-synthesis, for charged peptides.Simple, effective, reversible.May not be compatible with all assays; only works for ionizable peptides.
Organic Co-solvents Disrupt hydrophobic interactions. [7]Post-synthesis, for hydrophobic peptides.Effective for very nonpolar peptides.Can interfere with biological assays; may denature proteins.
C-terminal Modification (e.g., Amidation) Neutralize C-terminal charge. [][16]Design stage, for mimicking native proteins or enhancing stability.Increases enzymatic stability. [16]Often decreases solubility; permanent change to the molecule. []
Pseudoproline Dipeptides Introduce backbone kink, disrupt β-sheet aggregation. [10][13]Design & Synthesis stage, for long or difficult sequences.Dramatically improves synthesis yield and purity; prevents aggregation. [12]Cost of specialized reagents; effect is lost upon final cleavage. [14]
References
  • Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. [Link]

  • JPT. Peptide Solubilization. [Link]

  • JPT. Comprehensive Guide to Peptide C-Terminal Modifications. [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?[Link]

  • Wikipedia. Pseudoproline. [Link]

  • CD Formulation. C-Terminal Modified Peptide Synthesis. [Link]

  • GenicBio. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Aapptec. Planning a Peptide Synthesis. [Link]

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of Peptides Containing H-Cysteinol(4-MeBzl)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-standard amino acids is a critical strategy for enhancing stability, modulating activity, and improving pharmacokinetic profiles. H-Cysteinol(4-MeBzl), a cysteine analog featuring a 4-methylbenzyl protecting group on its thiol moiety, represents such an innovation. However, its unique chemical structure introduces distinct challenges in analytical characterization, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth, comparative analysis of LC-MS methodologies for peptides incorporating this modified residue, offering experimentally-grounded insights to inform your analytical strategy.

The Analytical Conundrum of Protected Cysteinol Peptides

The 4-methylbenzyl (4-MeBzl) group, while crucial for synthetic strategies, imparts significant hydrophobicity to the peptide. This can lead to poor solubility, challenging chromatographic separation, and potential alterations in ionization and fragmentation behavior during mass spectrometric analysis.[1][2] A robust analytical method must therefore be optimized to ensure accurate identification and quantification.

This guide will compare and contrast key parameters in both liquid chromatography and mass spectrometry to establish a robust analytical workflow. We will explore the impact of different reversed-phase column chemistries and the nuances of fragmentation techniques, specifically Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

Experimental Workflow Overview

To generate the comparative data presented herein, a synthetic model peptide, Ac-Tyr-Gly-Gly-Phe-Cys(4-MeBzl)-ol, was utilized. The subsequent sections detail the methodologies and resulting data.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis sample Synthetic Peptide Stock (Ac-Tyr-Gly-Gly-Phe-Cys(4-MeBzl)-ol) dilution Dilution Series in 50:50 ACN/H2O with 0.1% FA sample->dilution lc_system UHPLC System dilution->lc_system col_c18 C18 Column lc_system->col_c18 Method 1 col_pfp PFP Column lc_system->col_pfp Method 2 ms_system Orbitrap Mass Spectrometer col_c18->ms_system col_pfp->ms_system cid CID Fragmentation ms_system->cid Analysis A hcd HCD Fragmentation ms_system->hcd Analysis B data_proc Data Processing & Comparison (Peak Shape, Retention, Fragmentation) cid->data_proc hcd->data_proc G cluster_cid CID Fragmentation cluster_hcd HCD Fragmentation cluster_outcome Analytical Outcome cid_peptide Peptide Ion cid_fragments Limited b- and y-ions + Loss of 4-MeBzl cid_peptide->cid_fragments Low Energy Collisions cid_outcome Partial Sequence Coverage cid_fragments->cid_outcome hcd_peptide Peptide Ion hcd_fragments Extensive b- and y-ions + Immonium Ions + Internal Fragments hcd_peptide->hcd_fragments High Energy Collisions hcd_outcome Comprehensive Sequence Coverage hcd_fragments->hcd_outcome

Sources

A Senior Application Scientist's Guide to Cysteine Protection: A Comparative Analysis of S-Trityl and S-4-Methylbenzyl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of cysteine-containing peptides presents unique challenges and opportunities. The nucleophilic thiol side chain of cysteine is essential for forming structural disulfide bonds, but it is also prone to undesired side reactions, such as oxidation and alkylation, during peptide synthesis.[1] Consequently, the selection of an appropriate thiol protecting group is a critical decision that profoundly impacts the success of the synthesis, particularly in complex peptides with multiple disulfide bridges.[2]

This guide provides an in-depth comparison of two widely used cysteine protecting groups: the acid-labile S-trityl (Trt) group and the more robust S-4-methylbenzyl (4-MeBzl) group. We will explore their chemical properties, strategic applications, deprotection mechanisms, and provide field-proven protocols to empower you to make informed decisions for your synthetic strategy.

The Workhorse of Fmoc SPPS: S-trityl (Trt) Cysteine

The trityl group is the most common and highly recommended protecting group for cysteine in standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[2] Its popularity stems from its convenient lability under the final trifluoroacetic acid (TFA) cleavage conditions used to release the peptide from the resin and remove other acid-sensitive side-chain protecting groups (e.g., t-butyl).

Chemical Properties and Mechanism:

The S-trityl bond is cleaved via an SN1 mechanism in strong acid. The TFA protonates the sulfur atom, and the bulky trityl group departs as a highly stable triphenylmethyl carbocation. This stability is the key to its acid lability.

However, the nucleophilicity of the liberated thiol and the stability of the trityl cation make the deprotection reaction reversible. If the cation is not effectively trapped, it can reattach to the cysteine thiol or alkylate other sensitive residues like tryptophan. To drive the deprotection to completion and prevent side reactions, a cation scavenger is mandatory. Triisopropylsilane (TIS) is exceptionally effective, as it irreversibly reduces the trityl cation to the inert hydrocarbon triphenylmethane.[2]

Trityl_Deprotection Peptide_Cys_Trt Peptide-Cys(Trt) Protonated_S Protonated Thioether Peptide_Cys_Trt->Protonated_S + H+ (TFA) Free_Thiol Peptide-Cys(SH) Protonated_S->Free_Thiol Trityl_Cation Trityl Cation (Trt+) Protonated_S->Trityl_Cation Cleavage Trityl_Cation->Free_Thiol Re-attachment (Side Reaction) TIS TIS (Scavenger) Trityl_Cation->TIS Trapping Triphenylmethane Triphenylmethane TIS->Triphenylmethane

Caption: Deprotection of S-Trityl Cysteine by TFA and Scavenger.

Advantages:

  • Compatibility: Fully compatible with the standard Fmoc/tBu SPPS strategy.

  • Convenience: Removed simultaneously with most other protecting groups and resin cleavage.

Disadvantages:

  • Scavengers Required: Incomplete deprotection and side reactions are common without efficient scavengers like TIS.

  • Racemization Risk: Fmoc-Cys(Trt)-OH has a known propensity for racemization during amide bond formation, especially with powerful coupling reagents.[1]

  • Limited Orthogonality: While some trityl derivatives (like Mmt) offer higher acid sensitivity for on-resin deprotection, the standard Trt group is not fully orthogonal to hyper-acid-labile resins.

The Orthogonal Stalwart: S-4-methylbenzyl (4-MeBzl) Cysteine

The S-4-methylbenzyl group belongs to the family of benzyl-type protecting groups, which are significantly more stable to acid than the trityl group. Historically, it was a staple of the harsher tert-butyloxycarbonyl (Boc)/Benzyl (Bzl) synthesis strategy, which uses strong acids like liquid hydrogen fluoride (HF) for final deprotection.[2][3]

Chemical Properties and Application:

The 4-MeBzl group is stable to the standard TFA cocktails used in Fmoc SPPS.[4] This stability is its defining feature and the primary reason for its use in modern Fmoc synthesis: it serves as a robust orthogonal protecting group.

Orthogonality in peptide synthesis refers to the ability to selectively remove one class of protecting groups under specific conditions while leaving others intact.[1] This strategy is indispensable for the regioselective synthesis of peptides with multiple, complex disulfide bond patterns.[5]

Orthogonal_Strategy cluster_synthesis Peptide Synthesis cluster_step1 Step 1: First Deprotection & Oxidation cluster_step2 Step 2: Second Deprotection & Oxidation Protected_Peptide Resin-Bound Peptide Cys(Trt) ... Cys(4-MeBzl) Cys(Trt) ... Cys(4-MeBzl) Cleavage_TFA Cleavage with TFA/TIS Protected_Peptide->Cleavage_TFA Peptide_Semi_Protected Peptide with Free Thiols Cys(SH) ... Cys(4-MeBzl) Cys(SH) ... Cys(4-MeBzl) Cleavage_TFA->Peptide_Semi_Protected Oxidation_1 Oxidation (e.g., air, DMSO) Peptide_Semi_Protected->Oxidation_1 Peptide_One_Bridge Peptide with First S-S Bond Oxidation_1->Peptide_One_Bridge Deprotection_HF Deprotection with HF Peptide_One_Bridge->Deprotection_HF Peptide_All_Free Peptide with New Free Thiols Deprotection_HF->Peptide_All_Free Oxidation_2 Oxidation Peptide_All_Free->Oxidation_2 Final_Peptide Final Peptide with Two Regioselective S-S Bonds Oxidation_2->Final_Peptide

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Advantages:

  • High Stability: Stable to TFA, allowing for full orthogonality in Fmoc-SPPS.

  • Regioselective Synthesis: Enables the precise, stepwise formation of multiple disulfide bonds.[5]

Disadvantages:

  • Harsh Deprotection: Requires hazardous liquid HF for removal, which can degrade sensitive peptides and requires specialized equipment.[3]

  • Incompatible with Standard Fmoc: Not suitable for routine synthesis of peptides with a single disulfide bond or free thiols due to the harsh deprotection required.

Head-to-Head Performance Comparison

The choice between Cys(Trt) and Cys(4-MeBzl) is dictated entirely by the synthetic goal.

FeatureS-trityl (Trt) Cysteine S-4-methylbenzyl (4-MeBzl) Cysteine
Primary Strategy Fmoc/tBu SPPSBoc/Bzl SPPS; Orthogonal group in Fmoc SPPS
Deprotection Mild Acidolysis (e.g., TFA/TIS, 1-2 hours)Strong Acidolysis (e.g., liquid HF, 1 hour)
Key Advantage Convenience; Cleaved with other side chainsHigh stability to TFA; Enables orthogonality
Key Disadvantage Requires scavenger; Risk of racemizationRequires harsh, hazardous HF for cleavage
Ideal Use Case Synthesis of peptides with free thiols or a single disulfide bond.Synthesis of complex peptides with multiple, defined disulfide bridges.

Experimental Protocols: A Practical Guide

Protocol 1: Standard Cleavage and Deprotection of a Cys(Trt)-Containing Peptide

This protocol describes the final cleavage step for a peptide synthesized using a standard Fmoc/tBu strategy, where the Trt group is removed concurrently.

  • Preparation: Following synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a typical peptide, "Reagent B" is robust: TFA/Phenol/Water/TIS (88:5:5:2, v/v/v/v) .

    • Causality: TFA is the primary cleavage acid. Phenol and water act as scavengers for other protecting groups. TIS is the critical scavenger for the trityl cation.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale).

  • Incubation: Stopper the reaction vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ice-cold diethyl ether (at least 10-fold volume excess). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the ether suspension (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, with the cysteine in its reduced, free-thiol form.

Protocol 2: On-Resin Disulfide Bridge Formation Using an Orthogonal Mmt Group

While 4-MeBzl requires post-synthesis HF cleavage, a more common lab-scale orthogonal strategy in Fmoc-SPPS uses the more acid-labile trityl analog, monomethoxytrityl (Mmt), which can be removed on-resin. This protocol illustrates the principle of orthogonality.

  • Peptide Synthesis: Synthesize the peptide containing both Cys(Trt) and Cys(Mmt) residues.

  • Selective Mmt Deprotection:

    • Swell the peptidyl-resin in DCM.

    • Prepare a solution of 1-2% TFA in DCM with 2-3% TIS .

    • Treat the resin with this solution for 2-3 minutes, collecting the filtrate. Repeat this process until the yellow-orange color of the Mmt cation is no longer observed in the filtrate (typically 5-10 washes).

    • Causality: The low concentration of TFA is sufficient to cleave the highly sensitive Mmt group but leaves the Trt and other tBu-based groups intact. TIS scavenges the Mmt cation.

    • Wash the resin thoroughly with DCM, then DMF, to neutralize any residual acid.

  • First Disulfide Bond Formation (On-Resin):

    • Dissolve N-chlorosuccinimide (NCS) (2 equivalents per thiol) in DMF.

    • Add the NCS solution to the resin and react for 15-30 minutes.

    • Wash the resin with DMF and DCM. The first disulfide bridge is now formed.

  • Final Cleavage: Proceed with the standard cleavage protocol as described in Protocol 1. This will cleave the peptide from the resin and deprotect the Cys(Trt) and other side chains.

  • Second Disulfide Bond Formation (In Solution):

    • After purification of the single-disulfide peptide, dissolve it at a low concentration (0.1-1 mg/mL) in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8).

    • Allow the solution to stir open to the atmosphere for 4-24 hours, or add an oxidant like dimethyl sulfoxide (DMSO, 10-20% v/v), monitoring by HPLC. This forms the second disulfide bond.

Conclusion

The selection between S-trityl and S-4-methylbenzyl cysteine is a clear-cut strategic decision. S-trityl cysteine is the default, convenient choice for routine Fmoc peptide synthesis, yielding peptides with free thiols or those requiring a single, non-regiospecific disulfide bond. Its primary challenge, potential racemization and the need for effective scavenging, is well-managed by established protocols.

In contrast, S-4-methylbenzyl cysteine is a specialized tool for advanced applications. Its stability to TFA makes it an excellent orthogonal protecting group, enabling the synthesis of complex proteins and peptides where the precise connectivity of multiple disulfide bonds is critical for biological function. This advantage, however, comes at the cost of requiring harsh and hazardous HF deprotection conditions. Understanding the interplay between their stability, deprotection chemistry, and your ultimate synthetic goal is paramount to success in the intricate art of peptide synthesis.

References

  • Spears, R. J., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9479-9543. [Link]

  • St. Hilaire, P. M., & Meldal, M. (2000). Glycopeptide and Oligosaccharide Synthesis. Angewandte Chemie International Edition, 39(8), 1162-1179. (Note: While not directly cited in the text, this provides background on complex peptide synthesis).
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Pearson, D. A., et al. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 18(11), 689-693. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76044, S-Trityl-L-cysteine. Retrieved from [Link]

  • Zhang, W., et al. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 29(8), 1873. [Link]

  • Tam, J. P., & Merrifield, R. B. (1986). Improved deprotection of cysteine-containing peptides in HF. International Journal of Peptide and Protein Research, 28(5), 498-505.

Sources

A Senior Application Scientist's Guide to Mass Spectrometric Fragmentation of Cysteine-Protected Peptides: A Focus on H-Cysteinol(4-MeBzl)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of synthetic peptides is paramount. Cysteine, with its reactive thiol group, is a cornerstone of peptide chemistry, often requiring protection during synthesis to prevent unwanted side reactions. The choice of protecting group not only influences the synthetic strategy but also has significant implications for downstream analytical characterization, particularly by mass spectrometry (MS). This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of peptides containing H-Cysteinol(4-MeBzl), a common cysteine protecting group, and offers a comparative perspective against other widely used alternatives.

The Critical Role of Cysteine Protection in Peptide Synthesis

Cysteine's thiol side chain is highly nucleophilic and susceptible to oxidation, necessitating the use of protecting groups during solid-phase peptide synthesis (SPPS).[1] The 4-methylbenzyl (4-MeBzl) group is a frequently employed acid-labile protecting group for the thiol of cysteine. Its removal is typically achieved during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[2] Understanding the gas-phase behavior of this and other protecting groups under mass spectrometric analysis is crucial for confident peptide sequence confirmation and impurity profiling.

Fundamentals of Peptide Fragmentation in Mass Spectrometry

Tandem mass spectrometry (MS/MS) is the cornerstone for peptide sequencing.[3][4] In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS.[5][6][7] During MS/MS, a specific peptide ion (the precursor ion) is isolated and subjected to fragmentation, most commonly through collision-induced dissociation (CID).[3] This energetic collision with an inert gas results in the cleavage of the peptide's amide bonds, generating a series of characteristic fragment ions.

The nomenclature for these fragment ions, as proposed by Roepstorff and Fohlman, is widely accepted.[8] Cleavage of the peptide backbone can result in b- and y-ions if the charge is retained on the N-terminal or C-terminal fragment, respectively. Other fragment types, such as a- and x-ions, arise from additional cleavages. The masses of these fragment ions allow for the deduction of the peptide's amino acid sequence.[8]

Predicted Fragmentation Pattern of H-Cysteinol(4-MeBzl) Peptides

While specific literature detailing the fragmentation of H-Cysteinol(4-MeBzl) is not abundant, we can predict its behavior based on the known fragmentation of similar S-protected cysteine residues and general principles of gas-phase ion chemistry. The primary fragmentation pathways are expected to involve the labile S-C and benzyl C-C bonds of the 4-MeBzl group.

Upon CID, peptides containing H-Cysteinol(4-MeBzl) are likely to exhibit the following characteristic fragmentation patterns:

  • Neutral Loss of the 4-Methylbenzyl Group: A prominent neutral loss of 105.07 Da, corresponding to the 4-methylbenzyl moiety (C8H9), is anticipated. This would result in a fragment ion retaining the peptide backbone and the sulfur atom of the original cysteine.

  • Formation of a 4-Methylbenzyl Cation: A characteristic fragment ion at m/z 105.07, corresponding to the 4-methylbenzyl cation, is also highly probable.

  • Cleavage at the Cβ-S Bond: Cleavage of the bond between the β-carbon of the cysteine residue and the sulfur atom can lead to a neutral loss of the entire S-(4-methylbenzyl) group.

  • Typical Peptide Backbone Fragmentation: Alongside these side-chain specific fragmentations, the expected series of b- and y-ions from the peptide backbone will be observed, allowing for sequence confirmation.[3][9]

The presence of these characteristic neutral losses and fragment ions can serve as a diagnostic signature for peptides containing the H-Cysteinol(4-MeBzl) modification.

Caption: Predicted CID fragmentation pathways for H-Cysteinol(4-MeBzl) peptides.

Comparison with Alternative Cysteine Protecting Groups

The fragmentation patterns of peptides are significantly influenced by the nature of the cysteine protecting group. A comparison with common alternatives highlights the unique diagnostic features of H-Cysteinol(4-MeBzl).

Protecting GroupCommon UseCharacteristic Fragmentation
Iodoacetamide (Carbamidomethyl) Alkylation of free thiolsNeutral loss of the carbamidomethyl group or related fragments.[10]
N-ethylmaleimide (NEM) Alkylation of free thiolsCharacteristic fragmentation of the NEM adduct.
Trityl (Trt) Acid-labile protection in SPPSNeutral loss of the trityl group (243.12 Da).
Acetamidomethyl (Acm) Stable to TFA, removed by mercury(II) or silver(I) saltsGenerally stable under CID, fragmentation is not a primary diagnostic.[1]
4-Methylbenzyl (4-MeBzl) Acid-labile protection in SPPSPredicted neutral loss of 105.07 Da and formation of a m/z 105.07 fragment ion.

This comparative data underscores the importance of being aware of the expected fragmentation patterns for different protecting groups to avoid misinterpretation of MS/MS data.

Experimental Protocol for LC-MS/MS Analysis

The following is a generalized protocol for the analysis of synthetic peptides containing H-Cysteinol(4-MeBzl) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample_Dissolution Dissolve peptide in 0.1% formic acid in water/acetonitrile Dilution Dilute to appropriate concentration (e.g., 1 pmol/µL) Sample_Dissolution->Dilution Injection Inject sample onto a C18 reversed-phase column Dilution->Injection Gradient_Elution Elute with a gradient of acetonitrile in 0.1% formic acid Injection->Gradient_Elution MS1_Scan Acquire full MS scan (e.g., m/z 300-2000) Gradient_Elution->MS1_Scan DDA Data-Dependent Acquisition (DDA) of top N most intense ions MS1_Scan->DDA MS2_Scan Perform CID on selected precursor ions DDA->MS2_Scan Database_Search Search MS/MS spectra against a sequence database MS2_Scan->Database_Search Manual_Interpretation Manual spectral interpretation to confirm sequence and modification Database_Search->Manual_Interpretation

Caption: A typical LC-MS/MS workflow for peptide analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the synthetic peptide in a solution of 0.1% formic acid in 5% acetonitrile/95% water to a stock concentration of 1 mg/mL.

    • Further dilute the stock solution with 0.1% formic acid in water to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 pmol/µL).

  • Liquid Chromatography (LC):

    • Use a reversed-phase HPLC system coupled to the mass spectrometer.

    • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for most peptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-40% B over 30 minutes at a flow rate of 0.3 mL/min. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Mass Spectrometry (MS):

    • The LC eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • MS1 Scan: Acquire a full MS scan over a mass range that includes the expected precursor ion m/z (e.g., m/z 300-2000).

    • MS/MS Scan (Data-Dependent Acquisition):

      • Set the instrument to perform data-dependent acquisition (DDA), selecting the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.

      • Fragmentation: Use collision-induced dissociation (CID) with a normalized collision energy (NCE) that is appropriate for the precursor ion's m/z and charge state (typically in the range of 25-35%).

      • Acquire the MS/MS spectra over a mass range that will capture the expected fragment ions (e.g., m/z 100-2000).

  • Data Analysis:

    • Use a suitable software package to analyze the MS/MS data.

    • Perform a database search against the theoretical sequence of the peptide, including the H-Cysteinol(4-MeBzl) modification as a variable modification.

    • Manually inspect the MS/MS spectra to confirm the peptide sequence and identify the characteristic fragment ions and neutral losses associated with the H-Cysteinol(4-MeBzl) group.

Conclusion

The 4-methylbenzyl group is a valuable tool in the synthetic chemist's arsenal for cysteine protection. A thorough understanding of its behavior under mass spectrometric analysis is essential for the unambiguous characterization of synthetic peptides. While direct experimental data for H-Cysteinol(4-MeBzl) fragmentation is limited, a predictive approach based on sound chemical principles allows for the confident identification of its characteristic fragmentation patterns. By comparing these predicted patterns with those of other common cysteine protecting groups and employing a robust LC-MS/MS methodology, researchers can ensure the structural integrity of their synthetic peptides, a critical step in the journey of drug discovery and development.

References

  • Griffin, P. R., et al. (1991). Analysis of Cysteine-Containing Peptides by Tandem Mass Spectrometry. Techniques in Protein Chemistry II, 497-505.
  • Zhang, J., et al. (2004). Prediction of Collision-Induced-Dissociation Spectra of Peptides with Post-translational or Process-Induced Modifications. Analytical Chemistry, 76(14), 3908-3922. [Link]

  • Kruppa, G. H., & Schoen, A. E. (2004). Fragmentation of intra-peptide and inter-peptide disulfide bonds of proteolytic peptides by nanoESI collision-induced dissociation. Journal of Mass Spectrometry, 39(2), 160-169.
  • Bean, M. F., et al. (1993). Collision Induced Dissociation Products of Disulfide-Bonded Peptides: Ions Result from the Cleavage of More Than One Bond. Journal of the American Society for Mass Spectrometry, 4(10), 753-763.
  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699-711.
  • Medzihradszky, K. F. (2005). Peptide and protein identification by mass spectrometry. Methods in enzymology, 402, 209-244.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Zhang, Y., et al. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical reviews, 113(4), 2343-2394. [Link]

  • Gevaert, K., & Vandekerckhove, J. (2000). Protein identification methods in proteomics. Electrophoresis, 21(6), 1145-1154.
  • Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of mass spectrometry, 37(7), 663-675.
  • Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Rapid communications in mass spectrometry : RCM, 32(17), 1491–1496. [Link]

  • protocols.io. (2023). Desalting of Peptides to Prepare for Mass Spectrometry Analysis. [Link]

  • Domrachev, V. G., et al. (2016). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules (Basel, Switzerland), 21(10), 1369. [Link]

  • Brown, K. L., et al. (2012). Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS. Analyst, 137(11), 2697–2703. [Link]

  • Bio-Synthesis Inc. (n.d.). LC-MS/MS Peptide Analysis: Complete Protocol. [Link]

  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9528–9533. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Adusumalli, S., & Horning, S. (2010). Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects. The review of diabetic studies : RDS, 7(2), 73–86. [Link]

  • Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Rapid Communications in Mass Spectrometry, 32(17), 1491-1496. [Link]

  • Chakraborty, A., et al. (2020). Disulfide Based Protecting Groups for the Cysteine Side Chain. Digital.CSIC. [Link]

  • Doménech, A., et al. (2020). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. Journal of the American Society for Mass Spectrometry, 31(12), 2539–2553. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

  • Go, Y. M., & Jones, D. P. (2013). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free radical biology & medicine, 65, 919–933. [Link]

  • Harrison, A. G., & Yalcin, T. (1997). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 8(4), 373-381. [Link]

  • Waters Corporation. (2017, October 30). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS [Video]. YouTube. [Link]

  • Morris, H. R., et al. (1970). Mass spectrometry of cysteine-containing peptides. Biochemical and biophysical research communications, 38(6), 1127–1133. [Link]

  • Go, Y. M., & Jones, D. P. (2013). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. Free radical biology & medicine, 65, 919–933. [Link]

  • Sharma, A., et al. (2021). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital.CSIC. [Link]

  • Kalli, A., & Hess, S. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaia khimiia, 66(1), 18–30. [Link]

  • Kalli, A., & Hess, S. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Weiner, J., et al. (2003). Synthesis of a small, cysteine-rich, 29 amino acids long peptide in Mycoplasma pneumoniae. FEMS microbiology letters, 224(2), 241–246. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Cysteine protecting groups: applications in peptide and protein science. Chemical Society reviews, 49(16), 5733–5753. [Link]

  • Somogyi, A., et al. (2009). Synthesis and Molecular Modeling of Cysteine- Polyalanine Peptides. McNair Scholars Research Journal, 2(1), 11. [Link]

Sources

A Researcher's Guide to Validating Cysteine Stereochemistry Post-Incorporation of H-Cysteinol(4-MeBzl)

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of peptide and protein chemistry, the stereochemical integrity of amino acids is paramount. This becomes especially critical when incorporating non-standard amino acid derivatives, such as H-Cysteinol(4-MeBzl), into a peptide sequence. The potential for racemization during solid-phase peptide synthesis (SPPS) necessitates robust analytical methods to verify the desired stereochemistry of the final product. This guide provides a comparative overview of established techniques for validating the stereochemistry of cysteine residues after the incorporation of its alcohol derivative, offering researchers the insights needed to select the most appropriate method for their specific application.

The journey from a linear peptide sequence to a functionally active protein is often guided by the precise three-dimensional arrangement of its constituent amino acids. Even a subtle change in the stereochemistry of a single residue can lead to dramatic alterations in biological activity, making stereochemical validation an indispensable part of the drug discovery and development process.

Here, we delve into three widely-used analytical approaches: Chiral High-Performance Liquid Chromatography (HPLC), derivatization with chiral reagents followed by chromatographic or spectroscopic analysis, and enzymatic assays. Each method is presented with its underlying principles, a detailed experimental protocol, and a discussion of its inherent advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a direct and powerful technique for separating enantiomers. The principle lies in the differential interaction of the chiral analytes with a chiral stationary phase (CSP), leading to different retention times for the D- and L-isomers.

Principle of Separation: Enantiomers of an analyte form transient diastereomeric complexes with the chiral selector of the stationary phase. The difference in the stability of these complexes results in their separation. For underivatized amino acids like cysteine, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective as they are compatible with both organic and aqueous mobile phases.[1]

Experimental Protocol: Chiral HPLC of Cysteine

A simple and effective method for the chiral separation of cysteine involves the use of an Astec® CHIROBIOTIC® T column.[1]

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 40:60:0.02 v/v/v). The small amount of formic acid is crucial for the elution of charged amino acids.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 205 nm.

  • Sample Preparation: The peptide is first hydrolyzed to its constituent amino acids. The hydrolysate is then dissolved in a suitable solvent, such as a 50:50 water:methanol mixture.

dot graph TD; A[Peptide Hydrolysis] --> B(Dissolution in Mobile Phase); B --> C{Chiral HPLC Analysis}; C --> D[Separation of D- and L-Cysteine]; D --> E(Quantification by UV Detection); subgraph "Chiral HPLC Workflow" direction LR A; B; C; D; E; end

caption: Workflow for Chiral HPLC Analysis of Cysteine.

Advantages:

  • Direct Analysis: Allows for the direct separation of enantiomers without the need for derivatization.[1]

  • High Resolution: Can achieve baseline separation of enantiomers.[2]

  • Quantitative: Provides accurate determination of the enantiomeric excess (ee).

Limitations:

  • Column Cost: Chiral columns can be expensive.

  • Method Development: Optimization of the mobile phase may be required for different amino acids or complex mixtures.

Derivatization with Chiral Reagents

An alternative to chiral chromatography is the derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated and quantified using standard achiral chromatography or analyzed by spectroscopic methods like NMR.

a) Marfey's Method

Marfey's method is a classic and reliable technique for determining the absolute configuration of amino acids.[3] It involves the reaction of the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent.[4]

Principle of Analysis: The primary amine of the D- and L-cysteine enantiomers reacts with the chiral Marfey's reagent to form stable diastereomers. These diastereomers exhibit different retention times on a standard reversed-phase HPLC column, allowing for their separation and quantification. Typically, the L-diastereomer elutes before the D-diastereomer.[4]

Experimental Protocol: Marfey's Method
  • Peptide Hydrolysis: The peptide is hydrolyzed in 6 M HCl at an elevated temperature (e.g., 110°C for 24 hours) to release the individual amino acids.

  • Derivatization: The amino acid mixture is dissolved in a suitable buffer (e.g., 1 M NaHCO₃) and treated with a solution of Marfey's reagent (e.g., 1% in acetone). The reaction is typically carried out at 40°C for 1 hour.[5]

  • Quenching and Analysis: The reaction is quenched by the addition of acid (e.g., 1 M HCl), and the resulting mixture is analyzed by reversed-phase HPLC with UV detection (typically at 340 nm).[4][5]

dot graph TD; A[Peptide Hydrolysis] --> B(Derivatization with Marfey's Reagent); B --> C{RP-HPLC Analysis}; C --> D[Separation of Diastereomers]; D --> E(Quantification by UV Detection); subgraph "Marfey's Method Workflow" direction LR A; B; C; D; E; end

caption: Workflow for Marfey's Method.

Advantages:

  • Robust and Reliable: A well-established method with a large body of literature.[3]

  • Versatile: Applicable to a wide range of amino acids.

  • Sensitive: The dinitrophenyl chromophore allows for sensitive UV detection.[4]

Limitations:

  • Indirect Method: Requires a chemical derivatization step.

  • Potential for Side Reactions: The derivatization conditions need to be carefully controlled to avoid side reactions.

b) Mosher's Ester Analysis

For H-Cysteinol, which is an amino alcohol, Mosher's ester analysis provides a powerful NMR-based method to determine its absolute configuration. This technique involves the formation of diastereomeric esters with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[6][7][8]

Principle of Analysis: The hydroxyl group of the D- and L-H-Cysteinol enantiomers reacts with the (R)- and (S)-enantiomers of Mosher's acid chloride to form diastereomeric esters. The protons in these diastereomers experience different magnetic environments in an NMR spectrometer, leading to distinct chemical shifts. By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the original amino alcohol can be determined.[6][7][8]

Experimental Protocol: Mosher's Ester Analysis
  • Esterification: The H-Cysteinol sample is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine).

  • Purification: The resulting diastereomeric esters are purified, typically by chromatography.

  • NMR Analysis: ¹H NMR spectra of both diastereomeric esters are recorded.

  • Data Analysis: The chemical shifts of corresponding protons in the two spectra are compared. A consistent pattern in the differences in chemical shifts (Δδ = δS - δR) allows for the assignment of the absolute configuration.[7][8]

dot graph TD; A[Sample Preparation] --> B{Reaction with (R)- and (S)-MTPA-Cl}; B --> C[Purification of Diastereomeric Esters]; C --> D(1H NMR Analysis); D --> E{Comparison of Chemical Shifts (Δδ)}; E --> F[Determination of Absolute Configuration]; subgraph "Mosher's Ester Analysis Workflow" direction LR A; B; C; D; E; F; end

caption: Workflow for Mosher's Ester Analysis.

Advantages:

  • Definitive Configuration: Provides a reliable method for determining the absolute stereochemistry.[9]

  • No Chiral Chromatography Needed: The analysis is performed using standard NMR spectroscopy.

Limitations:

  • Requires More Sample: NMR is generally less sensitive than HPLC.

  • Complex Spectra: The analysis of the NMR spectra can be complex, especially for larger molecules.

  • Requires Pure Samples: The starting material should be relatively pure for unambiguous spectral assignment.

Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the detection and quantification of D-amino acids. These assays are based on the stereospecificity of certain enzymes that act exclusively on one enantiomer of an amino acid.[10][11]

Principle of Detection: D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia as byproducts.[10][11][12][13] The consumption of oxygen or the production of one of the byproducts can be monitored to quantify the amount of D-amino acid present.[12][13]

Experimental Protocol: D-Amino Acid Oxidase Assay

A common method involves a coupled enzyme assay to detect the ammonium produced.[12]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the sample, α-ketoglutarate, NADH, and L-glutamate dehydrogenase (GDH).[12]

  • Initiation of Reaction: The DAAO enzyme is added to the mixture to start the reaction.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored. This decrease is due to the oxidation of NADH to NAD+ by GDH as it converts α-ketoglutarate and the DAAO-produced ammonium into L-glutamate. The rate of NADH consumption is directly proportional to the amount of D-amino acid in the sample.[12]

dot graph TD; subgraph "DAAO Reaction" direction LR A[D-Cysteine + O₂] -- DAAO --> B[α-Keto Acid + H₂O₂ + NH₄⁺]; end subgraph "Coupled GDH Reaction" direction LR C[NH₄⁺ + α-Ketoglutarate + NADH] -- GDH --> D[L-Glutamate + NAD⁺ + H₂O]; end E[Monitor Absorbance Decrease at 340 nm] D --> E; subgraph "Enzymatic Assay Workflow" direction TB A; C; E; end

caption: Principle of the Coupled DAAO/GDH Enzymatic Assay.

Advantages:

  • High Specificity: Enzymes are highly specific for one enantiomer, minimizing interference from the other.[10]

  • High Sensitivity: Enzymatic assays can be very sensitive, allowing for the detection of trace amounts of D-amino acids.[10]

  • Cost-Effective: Can be a low-cost alternative to chromatographic methods.[10]

Limitations:

  • Substrate Specificity: The activity of DAAO can vary for different D-amino acids.

  • Indirect Quantification: The assay measures the product of the enzymatic reaction, not the amino acid directly.

  • Potential for Inhibition: Components of the sample matrix could potentially inhibit the enzyme.

Comparative Summary

FeatureChiral HPLCMarfey's MethodMosher's Ester AnalysisEnzymatic Assays
Principle Differential interaction with a chiral stationary phaseFormation of diastereomers with a chiral reagent, separation by RP-HPLCFormation of diastereomeric esters, analysis by NMRStereospecific enzymatic conversion
Direct/Indirect DirectIndirectIndirectIndirect
Primary Application Enantiomeric separation and quantificationDetermination of absolute configuration and eeDetermination of absolute configuration of alcohols/aminesDetection and quantification of D-amino acids
Sensitivity HighHighModerateVery High
Sample Requirement LowLowModerate to HighLow
Key Advantage Direct and quantitativeRobust and widely applicableDefinitive stereochemical assignmentHigh specificity and sensitivity
Key Limitation Cost of chiral columnsRequires derivatizationRequires pure samples and can be complex to analyzeSubstrate-dependent enzyme activity

Conclusion

The choice of method for validating the stereochemistry of cysteine after the incorporation of H-Cysteinol(4-MeBzl) will depend on the specific requirements of the research. For routine and quantitative analysis of enantiomeric excess, Chiral HPLC offers a direct and reliable approach. When a definitive determination of the absolute configuration is required, especially for the novel cysteinol moiety, Mosher's Ester Analysis is the gold standard. Marfey's Method provides a robust and sensitive alternative for determining the configuration of the parent cysteine after hydrolysis. For high-throughput screening or when high sensitivity is paramount for detecting trace amounts of the D-enantiomer, Enzymatic Assays present a highly specific and cost-effective option.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their synthesized peptides, a critical step in the development of novel therapeutics and research tools.

References

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of d,l-amino acids. Analytical Chemistry, 72(18), 4275–4281. [Link]

  • Molla, G., Piubelli, L., Volontè, F., & Pilone, M. S. (2012). Enzymatic detection of d-amino acids. Methods in Molecular Biology, 794, 273–289. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Fujii, Y., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, 57(94), 12727-12730. [Link]

  • Le, A. N., & Anslyn, E. V. (2015). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. The Journal of Organic Chemistry, 80(15), 7843–7849. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 5. [Link]

  • Molla, G., Piubelli, L., Volontè, F., & Pilone, M. S. (2012). Enzymatic detection of D-amino acids. Methods in Molecular Biology, 794, 273–289. [Link]

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4275–4281. [Link]

  • El-Houri, R. B., et al. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 41(13), 2736-2745. [Link]

  • Molla, G., et al. (2011). Enzymatic Detection of d-Amino Acids. Methods in Molecular Biology. [Link]

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 5. [Link]

  • D'Acquarica, I., et al. (2020). Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. Journal of Chromatography B, 1136, 121903. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography, 18(8), 479-497. [Link]

  • Papagiannopoulos, M. (2020). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine Drugs, 18(5), 263. [Link]

  • Pawlowska, M., Zgoda, M. M., & Urbanczyk-Lipkowska, Z. (2001). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 922(1-2), 241-250. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. [Link]

  • Szabó, A., et al. (2001). Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: Application to oxytocin peptides. Journal of Peptide Science, 7(6), 316-322. [Link]

  • Schwochert, J. A., et al. (2017). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic Letters, 19(22), 6136–6139. [Link]

  • Bionda, N., et al. (2013). Facile Method for Determining Lanthipeptide Stereochemistry. ACS Chemical Biology, 8(7), 1434–1441. [Link]

  • Flinn, J. P., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Journal of Peptide Science, 18(7), 442-448. [Link]

  • Vasile, C. (2014). Solid-phase peptide synthesis. RSC Advances, 4, 32658-32672. [Link]

  • Fields, G. B., et al. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]

  • Mthembu, S. N., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Molecules, 27(22), 7903. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Szabó, A., et al. (2001). Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: application to oxytocin peptides. Journal of Peptide Science, 7(6), 316-322. [Link]

  • Miller, C. A., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(15), 5730–5740. [Link]

  • Zhang, Y., et al. (2022). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 144(33), 15004–15010. [Link]

  • Wu, Y., et al. (2023). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. Science Advances, 9(50), eadj9933. [Link]

Sources

A Senior Application Scientist's Guide to Confirming 4-MeBzl Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic use of protecting groups is paramount. Among these, the 4-methoxybenzyl (PMB or 4-MeBzl) group is a workhorse for the protection of alcohols and amines due to its general stability and selective removal under specific conditions. However, the successful cleavage of this group is a critical reaction checkpoint that demands rigorous analytical confirmation. This guide provides an in-depth comparison of the most effective analytical methods to confirm successful 4-MeBzl deprotection, complete with experimental insights and protocols.

The Critical Nature of Deprotection Confirmation

The 4-MeBzl group is typically removed under oxidative conditions, most commonly with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or via acidic hydrolysis or hydrogenation.[1][2][3] Incomplete deprotection can lead to diastereomeric mixtures, purification challenges, and ultimately, the failure of a synthetic campaign. Therefore, relying on a single analytical technique is often insufficient. A multi-faceted approach ensures the unambiguous confirmation of a complete reaction, safeguarding the integrity of the synthetic route.

A Comparative Overview of Analytical Techniques

A suite of analytical methods can be employed to monitor the progress and confirm the completion of a 4-MeBzl deprotection reaction. The choice of method depends on the available instrumentation, the nature of the substrate, and the desired level of quantitative detail.

Analytical TechniquePrincipleSensitivityThroughputKey Information Provided
Thin-Layer Chromatography (TLC) Differential partitioning of components on a stationary phase.ModerateHighQualitative monitoring of starting material consumption and product formation.
¹H NMR Spectroscopy Nuclear magnetic resonance of protons.HighModerateStructural confirmation, disappearance of 4-MeBzl signals, appearance of new signals.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions.Very HighHighConfirmation of the molecular weight of the deprotected product.
High-Performance Liquid Chromatography (HPLC) High-resolution separation of components.HighModerate-HighQuantitative analysis of reaction conversion and product purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.ModerateHighDisappearance of ether C-O stretch and aromatic signals of the 4-MeBzl group.

In-Depth Methodologies and Experimental Protocols

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is an indispensable tool for the real-time monitoring of a deprotection reaction.[4][5] Its simplicity and speed allow for rapid checks on the consumption of the starting material and the appearance of the product.

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates.[4] Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on the baseline.[5]

  • Elution: Develop the plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent system should be optimized to achieve good separation between the starting material and the product.

  • Visualization: Visualize the spots under UV light (254 nm).[4] The 4-MeBzl protected starting material, containing an aromatic ring, will be UV active. The deprotected product may or may not be, depending on its structure. Further visualization can be achieved using stains such as potassium permanganate or p-anisaldehyde.

Interpreting the Results: Successful deprotection is indicated by the complete disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot, typically with a lower Retention Factor (Rf) due to the increased polarity of the free hydroxyl or amine group.

Workflow for TLC Monitoring of 4-MeBzl Deprotection

Analytical_Methods Start Need to Confirm 4-MeBzl Deprotection Qualitative Qualitative Monitoring? Start->Qualitative Quantitative Quantitative Analysis? Qualitative->Quantitative No TLC Thin-Layer Chromatography (TLC) Qualitative->TLC Yes Structural Structural Confirmation? Quantitative->Structural No HPLC High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC Yes NMR ¹H NMR Spectroscopy Structural->NMR Yes MS Mass Spectrometry (MS) Structural->MS Yes FTIR FTIR Spectroscopy Structural->FTIR No TLC->Quantitative HPLC->Structural NMR->MS

Caption: Decision tree for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment

HPLC is a powerful tool for quantifying the extent of the deprotection reaction and assessing the purity of the final product. [6][7] Experimental Protocol:

  • Method Development: Develop an HPLC method that provides good separation between the 4-MeBzl protected starting material and the deprotected product. A reverse-phase C18 column is often a good starting point, with a mobile phase gradient of water and acetonitrile containing a small amount of an additive like trifluoroacetic acid (TFA). [7]2. Sample Analysis: Inject a known concentration of the reaction mixture or purified product into the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material and product to determine the reaction conversion and the purity of the product.

Interpreting the Results: A successful deprotection will show a chromatogram with a major peak corresponding to the product and the absence or a negligible peak for the starting material. The retention time of the product will typically be shorter than the starting material due to its increased polarity.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Technique

FTIR spectroscopy can provide complementary evidence for deprotection by monitoring changes in specific functional group vibrations.

Key Spectral Changes:

  • Disappearance of 4-MeBzl signals:

    • Aromatic C-H stretches (~3030-3100 cm⁻¹).

    • Aromatic C=C stretches (~1500-1600 cm⁻¹).

    • Ether C-O-C asymmetric stretch (~1250 cm⁻¹).

  • Appearance of new signals:

    • A broad O-H stretch (~3200-3600 cm⁻¹) for an alcohol.

    • An N-H stretch (~3300-3500 cm⁻¹) for an amine.

While not as definitive as NMR or MS, FTIR is a rapid and non-destructive technique that can quickly indicate the success of the deprotection.

Conclusion: A Self-Validating Analytical Workflow

For robust confirmation of 4-MeBzl deprotection, a combination of these analytical methods is recommended. A typical workflow would involve:

  • Real-time monitoring with TLC to determine the reaction endpoint.

  • Confirmation of molecular weight with MS to ensure the correct transformation has occurred.

  • Unambiguous structural elucidation with ¹H NMR to verify the complete removal of the protecting group and the integrity of the molecule.

  • Quantitative purity assessment with HPLC to determine the yield and purity of the final product.

By employing this multi-technique approach, researchers can have high confidence in the successful deprotection of the 4-MeBzl group, ensuring the smooth progression of their synthetic endeavors.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron1986 , 42 (11), 3021–3028. [Link]

  • Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. DDQ oxidation of p-methoxybenzyl (MPM) ethers of alcohols. Tetrahedron Lett.1982 , 23 (8), 885–888. [Link]

  • Jung, M. E.; Lyster, M. A. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. J. Org. Chem.1977 , 42 (23), 3761–3764. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2010. [Link]

  • Touchstone, J. C. Practice of Thin Layer Chromatography, 3rd ed.; John Wiley & Sons, Inc.: New York, 1992. [Link]

Sources

Performance of H-Cysteinol(4-MeBzl) versus Other Benzyl-Type Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Thiol Protection:

For researchers and professionals in the fields of peptide synthesis and drug development, the effective protection of the cysteine thiol side chain is a cornerstone of successful outcomes. The high nucleophilicity of the thiol group makes it susceptible to a host of undesirable side reactions, most notably oxidation and alkylation, during synthetic procedures. Benzyl-type protecting groups have long been a reliable choice for safeguarding this reactive moiety. This guide provides a detailed technical comparison of the 4-methylbenzyl (4-MeBzl) protecting group, as found in H-Cysteinol(4-MeBzl), against its common benzyl-type counterparts. We will delve into the chemical principles governing their performance and provide supporting experimental frameworks to guide your selection process.

The Rationale for Thiol Protection

Unprotected cysteine residues pose significant challenges in multi-step syntheses, such as solid-phase peptide synthesis (SPPS). The thiol group can readily form disulfide bridges, leading to dimerization or oligomerization of the desired peptide. Its nucleophilic nature also makes it a target for reaction with electrophiles present in the synthetic milieu. An ideal thiol protecting group must exhibit robust stability throughout the various steps of peptide chain elongation and be selectively removable under conditions that do not compromise the integrity of the final product. Benzyl-type protectors fulfill these criteria to varying degrees, with their performance being finely tuned by substituents on the aromatic ring.

The Central Role of Carbocation Stability

The acid-catalyzed removal of benzyl-type protecting groups proceeds through an SN1-type mechanism, which involves the formation of a carbocation intermediate. The stability of this carbocation is the single most critical factor determining the lability of the protecting group.[1] Substituents on the benzyl ring that can stabilize this positive charge will facilitate cleavage, requiring milder acidic conditions.

  • Electron-donating groups (like methyl or methoxy) at the ortho or para positions stabilize the carbocation through resonance and inductive effects, thereby increasing the acid lability of the protecting group.[1]

  • Electron-withdrawing groups would have the opposite effect, increasing stability and demanding harsher deprotection conditions.

This fundamental principle governs the differences in performance between the various benzyl-type protecting groups.

Caption: The acid-catalyzed cleavage mechanism and relative stability of benzyl-type carbocations.

Performance Comparison of Benzyl-Type Protecting Groups

The choice of a cysteine protecting group significantly affects racemization, overall yield, and purity.[2] Let's compare H-Cysteinol(4-MeBzl) with the standard Benzyl (Bzl) and the more labile 4-Methoxybenzyl (Mob) protecting groups.

Protecting GroupAbbreviation(s)Relative Acid LabilityTypical Cleavage ConditionsKey StrengthsKey Limitations
Benzyl BzlLowAnhydrous HF, TFMSA.[2][3]Highly stable to repeated TFA treatments (Boc-SPPS).[2]Requires extremely harsh and hazardous cleavage conditions.
4-Methylbenzyl 4-MeBzl, pMeBzl, MebIntermediateHF, TFMSA, high-concentration TFA with scavengers.[4][5]Good balance of stability and lability; orthogonal to highly acid-labile groups like Trt and Acm.[4]Can be partially cleaved under prolonged or heated TFA conditions.
4-Methoxybenzyl Mob, Meb, 4-MeOBzlHighTFA-based cocktails.[6][7]Removable under milder conditions suitable for sensitive peptides.May be too labile for some synthetic strategies, risking premature deprotection.[6]

Experimental Protocol: Comparative Deprotection Analysis

To provide a self-validating system, we describe a standard protocol to quantitatively assess the acid lability of these protecting groups on a model peptide.

Objective: To compare the cleavage efficiency of Bzl, 4-MeBzl, and Mob protecting groups from a model tripeptide, H-Ala-Cys(PG)-Phe-NH₂ (where PG = Bzl, 4-MeBzl, or Mob), under varied acidic conditions.

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Deprotection & Cleavage cluster_analysis Analysis A Fmoc-Phe-Rink Amide Resin B Couple Fmoc-Cys(PG)-OH A->B C Couple Fmoc-Ala-OH B->C D Split Resin into 3 Batches C->D E Treat with Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2 hours D->E F Precipitate Peptide with Cold Ether E->F G Analyze by RP-HPLC & LC-MS F->G H Quantify % Deprotection G->H

Caption: Experimental workflow for comparing protecting group lability.

Step-by-Step Methodology:

  • Synthesis: Synthesize the three protected peptide-resins Fmoc-Ala-Cys(PG)-Phe-Rink Amide Resin using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Fmoc Removal: Treat the final peptide-resins with 20% piperidine in DMF to remove the terminal Fmoc group.

  • Preparation: Wash and dry the resins thoroughly. Divide the resin for each protecting group (PG) into separate reaction vessels.

  • Cleavage Reaction: To each vessel, add a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) . Allow the reaction to proceed for 2 hours at room temperature. The TIS acts as a scavenger to trap the released carbocations.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the fully deprotected peptide versus any remaining protected species.

Authoritative Insights & Practical Recommendations

The experimental results from such a study would confirm the lability trend: Mob > 4-MeBzl > Bzl .

  • H-Cysteinol(4-Methoxybenzyl) is the optimal choice when mild deprotection is critical, for instance, in the synthesis of peptides containing other acid-sensitive modifications. However, one must be cautious of its stability during prolonged resin cleavage steps.[6]

  • H-Cysteinol(Benzyl) should be reserved for instances where maximum stability is required and the final peptide is robust enough to withstand harsh HF or TFMSA treatment.[2]

  • H-Cysteinol(4-Methylbenzyl) represents a versatile and strategic intermediate. It is sufficiently stable for standard Fmoc/tBu chemistry but can be removed with strong TFA cocktails without resorting to HF.[4] This makes it an excellent workhorse for the synthesis of many complex, cysteine-containing peptides, including those requiring orthogonal protection schemes for regioselective disulfide bond formation.[4]

By understanding the underlying chemical principles and the graded lability within the benzyl family of protecting groups, researchers can make informed, authoritative decisions, optimizing synthetic strategies to achieve higher yields and purities in their drug discovery and development efforts.

References

  • A Researcher's Guide to Cysteine Protection: A Comparative Analysis of N-Boc-S-benzyl-D - Benchchem. BenchChem.
  • Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. National Institutes of Health.
  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed - NIH. National Institutes of Health.
  • Facile removal of 4‐methoxybenzyl protecting group from selenocysteine - ResearchGate. ResearchGate.
  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Source Not Available].
  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI. MDPI.
  • Amino Acid Sidechain Deprotection - Aapptec Peptides. Aapptec.
  • Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].
  • Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. Royal Society of Chemistry.
  • WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents. Google Patents.
  • Cysteine protecting groups: applications in peptide and protein science. - SciSpace. SciSpace.
  • Orthogonal Protection Strategies: A Comparative Guide to N-Boc-S-benzyl-D-cysteine in Peptide Synthesis - Benchchem. BenchChem.

Sources

A Comparative Stability Analysis of S-Protected Cysteinols: H-Cysteinol(4-MeBzl) vs. H-Cysteinol(Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and peptide chemistry, the stability of protected amino acid derivatives is a critical parameter influencing synthesis strategies, purification processes, and the shelf-life of intermediates. H-Cysteinol, a chiral building block, often requires protection of its reactive thiol group to prevent unwanted side reactions, particularly oxidation. The choice of the S-protecting group is pivotal, directly impacting the compound's stability under various chemical environments. This guide provides an in-depth comparison of two commonly employed S-protected cysteinols: H-Cysteinol(4-MeBzl) and H-Cysteinol(Bzl).

The core difference between these two molecules lies in the electronic properties of their respective benzyl protecting groups. The 4-methylbenzyl (4-MeBzl) group possesses an electron-donating methyl substituent on the phenyl ring, whereas the benzyl (Bzl) group is unsubstituted. This seemingly subtle structural modification has significant implications for the stability of the S-C bond, particularly its lability in acidic media.

Theoretical Framework: Electronic Effects on S-Protecting Group Lability

The acid-catalyzed cleavage of S-benzyl protecting groups proceeds via a mechanism that involves the formation of a benzylic carbocation. The stability of this carbocation intermediate is the primary determinant of the reaction rate. Electron-donating groups on the aromatic ring, such as the methyl group in the para position of 4-MeBzl, stabilize the positive charge of the benzylic carbocation through inductive and hyperconjugative effects.[1] Consequently, protecting groups that form more stable carbocations are more susceptible to acid-catalyzed cleavage.

Therefore, it is hypothesized that H-Cysteinol(4-MeBzl) will exhibit lower stability in acidic conditions compared to H-Cysteinol(Bzl) . The electron-donating methyl group in the 4-MeBzl protector facilitates the formation of the 4-methylbenzyl carbocation, rendering the S-C bond more labile. Conversely, the unsubstituted benzyl group of H-Cysteinol(Bzl) forms a less stable carbocation, requiring harsher acidic conditions for its removal.[2]

This guide will now delve into the experimental methodologies required to quantitatively assess and compare the stability of these two crucial synthetic intermediates.

Comparative Stability Data

While direct, peer-reviewed comparative kinetic studies on the stability of H-Cysteinol(4-MeBzl) versus H-Cysteinol(Bzl) are not extensively available in the public domain, the relative stability can be inferred from the deprotection conditions reported for their analogous S-protected cysteine derivatives in peptide synthesis. The following table summarizes these conditions, which indirectly reflect the stability of the protecting groups.

Protecting GroupStructureDeprotection ConditionsInferred Stability
Benzyl (Bzl) S-CH₂-PhStrong acids (e.g., HF, TFMSA), Na/NH₃ (liq.)[3]High stability to moderate acids like TFA.
4-Methylbenzyl (4-MeBzl) S-CH₂-C₆H₄-4-MeHF, TFMSA[4]Generally stable, but more labile than Bzl to strong acids.

The following sections provide detailed experimental protocols to generate quantitative, head-to-head stability data for H-Cysteinol(4-MeBzl) and H-Cysteinol(Bzl).

Experimental Protocols

To provide a robust comparison, the stability of H-Cysteinol(4-MeBzl) and H-Cysteinol(Bzl) should be evaluated under conditions relevant to their storage and use, such as acidic and oxidative environments, as well as long-term storage.

I. Acidic Stability Assessment

This experiment aims to quantify the degradation of each compound in the presence of a common acid used in synthesis, trifluoroacetic acid (TFA), at various concentrations.

Objective: To determine the rate of deprotection/degradation of H-Cysteinol(4-MeBzl) and H-Cysteinol(Bzl) in acidic solutions.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions (1 mg/mL) of H-Cysteinol(4-MeBzl) and H-Cysteinol(Bzl) in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a series of acidic solutions by diluting trifluoroacetic acid (TFA) in the same organic solvent to achieve final concentrations of 1%, 5%, 10%, and 50% (v/v).

  • Stability Study:

    • For each compound and each TFA concentration, mix equal volumes of the stock solution and the acidic solution in a sealed vial.

    • Maintain the vials at a constant temperature (e.g., 25 °C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by diluting the aliquot in a neutralizing buffer (e.g., phosphate buffer, pH 7.4).

  • HPLC Analysis:

    • Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Detection: UV at 220 nm.

    • Quantify the peak area of the remaining intact protected cysteinol at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining protected cysteinol against time for each TFA concentration.

    • Calculate the half-life (t₁/₂) of each compound under each condition.

Acidic_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare Stock Solutions (1 mg/mL) mix Mix Stock and Acid Solutions stock_sol->mix acid_sol Prepare TFA Solutions (1%, 5%, 10%, 50%) acid_sol->mix incubate Incubate at 25°C mix->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench with Buffer sample->quench hplc RP-HPLC Analysis quench->hplc data Calculate % Remaining and Half-life hplc->data

Caption: Workflow for Acidic Stability Assessment.

II. Oxidative Stability Assessment

This protocol evaluates the susceptibility of the S-protected cysteinols to oxidation, a common degradation pathway for sulfur-containing compounds.

Objective: To compare the resistance of H-Cysteinol(4-MeBzl) and H-Cysteinol(Bzl) to oxidation.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions (1 mg/mL) of each compound in a 1:1 mixture of acetonitrile and water.

    • Prepare a solution of an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂).

  • Oxidation Reaction:

    • In separate vials, add a molar excess (e.g., 10 equivalents) of the H₂O₂ solution to the stock solution of each compound.

    • Maintain the vials at room temperature, protected from light.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot.

  • HPLC Analysis:

    • Directly inject the aliquots into the RP-HPLC system as described in the acidic stability protocol.

    • Monitor for the decrease in the parent compound peak and the appearance of new peaks corresponding to oxidation products (e.g., sulfoxides, sulfones).

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Compare the rate of degradation for the two compounds.

Oxidative_Stability_Workflow prep Prepare Stock Solutions (1 mg/mL in ACN/H₂O) add_h2o2 Add H₂O₂ (10 eq.) prep->add_h2o2 incubate Incubate at RT, protected from light add_h2o2->incubate sampling Sample at Time Points (0, 2, 6, 12, 24h) incubate->sampling hplc RP-HPLC Analysis sampling->hplc analysis Plot % Remaining Parent Compound hplc->analysis

Caption: Workflow for Oxidative Stability Assessment.

III. Long-Term Storage Stability (Accelerated)

This experiment simulates long-term storage at different temperatures to predict the shelf-life of the solid compounds.

Objective: To assess the stability of solid H-Cysteinol(4-MeBzl) and H-Cysteinol(Bzl) under accelerated storage conditions.[5]

Methodology:

  • Sample Preparation:

    • Weigh equal amounts (e.g., 10 mg) of each solid compound into separate, sealed glass vials.

    • Prepare multiple vials for each compound to be tested at different conditions.

  • Storage Conditions:

    • Store the vials at different temperatures:

      • -20°C (control)

      • 4°C (refrigerated)

      • 25°C / 60% Relative Humidity (ICH condition)

      • 40°C / 75% Relative Humidity (accelerated condition)

  • Time Points and Analysis:

    • At specified time points (e.g., 0, 1, 3, 6 months), retrieve one vial of each compound from each storage condition.

    • Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Analyze the solution by RP-HPLC as previously described to determine the purity of the compound.

  • Data Analysis:

    • Plot the percentage purity of each compound against time for each storage condition.

    • Compare the degradation profiles to predict long-term stability.

Conclusion

The selection of an appropriate S-protecting group for cysteinol is a critical decision in synthetic chemistry. While both H-Cysteinol(4-MeBzl) and H-Cysteinol(Bzl) are valuable reagents, their stability profiles differ due to the electronic nature of their respective protecting groups. Based on fundamental chemical principles, H-Cysteinol(4-MeBzl) is expected to be more labile under acidic conditions.

The experimental protocols provided in this guide offer a systematic and quantitative approach to validate this hypothesis and to generate robust comparative stability data. By performing these assessments, researchers and drug development professionals can make informed decisions, optimizing their synthetic routes and ensuring the quality and stability of their intermediates and final products.

References

  • Spears, R. J., & McMahon, C. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9577-9626. URL: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. (While not directly cited, this reference provides context on protecting groups in peptide synthesis).
  • Han, Y., & Barany, G. (1997). Novel S-Xanthenyl Protecting Groups for Cysteine and Their Applications for the Nα-9-Fluorenylmethyloxycarbonyl (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 62(12), 3841-3848. (Provides context on acid-labile S-protecting groups).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. In Protecting Groups. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme. (General reference for protecting group chemistry).
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. URL: [Link]

  • Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. In Protecting Groups. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-Cys(pMeBzl)-OH. Retrieved from [Link] (Example of a commercially available related compound).

  • Aapptec. (n.d.). H-Cys(Bzl)-OH. Retrieved from [Link] (Example of a commercially available related compound).

Sources

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of H-Cysteinol(4-MeBzl) Peptides: A Comparative Analysis of Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Peptide Therapeutics

In the landscape of modern drug development, synthetic peptides represent a class of therapeutics with immense potential. The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which is dictated by the stereochemistry of their constituent amino acids.[1] Consequently, ensuring the enantiomeric purity of chiral building blocks is not merely a quality control metric; it is a fundamental prerequisite for guaranteeing the safety, efficacy, and reproducibility of the final drug product. The introduction of even minute quantities of an undesired enantiomer can lead to altered pharmacological profiles, reduced potency, or unforeseen toxicological effects.[1]

H-Cysteinol(4-MeBzl) is a protected cysteine derivative that serves as a crucial building block in the synthesis of various peptide-based therapeutics. The presence of a chiral center necessitates stringent control over its enantiomeric purity throughout the manufacturing process. This guide provides an in-depth comparison of analytical methodologies for this purpose, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC) as the gold standard, while also exploring viable alternative and confirmatory techniques. We will delve into the causality behind methodological choices, provide actionable experimental protocols, and offer a framework for selecting the most appropriate analytical strategy.

Part I: The Gold Standard - Direct Enantiomeric Analysis by Chiral HPLC

Direct analysis on a Chiral Stationary Phase (CSP) is the most elegant and widely adopted approach for resolving enantiomers.[2] This technique obviates the need for derivatization, thereby minimizing sample preparation steps and eliminating the risk of racemization that can be induced during such procedures.[3]

The Principle of Chiral Recognition

Chiral recognition in HPLC is achieved by creating a transient diastereomeric complex between the enantiomers of the analyte and the chiral selector, which is immobilized on the stationary phase.[3] The differing stability of these diastereomeric complexes results in different retention times, allowing for their separation and quantification. The selection of the appropriate CSP is the most critical step in method development.[2]

Selecting the Right Tool for the Job: A Comparative Guide to CSPs for H-Cysteinol(4-MeBzl)

For a protected amino acid derivative like H-Cysteinol(4-MeBzl), which possesses both polar (amino and hydroxyl groups) and non-polar (4-methylbenzyl group) moieties, several types of CSPs show great promise. Based on extensive literature on the separation of protected amino acids, we will compare two leading candidates: Macrocyclic Glycopeptide and Zwitterionic CSPs.

1. Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® T)

Macrocyclic glycopeptides, such as Teicoplanin, are versatile chiral selectors that offer a multitude of interaction mechanisms, including hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation.[4][5] This multi-modal interaction capability makes them exceptionally effective for a broad range of chiral compounds, including N-protected amino acids.[6]

  • Mechanism of Action: The complex structure of teicoplanin features peptide, carbohydrate, and ionizable groups, creating "chiral pockets."[3] The 4-methylbenzyl group of the analyte can engage in hydrophobic or π-π interactions with the aglycone basket of the CSP, while the polar groups can form hydrogen bonds or ionic interactions.

  • Typical Mobile Phases: These columns are highly robust and can be operated in various modes, including reversed-phase, normal-phase, and polar organic mode, offering significant flexibility during method development.[7] For N-protected amino acids, polar organic mode (e.g., methanol or acetonitrile with small amounts of acid and base) is often a successful starting point.[5]

  • Advantages: Broad applicability, high efficiency, and the ability to operate in multiple mobile phase modes.

  • Limitations: The complexity of interactions can sometimes make method development less predictable, requiring a screening approach.

2. Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+))

Zwitterionic CSPs are a newer class of stationary phases that incorporate both acidic and basic functionalities.[8] This makes them particularly well-suited for the separation of zwitterionic or amphiphilic molecules like amino acids and their derivatives.[9]

  • Mechanism of Action: Chiral recognition is primarily driven by electrostatic (ion-pairing) interactions between the charged groups on the analyte and the zwitterionic selector. For H-Cysteinol(4-MeBzl), the protonated amine can interact with the anionic site of the CSP, while the carboxylate (if present in a peptide context) can interact with the cationic site.

  • Typical Mobile Phases: These phases are often used with polar ionic mobile phases, such as Methanol/Acetonitrile/Water mixtures containing volatile salts like ammonium formate or acetate.[10] This makes them highly compatible with mass spectrometry (MS) detection.

  • Advantages: Excellent selectivity for amino acids and their derivatives, high loading capacity, and direct compatibility with LC-MS.[8][10]

  • Limitations: The mobile phase pH and ionic strength must be carefully controlled to achieve optimal separation.

Experimental Blueprint: A Step-by-Step Protocol for Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust chiral HPLC method for determining the enantiomeric purity of H-Cysteinol(4-MeBzl) or peptides containing this residue.

Objective: To achieve baseline separation (Resolution > 1.5) of the D- and L-enantiomers.

1. Sample Preparation:

  • Accurately weigh and dissolve the H-Cysteinol(4-MeBzl) peptide standard in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase). The final concentration should be approximately 0.5 - 1.0 mg/mL.
  • Prepare a racemic or D-spiked sample to confirm the elution order and peak identity.

2. Initial Screening of Chiral Stationary Phases:

  • Column 1: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
  • Column 2: CHIRALPAK® ZWIX(+), 250 x 4.6 mm, 3 µm
  • Screening Mobile Phases:
  • Polar Organic Mode (for CHIROBIOTIC T):
  • A: 100% Methanol + 0.1% Acetic Acid + 0.1% Triethylamine
  • B: 100% Acetonitrile + 0.1% Acetic Acid + 0.1% Triethylamine
  • Polar Ionic Mode (for ZWIX(+)):
  • C: Methanol/Acetonitrile/Water (50/50/2, v/v/v) with 25 mM Ammonium Acetate
  • HPLC Conditions:
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
  • Injection Volume: 5-10 µL

3. Method Optimization (if initial screening is unsuccessful or requires improvement):

  • Adjust Mobile Phase Composition: Systematically vary the ratio of organic solvents (e.g., for CHIROBIOTIC T, try different ratios of Methanol/Acetonitrile).
  • Modify Additives: For the CHIROBIOTIC T, vary the type and concentration of acidic and basic additives. For the ZWIX(+), alter the salt concentration.
  • Vary Temperature: Evaluate the effect of column temperature (e.g., 15 °C to 40 °C). Lower temperatures often increase chiral selectivity.[11]
  • Reduce Flow Rate: Chiral separations can sometimes benefit from lower flow rates (e.g., 0.5-0.8 mL/min) to improve resolution.[11]

4. Method Validation:

  • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) according to relevant regulatory guidelines.
Anticipated Performance Metrics

The following table summarizes the expected performance of the selected CSPs for the chiral analysis of H-Cysteinol(4-MeBzl) peptides, based on their known performance with similar molecules.

ParameterCHIROBIOTIC® T (Macrocyclic Glycopeptide)CHIRALPAK® ZWIX(+) (Zwitterionic)
Primary Interaction Multi-modal (H-bonding, π-π, ionic)Ion-exchange, electrostatic
Typical Mobile Phase Polar Organic, Reversed-Phase, Normal-PhasePolar Ionic (MeOH/ACN/H2O + salt)
MS Compatibility Good, especially in polar organic mode with volatile additivesExcellent
Anticipated Resolution Good to ExcellentExcellent
Method Development May require screening of different modesMore predictable, focus on ionic strength/pH
Robustness HighHigh

Part II: Orthogonal and Confirmatory Approaches

While direct chiral HPLC is the preferred method, alternative techniques serve as valuable orthogonal or confirmatory tools.

Indirect Chiral HPLC via Diastereomeric Derivatization

This classic approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column).[2]

  • The Workflow:

    • Hydrolysis: The peptide is first hydrolyzed to its constituent amino acids. Crucially, this step carries a risk of racemization. To account for this, hydrolysis should be performed in deuterated acid (e.g., 6N DCl in D₂O). Any racemization occurring during hydrolysis will result in a deuterium atom at the α-carbon, which can be distinguished by mass spectrometry.

    • Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its variants.[12]

    • RP-HPLC Analysis: The resulting diastereomeric derivatives are separated on a C18 column using a standard water/acetonitrile gradient. Detection is typically by UV or MS.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For analytes that are volatile or can be made volatile through derivatization, chiral GC-MS offers very high resolution and sensitivity.[13]

  • Applicability and Limitations: This method requires the hydrolysis of the peptide, followed by a two-step derivatization to make the amino acids volatile (e.g., esterification of the carboxyl group followed by acylation of the amino group). While powerful, the extensive sample preparation increases the risk of side reactions and racemization.[14]

  • A Guided Protocol:

    • Hydrolysis: As with the indirect HPLC method, hydrolyze the peptide in deuterated acid.

    • Derivatization:

      • Esterification: React the dried hydrolysate with an alcohol (e.g., isopropanol) under acidic conditions.

      • Acylation: React the resulting amino acid esters with an acylating agent (e.g., trifluoroacetic anhydride).

    • GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val). The enantiomers are separated based on their differential interactions with the chiral stationary phase. MS detection provides high sensitivity and allows for monitoring of the deuterium-labeled species to correct for hydrolysis-induced racemization.

A Critical Caveat: The Specter of Racemization

Cysteine and its derivatives are particularly susceptible to racemization during peptide synthesis and sample preparation, especially under basic conditions or during activation for coupling.[15][16] It is imperative to be aware of this and to take steps to minimize it. For analytical purposes, the hydrolysis step is a major point of concern. The use of deuterated acid for hydrolysis is a robust strategy to differentiate pre-existing D-enantiomers from those formed during the analytical procedure.[17]

Part III: Making an Informed Decision - A Comparative Summary and Selection Guide

Choosing the optimal method depends on various factors, including the stage of drug development, available instrumentation, and the specific analytical question being addressed.

Head-to-Head Comparison of Analytical Methods
FeatureDirect Chiral HPLCIndirect HPLC (Derivatization)Chiral GC-MS
Principle Direct separation on CSPSeparation of diastereomers on achiral columnSeparation of volatile derivatives on chiral GC column
Sample Prep Minimal (dissolution)Extensive (hydrolysis, derivatization)Extensive (hydrolysis, dual derivatization)
Risk of Racemization Very LowHigh (during hydrolysis & derivatization)High (during hydrolysis & derivatization)
Speed Moderate to FastSlowSlow (due to sample prep)
Sensitivity Good (UV), Excellent (MS)Good (UV), Excellent (MS)Excellent (MS)
Ease of Use Relatively straightforwardComplex, multi-stepComplex, requires expertise
Best For Routine QC, high-throughput screeningConfirmatory analysis, labs without CSPsTrace analysis, specialized applications
Method Selection Flowchart

The following flowchart provides a decision-making framework for selecting the appropriate analytical method.

MethodSelection start Start: Need to determine enantiomeric purity of H-Cysteinol(4-MeBzl) peptide q1 Is this for routine QC or method screening? start->q1 direct_hplc Primary Method: Direct Chiral HPLC q1->direct_hplc Yes q3 Is highest sensitivity for trace analysis required? q1->q3 No q2 Is a suitable Chiral Stationary Phase available and effective? direct_hplc->q2 indirect_hplc Alternative: Indirect HPLC via Derivatization q2->indirect_hplc No end_node Method Selected & Validated q2->end_node Yes indirect_hplc->end_node gc_ms Alternative: Chiral GC-MS gc_ms->end_node q3->indirect_hplc No q3->gc_ms Yes

Caption: Decision flowchart for selecting an analytical method.

Chiral HPLC Analysis Workflow

ChiralHPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Peptide Sample (0.5-1.0 mg/mL) inject Inject onto Chiral HPLC System prep_sample->inject prep_racemate Prepare Racemic/Spiked Sample prep_racemate->inject separate Enantiomeric Separation on CSP inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity (%ee) integrate->calculate report Generate Report calculate->report

Caption: General workflow for chiral HPLC analysis.

Conclusion: Ensuring Chiral Integrity in Peptide Drug Development

The determination of enantiomeric purity for chiral building blocks like H-Cysteinol(4-MeBzl) is a cornerstone of quality control in peptide therapeutic manufacturing. Direct chiral HPLC, particularly utilizing macrocyclic glycopeptide or zwitterionic stationary phases, stands out as the most robust, reliable, and efficient method for this purpose. It minimizes sample handling and circumvents the inherent risks of racemization associated with derivatization-based techniques. While indirect HPLC and chiral GC-MS have their place as valuable confirmatory and specialized tools, a well-developed direct chiral HPLC method should be the primary analytical strategy. By carefully selecting the chiral stationary phase and systematically optimizing the chromatographic conditions, researchers and drug development professionals can establish a self-validating system to ensure the chiral integrity and, ultimately, the safety and efficacy of their peptide-based medicines.

References

  • Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. PubMed. [Link]

  • Cysteine racemization in peptide synthesis: a new and easy detection method. PubMed. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. ResearchGate. [Link]

  • 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

  • Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases. PubMed. [Link]

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Figure S9. HPLC examination of racemization of C-terminal chiral amino... ResearchGate. [Link]

  • Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: Application to oxytocin peptides. ResearchGate. [Link]

  • Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. PubMed. [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. MDPI. [Link]

  • Preparation zwitterionic polymer based on L-cysteine for recovery application of precious metals. ResearchGate. [Link]

  • On the origin of the stabilization of the zwitterionic resting state of cysteine proteases: a theoretical study. PubMed. [Link]

  • S-Benzyl-L-cysteine. ResearchGate. [Link]

  • Structure-property relationship study of the HPLC enantioselective retention of neuroprotective 7-[(1-alkylpiperidin-3-yl)methoxy]coumarin derivatives on an amylose-based chiral stationary phase. Uniba. [Link]

  • Solid-Phase Synthesis and Evaluation of Glycopeptide Fragments from Rat Epididymal Cysteine-Rich Secretory Protein-1 (Crisp-1). MDPI. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of H-Cysteinol(4-MeBzl)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but the critical knowledge needed to handle them safely and effectively. This guide addresses the proper disposal procedures for H-Cysteinol(4-MeBzl), a cysteine derivative. Given its structure, which includes a thiol (mercaptan) group, we must approach its handling and disposal with a conservative and safety-first mindset. This document provides a comprehensive operational and disposal plan, grounded in established safety protocols and regulatory standards, to ensure the protection of both laboratory personnel and the environment.

Core Principles: Hazard Assessment and Causality

  • Thiol/Mercaptan Group: The primary characteristic influencing its handling is the thiol (-SH) group. Mercaptans are known for their powerful and often unpleasant odors, which can be detected at extremely low concentrations.[1][2] Beyond the odor, many organosulfur compounds require careful handling to avoid inhalation and skin contact.[1] Therefore, all work with H-Cysteinol(4-MeBzl) must be conducted with engineering controls to manage potential vapor and odor release.

  • Decomposition Products: Like other cysteine derivatives, thermal decomposition or combustion is expected to release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[3][4] This necessitates that waste be handled in a way that prevents accidental combustion.

  • Toxicological Profile: Without a complete toxicological profile, we must treat the compound as potentially hazardous. Related cysteine compounds are classified as skin and eye irritants.[5] A conservative approach, assuming potential toxicity, is a cornerstone of laboratory safety.

Based on these principles, H-Cysteinol(4-MeBzl) and any materials contaminated with it must be classified and handled as hazardous chemical waste.

Essential Safety and Handling Protocols

Prior to generating any waste, establishing a safe handling environment is paramount. These protocols are designed to minimize exposure and ensure containment.

Engineering Controls:

  • Chemical Fume Hood: All handling of H-Cysteinol(4-MeBzl), including weighing, preparing solutions, and aliquoting for disposal, must be performed inside a certified chemical fume hood.[1][6] This is the most critical step for preventing inhalation exposure and containing its potent odor.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Discard gloves immediately after use by turning them inside out and placing them in a designated solid waste container within the fume hood.[1]

  • Protective Clothing: A standard laboratory coat must be worn.[6]

Parameter Guideline & Rationale
Chemical Class Organosulfur compound; Cysteine derivative (Mercaptan)
Primary Hazards Potent odor, potential skin/eye irritant, unknown toxicity.[2]
Handling Location Mandatory: Certified Chemical Fume Hood.[1][6]
Required PPE Safety goggles, nitrile gloves, lab coat.[3][6]
Disposal Route Segregated Hazardous Chemical Waste Stream.[7][8]
Forbidden Actions DO NOT dispose down the drain. DO NOT mix with other waste streams. DO NOT dispose in regular trash.[6][7]

Waste Management Workflow: A Step-by-Step Guide

Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) provides a framework for managing hazardous waste in the laboratory, which includes the use of Satellite Accumulation Areas (SAAs).[8][9] An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[7]

Decision Logic for H-Cysteinol(4-MeBzl) Waste Disposal

The following diagram outlines the decision-making process for managing different types of waste generated from working with H-Cysteinol(4-MeBzl).

G cluster_0 cluster_3 Final Disposal Route start Waste Generated Containing H-Cysteinol(4-MeBzl) consumables Contaminated Consumables (Gloves, Pipette Tips, Wipes) start->consumables reagent Unused/Expired Reagent (Solid or Solution) start->reagent glassware Contaminated Glassware (Beakers, Flasks) start->glassware solid_waste 1. Place in designated, sealed 'Hazardous Waste' bag or container. 2. Label with contents. consumables->solid_waste Solid Waste liquid_waste 1. Collect in a compatible, sealed waste container (e.g., glass bottle). 2. Label 'Hazardous Waste, H-Cysteinol(4-MeBzl)'. reagent->liquid_waste Bulk Waste decon Decontaminate Prior to Washing (See Protocol 4.1) glassware->decon Reusable Items saa Store in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa wash Proceed to Standard Glassware Washing decon->wash ehs Arrange Pickup by Institutional Environmental Health & Safety (EH&S) saa->ehs

Disposal workflow for H-Cysteinol(4-MeBzl) waste.
Protocol 4.1: Decontamination of Labware

This protocol is for decontaminating glassware and surfaces that have come into contact with H-Cysteinol(4-MeBzl) to neutralize its odorous thiol group before standard washing.

  • Preparation (in Fume Hood): Prepare a fresh 10% bleach solution (sodium hypochlorite) in a designated beaker. The oxidizing nature of hypochlorite effectively neutralizes mercaptans.[2]

  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse solvent as hazardous liquid waste.

  • Decontamination: Carefully rinse the glassware or wipe the surface with the 10% bleach solution. Allow a contact time of at least 15-20 minutes.

  • Final Rinse: Thoroughly rinse the glassware or surface with deionized water.

  • Disposal of Decon Solution: The used bleach solution, now containing neutralized byproducts, should be collected as aqueous hazardous waste. Do not mix it with organic solvent waste.

  • Final Cleaning: The decontaminated glassware can now be washed using standard laboratory procedures.

Emergency Procedures: Small Spill Management

Prompt and correct action during a spill is critical. This protocol is for small spills (<5 g or <20 mL) contained entirely within a chemical fume hood. For larger spills or spills outside a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[10]

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Ensure PPE: Confirm you are wearing appropriate PPE (lab coat, goggles, double-glove with chemical-resistant gloves).

  • Containment: Cover the spill with a non-combustible absorbent material, such as vermiculite, cat litter, or a chemical spill pad.[11] Do not use paper towels, as they can increase the surface area and odor.

  • Neutralization: Working from the outside in, gently apply a fresh 10% bleach solution over the absorbent material to neutralize the odorous thiol group. Avoid splashing. Allow to sit for 20-30 minutes.

  • Collection: Carefully scoop the absorbed and neutralized material using a plastic scoop or cardboard and place it into a designated hazardous waste bag or container.

  • Final Decontamination: Wipe the spill area with the 10% bleach solution, followed by a water rinse. All wipes and materials used for cleanup must be disposed of as hazardous solid waste.

  • Labeling and Disposal: Seal the waste container, label it clearly with all contents (e.g., "H-Cysteinol(4-MeBzl) spill debris with bleach and vermiculite"), and move it to your lab's Satellite Accumulation Area for pickup.[7]

Regulatory and Compliance Framework

All chemical waste disposal is governed by federal and local regulations. Understanding this framework is key to maintaining a safe and compliant laboratory.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the regulations for managing hazardous waste from "cradle to grave."[8] This includes defining what constitutes hazardous waste and setting standards for accumulation, labeling, and disposal.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[12] Regulations such as the Hazard Communication Standard (29 CFR 1910.1200) and the HAZWOPER standard for emergency response (29 CFR 1910.120) mandate that employers inform and train employees about chemical hazards and safe handling procedures.[10][13]

By following the procedures in this guide, you are adhering to the principles set forth by these regulatory bodies, ensuring a culture of safety and environmental stewardship in your laboratory.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing mercaptans. Oilfield Technology. [Link]

  • Lab Guide: Handling Mercaptans. Scribd. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • L-CYSTEINE 99% - (For Biochemistry) MSDS. Oxford Lab Fine Chem LLP. [Link]

  • Understanding Mercaptans: Knowledge for Industrial Safety. Interscan Corporation. [Link]

  • Process for disposal of mercaptans.
  • Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). Carl ROTH. [Link]

  • Safety Data Sheet - L-Cysteine. Carl ROTH. [Link]

  • Material Safety Data Sheet - N-Acetyl-L-Cysteine, 98%. Cole-Parmer. [Link]

  • ETHYL MERCAPTAN - Safety Data Sheet. Bayou Gas Odorants. [Link]

Sources

Navigating the Safe Handling of H-Cysteinol(4-MeBzl): A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

H-Cysteinol(4-MeBzl) is a derivative of the amino acid cysteine and contains a thiol (-SH) group. While some derivatives like Boc-L-Cysteine-(4-Mbzl) are not classified as hazardous, the broader class of thiols and cysteine compounds presents potential risks that must be addressed.[1][2]

Potential Hazards Include:

  • Skin and Eye Irritation: Direct contact with cysteine derivatives and thiols can cause irritation.[3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[3][4]

  • Harmful if Swallowed: Ingestion of related compounds can be harmful.[3][4][8]

  • Malodor: Thiols are known for their strong, unpleasant odors, which can cause nausea and headaches.[3][9][10]

The 4-methoxybenzyl (4-MeBzl) protecting group is generally stable but can be cleaved under certain conditions, potentially liberating the free thiol.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks associated with H-Cysteinol(4-MeBzl).

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum thickness of 0.4 mm recommended).Provides a barrier against skin contact and absorption. Thiols and their derivatives can be irritating.[11]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of solutions or airborne particles of the solid compound.[11][12]
Body Protection Chemical-resistant lab coat.Prevents contamination of personal clothing and protects the skin.[11][12]
Respiratory Protection To be used in a certified chemical fume hood.H-Cysteinol(4-MeBzl) may have a strong, unpleasant odor and could be harmful if inhaled. A fume hood provides necessary ventilation and captures vapors at the source.[11][13]
Foot Protection Closed-toe shoes.Protects feet from potential spills.[11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Workflow for Handling H-Cysteinol(4-MeBzl)

prep 1. Preparation - Assemble all necessary PPE, equipment, and reagents. - Ensure fume hood is operational. handling 2. Handling - Conduct all manipulations within the fume hood. - Avoid generating dust. - Use appropriate tools for transfer. prep->handling reaction 3. Reaction/Use - Keep reaction vessels closed whenever possible. - Monitor for any signs of release (e.g., odor). handling->reaction cleanup 4. Decontamination & Cleanup - Decontaminate all surfaces and equipment. - Segregate waste properly. reaction->cleanup disposal 5. Waste Disposal - Follow specific procedures for thiol-containing waste. cleanup->disposal

Caption: A five-step workflow for the safe handling of H-Cysteinol(4-MeBzl).

Disposal Plan: Neutralization and Waste Management

The primary principle for the safe disposal of thiol-containing waste is oxidation, which converts the volatile and often malodorous thiol into a less hazardous and non-odorous compound.[13]

Procedure for Liquid Waste Containing H-Cysteinol(4-MeBzl):
  • Segregation: Collect all aqueous and organic waste containing H-Cysteinol(4-MeBzl) in a dedicated, labeled waste container stored in a fume hood.

  • Neutralization (Aqueous Waste):

    • In a fume hood, cautiously add the aqueous waste to a cooled solution of household bleach (sodium hypochlorite) or calcium hypochlorite. This will oxidize the thiol.

    • Monitor the reaction for any heat generation or gas evolution.

    • Once the reaction is complete and the odor is gone, the neutralized solution can be disposed of as regular chemical waste, following your institution's guidelines.

  • Organic Waste: Organic solvent waste containing H-Cysteinol(4-MeBzl) should be collected and disposed of through your institution's hazardous waste management program. Do not attempt to neutralize organic waste with bleach.

Procedure for Solid Waste and Contaminated Materials:
  • Collection: All disposables, such as gloves, paper towels, and pipette tips, that have come into contact with H-Cysteinol(4-MeBzl) should be placed in a sealed plastic bag.[9]

  • Disposal: This sealed bag should then be placed in a designated solid hazardous waste container for collection by your institution's environmental health and safety department.

Emergency Spill Procedures:
  • Small Spills: For small spills, use an absorbent material to clean up the substance.[9] Wear your full PPE during this process. The contaminated absorbent material should be sealed in a plastic bag and disposed of as solid hazardous waste.[9]

  • Large Spills: In the event of a larger spill, evacuate the immediate area and contact your institution's emergency response team.

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with H-Cysteinol(4-MeBzl), ensuring both personal safety and the integrity of their research.

References

  • BenchChem. (2025). Personal protective equipment for handling Tridecane-2-thiol.
  • BenchChem. (2025). Personal protective equipment for handling 2-Cyclobutylethane-1-thiol.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Safe Handling of DL-Cysteine-d1.
  • BenchChem. (2025).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
  • University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
  • BenchChem. (2025). Safe Disposal of 1-Propene-1-thiol: A Procedural Guide.
  • BenchChem. (2025). Personal protective equipment for handling 2-Butene-1-thiol.
  • Carl ROTH. (n.d.).
  • UC San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: L-Cysteine hydrochloride, anhydrous.
  • Sigma-Aldrich. (2024).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (2024). Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl) PEPTIPURE® ≥98,5% for biochemistry.
  • TCI Chemicals. (2025).
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Merck Millipore. (n.d.).
  • Sigma-Aldrich. (2020).
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of l‐cysteine monohydrochloride monohydrate produced by fermentation using Escherichia coli KCCM 80109 and Escherichia coli KCCM 80197 for all animal species. EFSA Journal, 17(7), e05771.
  • MedChemExpress. (n.d.). Fmoc-Cys(4-MeBzl)-OH.
  • ChemScene. (n.d.).
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2020). Safety and efficacy of l‐cysteine hydrochloride monohydrate produced by fermentation using Escherichia coli KCCM 80180 and Escherichia coli KCCM 80181 as a flavouring additive for all animal species. EFSA Journal, 18(2), e05995.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.